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  • Product: 4,6-Dimethoxy-1H-indole-2-carbaldehyde
  • CAS: 1774893-01-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,6-Dimethoxy-1H-indole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indole Scaffold in Medicinal Chemistry The indole nucleus is a privileged heterocyclic system, forming the structural...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged heterocyclic system, forming the structural core of a vast array of natural products and synthetic compounds with significant pharmacological activities[1][2]. Its unique electronic properties and the ability to participate in various biological interactions have established it as a cornerstone in drug discovery. Functionalized indoles, particularly those bearing a carbaldehyde group, serve as versatile synthetic intermediates for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, microbial infections, and neurodegenerative disorders[3][4][5][6].

This technical guide provides a comprehensive overview of a specific, highly functionalized derivative: 4,6-Dimethoxy-1H-indole-2-carbaldehyde . The introduction of methoxy groups at the 4- and 6-positions of the indole ring significantly modulates its electronic properties, enhancing its reactivity and potentially influencing its biological activity. This document will delve into the synthesis, physical and chemical properties, spectroscopic characterization, and the latent therapeutic applications of this compound, offering valuable insights for its utilization in research and drug development.

Physicochemical Properties

While specific experimental data for 4,6-Dimethoxy-1H-indole-2-carbaldehyde is not extensively reported, its key physicochemical properties can be reliably predicted based on its structure and data from closely related analogs.

PropertyValueSource/Basis
CAS Number 1774893-01-4[Vendor Information]
Molecular Formula C₁₁H₁₁NO₃[Vendor Information]
Molecular Weight 205.21 g/mol [Vendor Information]
Appearance Predicted: White to pale yellow or brown crystalline solidBased on related indole-2-carbaldehydes[4]
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-
Solubility Predicted: Soluble in methanol, DMSO, and dimethylformamide; sparingly soluble in aqueous buffers.Based on related indole-3-carboxaldehyde [Vendor Information]

Synthesis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde

The synthesis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde can be achieved through a multi-step sequence, leveraging established indole synthesis methodologies followed by functional group manipulation. A highly plausible route involves the Hemetsberger indole synthesis to construct the core indole-2-carboxylate, followed by reduction and oxidation to yield the target aldehyde[3].

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Hemetsberger Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation A 2,4-Dimethoxybenzaldehyde C Methyl 4,6-dimethoxy-1H-indole-2-carboxylate A->C NaOMe, Methanol B Methyl Azidoacetate B->C D (4,6-Dimethoxy-1H-indol-2-yl)methanol C->D Reducing Agent (e.g., LiAlH4) E 4,6-Dimethoxy-1H-indole-2-carbaldehyde D->E Oxidizing Agent (e.g., MnO2)

Caption: Synthetic pathway to 4,6-Dimethoxy-1H-indole-2-carbaldehyde.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate

This step utilizes the Hemetsberger reaction, a reliable method for the synthesis of indole-2-carboxylates[3].

  • To a solution of sodium methoxide in methanol, add 2,4-dimethoxybenzaldehyde and methyl azidoacetate.

  • The reaction mixture is typically stirred at room temperature or with gentle heating.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the intermediate vinyl azide is thermally decomposed in a high-boiling solvent like xylene to induce intramolecular cyclization, yielding the desired indole-2-carboxylate[3].

  • The crude product is then purified by column chromatography.

Step 2: Reduction to (4,6-Dimethoxy-1H-indol-2-yl)methanol

The ester is reduced to the corresponding alcohol.

  • The methyl 4,6-dimethoxy-1H-indole-2-carboxylate is dissolved in an anhydrous etheral solvent, such as tetrahydrofuran (THF).

  • A suitable reducing agent, like lithium aluminum hydride (LiAlH₄), is added portion-wise at a reduced temperature (e.g., 0 °C).

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction is carefully quenched, and the product is extracted and purified.

Step 3: Oxidation to 4,6-Dimethoxy-1H-indole-2-carbaldehyde

The final step involves the oxidation of the primary alcohol to the aldehyde.

  • The (4,6-Dimethoxy-1H-indol-2-yl)methanol is dissolved in a suitable solvent, such as dichloromethane (DCM).

  • An oxidizing agent, for instance, activated manganese dioxide (MnO₂), is added to the solution[3].

  • The suspension is stirred vigorously at room temperature.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove the oxidant, and the filtrate is concentrated.

  • The crude product is purified by silica gel column chromatography to afford the final 4,6-Dimethoxy-1H-indole-2-carbaldehyde.

An alternative approach for the formylation of the 4,6-dimethoxyindole core is the Vilsmeier-Haack reaction, which is a widely used method for introducing an aldehyde group onto electron-rich aromatic rings[7].

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the aldehyde proton, and the two methoxy groups.

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
NH (H1)11.0 - 12.0br s
CHO (C2-H)9.8 - 10.0s
H37.2 - 7.4s or d
H56.4 - 6.6d
H76.8 - 7.0d
OCH₃ (C4)3.8 - 4.0s
OCH₃ (C6)3.8 - 4.0s

Predictions are based on data from related indole aldehydes and dimethoxyindoles[8][9].

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will be characterized by the downfield signal of the aldehyde carbonyl carbon and the signals for the aromatic and methoxy carbons.

CarbonPredicted Chemical Shift (δ, ppm)
C=O180 - 185
C2135 - 140
C3110 - 115
C3a125 - 130
C4155 - 160
C590 - 95
C6158 - 163
C795 - 100
C7a138 - 142
OCH₃ (C4)55 - 57
OCH₃ (C6)55 - 57

Predictions are based on general chemical shift values for indole systems and the influence of methoxy and aldehyde substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-O functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H stretch3300 - 3400
Aromatic C-H stretch3000 - 3100
Aldehyde C-H stretch2720 - 2820
C=O stretch (aldehyde)1670 - 1690
C=C stretch (aromatic)1580 - 1620
C-O stretch (methoxy)1020 - 1250

Predictions are based on typical IR absorption frequencies for these functional groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 205. The fragmentation pattern would be expected to involve the loss of the formyl group (CHO, 29 Da) and potentially a methyl radical (CH₃, 15 Da) from a methoxy group.

DOT Script for Proposed Mass Spectrometry Fragmentation

MS_Fragmentation M [M]⁺˙ m/z = 205 M_minus_H [M-H]⁺ m/z = 204 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z = 176 M->M_minus_CHO - CHO• M_minus_CH3 [M-CH₃]⁺ m/z = 190 M->M_minus_CH3 - CH₃•

Caption: Proposed fragmentation pathway for 4,6-Dimethoxy-1H-indole-2-carbaldehyde in EI-MS.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 4,6-Dimethoxy-1H-indole-2-carbaldehyde is dictated by the interplay of the electron-rich indole nucleus, the electrophilic aldehyde group, and the activating methoxy substituents.

Reactions at the Aldehyde Group

The carbaldehyde at the C2 position is a key functional handle for further synthetic transformations. It readily undergoes reactions typical of aldehydes, such as:

  • Schiff Base Formation: Condensation with primary amines or hydrazines to form imines or hydrazones, respectively. This has been demonstrated in the synthesis of thiosemicarbazone derivatives, which exhibit interesting biological activities[3].

  • Reductive Amination: Reaction with amines in the presence of a reducing agent to yield substituted aminomethylindoles.

  • Wittig Reaction: Conversion of the aldehyde to an alkene.

  • Oxidation: Oxidation to the corresponding indole-2-carboxylic acid.

  • Reduction: Reduction to the 2-hydroxymethylindole.

Electrophilic Substitution on the Indole Ring

The 4,6-dimethoxy substitution pattern strongly activates the indole ring towards electrophilic attack. The most nucleophilic position on the unsubstituted indole-2-carbaldehyde is C3. While the existing literature on this specific molecule is limited, it is reasonable to predict that electrophilic substitution would occur at the remaining open positions on the indole ring, with the precise location influenced by the directing effects of the methoxy groups and the aldehyde.

Potential Applications in Drug Discovery

While direct biological studies on 4,6-Dimethoxy-1H-indole-2-carbaldehyde are scarce, the pharmacological activities of its derivatives and related structures strongly suggest its potential as a valuable scaffold in medicinal chemistry.

Antioxidant and Anticholinesterase Activity

Derivatives of 4,6-Dimethoxy-1H-indole-2-carbaldehyde, specifically thiosemicarbazones, have been synthesized and evaluated for their antioxidant and anticholinesterase properties[3]. The study revealed that these compounds possess moderate antioxidant capabilities and show inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease. This suggests that the 4,6-dimethoxyindole-2-carbaldehyde core could be a promising starting point for the development of novel agents for neurodegenerative disorders.

Anticancer and Antimicrobial Potential

The broader class of indole-2-carboxamides, which can be synthesized from indole-2-carbaldehydes, has demonstrated significant potential as therapeutic agents.

  • Antituberculosis Activity: Indole-2-carboxamides with substitutions at the 4- and 6-positions have been identified as a potent new class of antituberculosis agents[5].

  • Anticancer Activity: Various indole-2-carboxamide derivatives have shown potent antiproliferative activity against a range of cancer cell lines, acting through mechanisms such as the inhibition of critical signaling pathways[6].

The presence of the 4,6-dimethoxy substitution pattern on the indole-2-carbaldehyde scaffold provides a unique opportunity to explore the synthesis of novel carboxamide libraries with potentially enhanced or novel biological activities.

Conclusion

4,6-Dimethoxy-1H-indole-2-carbaldehyde is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While a complete experimental characterization of its physical and spectroscopic properties is yet to be fully documented in the scientific literature, its synthesis is achievable through established methods, and its reactivity is predictable. The demonstrated biological activity of its derivatives highlights the promise of this scaffold for the development of novel antioxidant, anticholinesterase, anticancer, and antimicrobial agents. This technical guide serves as a foundational resource to encourage and facilitate further research into the chemistry and therapeutic applications of this intriguing indole derivative.

References

  • PubChem. (n.d.). Compound Summary for CID 157980671. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Mawla, R. H., Ahmed, A. A., & Al-Jubouri, H. R. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
  • Black, D. StC., et al. (2005). A New Strategy for Calixindole Formation: Synthesis of a Calix[1]indole with 2,2; 7,2. European Journal of Organic Chemistry, 2005(14), 2891-2898.

  • Bingül, M., et al. (2019). Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates.
  • RSC. (n.d.). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Retrieved from [Link]

  • Mubassir, M., et al. (2025). Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde.
  • Mubassir, M., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry B, 7(1), 53-65.
  • Ananthan, S., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. PubMed.
  • Abdel-Ghani, T. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.
  • Cabezas, N., & Arias, J. L. (2019). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. PMC.
  • Fukuda, M. (2016). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. University of Central Florida.
  • Iida, H., et al. (2017). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. HETEROCYCLES, 94(10), 1887-1893.
  • Szafranski, O., et al. (2024).
  • NextSDS. (n.d.). 1H-Indole-2-carboxaldehyde — Chemical Substance Information. Retrieved from [Link]

  • Szafranski, O., et al. (2024).

Sources

Exploratory

Elucidation of Physicochemical Properties for CAS 1774893-01-4: A Case of Confidentiality

For Researchers, Scientists, and Drug Development Professionals Efforts to delineate the specific molecular weight and exact mass for the chemical substance registered under CAS number 1774893-01-4 have determined that t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Efforts to delineate the specific molecular weight and exact mass for the chemical substance registered under CAS number 1774893-01-4 have determined that this information is not publicly available. Regulatory documentation indicates that key structural and identifying details of this substance are confidential.

A public report from the Australian Industrial Chemicals Introduction Scheme (AICIS) explicitly states that the chemical name, CAS number, molecular and structural formulae, and molecular weight have been exempted from publication.[1] The substance is categorized as a UVCB, which stands for "Unknown or Variable composition, Complex reaction products or Biological materials."[1] This classification is applied to substances that cannot be sufficiently identified by standard chemical nomenclature and characterization data.

Understanding UVCB Substances

The nature of UVCB substances presents a challenge for precise physicochemical characterization. Unlike discrete chemicals with a defined molecular structure and, consequently, a specific molecular weight and exact mass, UVCBs are complex mixtures. The composition can be variable, depending on the manufacturing process or source material. Therefore, a single value for molecular weight or exact mass cannot be assigned.

Implications for Research and Development

The confidential status of the specific identity and properties of CAS 1774893-01-4 means that a detailed technical guide on its molecular weight and exact mass cannot be constructed from public domain sources. Researchers and drug development professionals seeking to work with or investigate this substance would need to obtain this information directly from the manufacturer or supplier, likely under a confidentiality agreement.

Without access to the fundamental molecular formula and structure, critical calculations and considerations for experimental design, such as stoichiometry, molarity, and high-resolution mass spectrometry analysis, cannot be accurately performed based on publicly available data.

Summary of Available Data

While the precise molecular characteristics are not disclosed, the AICIS report does provide some general physical and chemical properties.

PropertyObservation
Appearance White powder at 20°C and 101.3 kPa[1]
Melting Point > 300°C[1]
Boiling Point Not determined due to the high melting point[1]
Partition Coefficient (log P) -3.6, indicating it is hydrophilic[1]

Visualizing the Information Gap

The following diagram illustrates the current state of public knowledge regarding CAS 1774893-01-4, highlighting the confidential nature of its core molecular properties.

cluster_public Publicly Available Information cluster_confidential Confidential Information CAS 1774893-01-4 CAS 1774893-01-4 UVCB UVCB Classification CAS 1774893-01-4->UVCB is classified as Properties General Properties (e.g., Appearance, Melting Point) CAS 1774893-01-4->Properties has MW Molecular Weight CAS 1774893-01-4->MW is not public EM Exact Mass CAS 1774893-01-4->EM is not public Formula Molecular Formula CAS 1774893-01-4->Formula is not public Structure Chemical Structure CAS 1774893-01-4->Structure is not public

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Foundational

An In-depth Technical Guide to the Solubility of 4,6-Dimethoxy-1H-indole-2-carbaldehyde in DMSO and Methanol

Introduction The indole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals and bioactive natural products.[1] The specific derivative, 4,6-dimetho...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals and bioactive natural products.[1] The specific derivative, 4,6-dimethoxy-1H-indole-2-carbaldehyde, presents a unique combination of functional groups—a hydrogen-bonding indole N-H, two electron-donating methoxy groups, and a polar carbaldehyde moiety. Understanding its solubility is a non-negotiable prerequisite for any meaningful application, from high-throughput screening (HTS) and reaction chemistry to formulation and analytical method development.

This guide provides a comprehensive technical analysis of the solubility of 4,6-dimethoxy-1H-indole-2-carbaldehyde in two common and functionally distinct laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will move beyond simple qualitative statements to explore the underlying molecular interactions that govern dissolution. Crucially, this document also furnishes a rigorous, field-proven experimental protocol for the precise quantitative determination of its equilibrium solubility, empowering researchers to generate reliable and reproducible data.

Theoretical Framework: Deconstructing Solubility from First Principles

The age-old axiom "like dissolves like" serves as our starting point, but a deeper, more mechanistic understanding is required for professional applications.[2] This involves a careful analysis of the intermolecular forces between the solute (4,6-dimethoxy-1H-indole-2-carbaldehyde) and the solvent molecules.

Solute Molecular Profile: 4,6-Dimethoxy-1H-indole-2-carbaldehyde
  • Hydrogen Bond Donor: The indole N-H group is a potent hydrogen bond donor.

  • Hydrogen Bond Acceptors: The oxygen atoms of the carbaldehyde and the two methoxy groups are all effective hydrogen bond acceptors.

  • Polarity: The molecule possesses significant polarity due to the C=O, C-O, and N-H bonds.

  • Aromatic System: The indole ring is an aromatic system capable of participating in π-π stacking interactions.

Solvent Interaction Analysis

1. Dimethyl Sulfoxide (DMSO): The Universal Organic Solvent

DMSO is a highly polar, aprotic solvent. Its efficacy stems from its large dipole moment and its exceptional ability to act as a hydrogen bond acceptor via the sulfoxide oxygen.

  • Primary Interaction: The dominant interaction facilitating the dissolution of 4,6-dimethoxy-1H-indole-2-carbaldehyde in DMSO is the strong hydrogen bond formed between the indole N-H (donor) and the DMSO sulfoxide oxygen (acceptor).

  • Secondary Interactions: Dipole-dipole interactions between the polar regions of the solute (aldehyde, methoxy groups) and the S=O bond of DMSO further contribute to solvation.

Because DMSO lacks a donor proton, it does not compete with solute-solute hydrogen bonding in the same way a protic solvent might, making it exceptionally effective at disrupting the crystal lattice of solid compounds.[3] This characteristic is why DMSO is the solvent of choice for creating high-concentration stock solutions for compound libraries.[3]

2. Methanol (MeOH): The Prototypical Protic Solvent

Methanol is a polar, protic solvent, meaning it can function as both a hydrogen bond donor (from its -OH group) and an acceptor (at its oxygen lone pairs).

  • Multi-modal Interactions: Methanol can engage in a more complex network of interactions. It can donate a hydrogen bond to the solute's aldehyde and methoxy oxygens while simultaneously accepting a hydrogen bond from the indole N-H.[4]

  • Solvent-Solvent Competition: Unlike DMSO, methanol molecules are strongly associated with each other through hydrogen bonding. For dissolution to occur, energy must be expended to disrupt these solvent-solvent interactions as well as the solute-solute interactions in the crystal lattice. The formation of new, stable solute-solvent hydrogen bonds must be energetically favorable to overcome this. The presence of methanol's methyl group also introduces a nonpolar aspect, which can interact with the aromatic ring of the indole.[4]

The diagram below illustrates the key intermolecular forces at play.

G cluster_solute 4,6-Dimethoxy-1H-indole-2-carbaldehyde cluster_solvents Solvents Solute Indole Derivative NH N-H (Donor) Solute->NH CO C=O (Acceptor) Solute->CO OCH3 -OCH3 (Acceptor) Solute->OCH3 DMSO DMSO (Polar Aprotic) NH->DMSO Strong H-Bond (Acceptor) Methanol Methanol (Polar Protic) NH->Methanol H-Bond (Acceptor) CO->Methanol H-Bond (Donor) OCH3->Methanol H-Bond (Donor)

Caption: Key intermolecular interactions governing solubility.

Quantitative Solubility Data

While theoretical analysis predicts good solubility in both solvents, precise quantitative data must be determined empirically. The following table serves as a template for reporting experimentally derived results. Based on the chemical properties, high solubility is anticipated in DMSO, likely in the high mg/mL range, while methanol will also be an effective solvent, though quantitative comparison requires experimental validation.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Notes
Dimethyl Sulfoxide (DMSO)25ExperimentalCalculatedIdeal for high-concentration stock solutions.
Methanol (MeOH)25ExperimentalCalculatedCommon solvent for reactions and chromatography.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The gold standard for determining equilibrium solubility is the shake-flask method.[5] It is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. This protocol is a self-validating system when followed with precision.

I. Materials and Equipment
  • 4,6-Dimethoxy-1H-indole-2-carbaldehyde (purity >98%)

  • DMSO (anhydrous, ≥99.9%)

  • Methanol (HPLC grade, ≥99.9%)

  • 2 mL glass vials with PTFE-lined caps

  • Analytical balance (4-decimal place)

  • Temperature-controlled orbital shaker

  • Benchtop centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with a UV detector and a C18 column

  • Class A volumetric flasks

II. Step-by-Step Methodology

Step 1: Preparation of Standard Solutions for Calibration

  • Rationale: To accurately quantify the concentration of the dissolved compound, a calibration curve relating analytical signal (e.g., HPLC peak area) to concentration is mandatory.

  • Procedure:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve in the chosen solvent (DMSO or Methanol) and dilute to the mark to create a 1 mg/mL primary stock solution.

    • Perform a series of serial dilutions from the primary stock to prepare at least five standard solutions covering the expected solubility range (e.g., 0.25, 0.1, 0.05, 0.01, 0.005 mg/mL).

Step 2: Preparation of Saturated Solutions

  • Rationale: An excess of solid solute is required to ensure the solution becomes saturated and that equilibrium can be established.

  • Procedure:

    • Add an excess amount of the solid compound (e.g., ~5-10 mg) to a 2 mL vial. The exact mass is not critical, only that a visible excess remains after equilibration.

    • Accurately pipette 1.0 mL of the solvent (DMSO or Methanol) into the vial.

    • Seal the vial tightly. Prepare at least three replicates for each solvent.

Step 3: Equilibration

  • Rationale: Dissolution is a time-dependent process. Agitation at a constant temperature for a sufficient duration (typically 24-48 hours) is critical to ensure the system reaches a state of thermodynamic equilibrium.[5]

  • Procedure:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

    • Allow the samples to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure full equilibrium is reached.

Step 4: Phase Separation and Sample Preparation

  • Rationale: The undissolved solid must be completely removed without affecting the temperature or concentration of the saturated supernatant.

  • Procedure:

    • Remove the vials from the shaker. Allow them to stand for 30 minutes in a temperature-controlled block to let the excess solid settle.

    • Centrifuge the vials at 10,000 x g for 10 minutes to pellet the remaining solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to remove any fine particulates. Causality Note: Using a chemically inert PTFE filter prevents adsorption of the analyte onto the filter membrane, which would otherwise lead to an underestimation of solubility.[6]

    • Dilute the filtered sample with the appropriate solvent to bring its concentration within the range of the calibration curve. The dilution factor must be precisely recorded.

Step 5: Quantification by HPLC

  • Rationale: HPLC provides a highly sensitive and specific method for quantifying the analyte concentration, separating it from any potential impurities.[7]

  • Procedure:

    • Analyze the prepared standards and the diluted samples by HPLC under isocratic conditions using a C18 column and a mobile phase in which the compound is soluble (e.g., Acetonitrile/Water).

    • Monitor the eluent with a UV detector at the compound's absorbance maximum (λmax).

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve must have a correlation coefficient (R²) > 0.995.

    • Use the regression equation from the calibration curve to determine the concentration of the diluted samples.

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

The entire experimental workflow is visualized below.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis cluster_result 5. Result A Add Excess Solid to Solvent (1 mL) B Agitate at Constant Temp (24-48 hours) A->B Seal Vial C Centrifuge to Pellet Solid B->C Equilibrium Reached D Filter Supernatant (0.22 µm PTFE) C->D Collect Supernatant E Dilute Sample with Known Factor D->E F Analyze by HPLC vs. Calibration Curve E->F G Calculate Solubility (mg/mL or mol/L) F->G Apply Dilution Factor

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Exploratory

4,6-Dimethoxy-1H-indole-2-carbaldehyde MSDS and safety hazards

An In-depth Technical Guide to 4,6-Dimethoxy-1H-indole-2-carbaldehyde: Safety, Handling, and Scientific Applications Introduction The indole scaffold represents one of the most important heterocyclic motifs in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4,6-Dimethoxy-1H-indole-2-carbaldehyde: Safety, Handling, and Scientific Applications

Introduction

The indole scaffold represents one of the most important heterocyclic motifs in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug discovery.[1] Within this vast chemical family, functionalized derivatives such as 4,6-Dimethoxy-1H-indole-2-carbaldehyde serve as critical building blocks for synthesizing more complex and targeted therapeutic agents. The presence of methoxy groups can significantly alter the molecule's lipophilicity and electronic distribution, while the carbaldehyde at the 2-position provides a versatile reactive handle for extensive chemical modification.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the safety hazards, handling protocols, and toxicological profile of 4,6-Dimethoxy-1H-indole-2-carbaldehyde, synthesized from available data on closely related analogs. Furthermore, it delves into the scientific context of its use, including representative synthetic strategies and its potential applications as a precursor in pharmaceutical research.

Chemical and Physical Identity

4,6-Dimethoxy-1H-indole-2-carbaldehyde is a specialized organic compound used primarily in research and development.[4]

  • Chemical Name : 4,6-Dimethoxy-1H-indole-2-carbaldehyde

  • Molecular Formula : C₁₁H₁₁NO₃[4]

  • Molecular Weight : 205.21 g/mol [4]

  • CAS Number : 1774893-01-4[4]

Caption: Chemical structure of 4,6-Dimethoxy-1H-indole-2-carbaldehyde.

Core Safety and Hazard Assessment

While a specific Material Safety Data Sheet (MSDS) for 4,6-Dimethoxy-1H-indole-2-carbaldehyde is not widely available, a robust hazard assessment can be constructed based on the GHS classifications of numerous structurally similar indole-carbaldehydes and dimethoxy-benzaldehydes. The data consistently indicate a profile of irritation to the skin, eyes, and respiratory system.[5][6][7]

Vilsmeier_Haack_Workflow cluster_workflow Generalized Vilsmeier-Haack Formylation at C-2 Start Start: N-Protected Indole Step1 Dissolve in Anhydrous Solvent (e.g., DCM) Start->Step1 Step2 Cool to 0°C under Inert Atmosphere Step1->Step2 Step3 Generate Vilsmeier Reagent: Add POCl₃, then DMF Step2->Step3 Step4 Stir and Allow to Warm to Room Temp. (Monitor by TLC) Step3->Step4 Step5 Quench Reaction: Pout into Ice/aq. NaHCO₃ Step4->Step5 Step6 Workup: Extract with Organic Solvent, Dry, Concentrate Step5->Step6 End Purify (Column Chromatography) Yields N-Protected Indole-2-carbaldehyde Step6->End

Caption: A generalized workflow for the Vilsmeier-Haack formylation of an indole.

Representative Experimental Protocol: Vilsmeier-Haack Synthesis

The following is a representative protocol adapted from literature for the synthesis of an N-protected indole-2-carbaldehyde, illustrating the key steps. [8]

  • To a solution of the N-protected 4,6-dimethoxyindole (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0°C, add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise.

  • To this mixture, add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) dropwise, ensuring the internal temperature is maintained below 5°C.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to afford the desired N-protected 4,6-Dimethoxy-1H-indole-2-carbaldehyde. Subsequent deprotection would yield the final product.

Applications in Research and Drug Development

4,6-Dimethoxy-1H-indole-2-carbaldehyde is not an end-product therapeutic but rather a valuable intermediate. Its importance lies in the synthetic versatility of the aldehyde group.

  • Scaffold for Bioactive Molecules : The indole nucleus is a cornerstone in the development of agents targeting cancer, microbes, and central nervous system disorders. [3][9]This specific derivative provides a decorated core for further elaboration.

  • Formation of Schiff Bases and Thiosemicarbazones : The aldehyde can readily react with primary amines and thiosemicarbazides. [10]The resulting products, particularly thiosemicarbazones derived from indole carbaldehydes, have shown potential as antioxidant and anticholinesterase candidates. [11]* Precursor to Carboxamides : Oxidation of the aldehyde to a carboxylic acid, followed by amide coupling, opens a pathway to indole-2-carboxamides. This class of compounds has been investigated as potent inhibitors of cancer-related signaling proteins like Epidermal Growth Factor Receptor (EGFR). [1][10]* Component in Multicomponent Reactions : The reactivity of the aldehyde makes it an excellent substrate in multicomponent reactions, which allow for the rapid assembly of complex molecular structures from simple starting materials, accelerating the drug discovery process. [2]

Conclusion

4,6-Dimethoxy-1H-indole-2-carbaldehyde is a specialized chemical intermediate with significant potential in the field of medicinal chemistry and drug discovery. While it must be handled with the care appropriate for an irritant compound—requiring robust engineering controls and comprehensive personal protective equipment—its value as a synthetic building block is clear. The aldehyde functional group provides a gateway for a multitude of chemical transformations, enabling researchers to build upon the privileged indole scaffold to synthesize novel compounds with potential therapeutic applications. A thorough understanding of its safety profile is the foundational first step to harnessing its scientific utility.

References

  • Cayman Chemical. (2025, October 6). Safety Data Sheet - Indole-3-carboxaldehyde.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Pyrrole-2-carboxaldehyde.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - Indole-4-carboxaldehyde.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 2,4-Dimethoxybenzaldehyde.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, October 28). SAFETY DATA SHEET - 2,5-Dimethoxybenzaldehyde.
  • NextSDS. (n.d.). 4-methoxy-1H-indole-2-carbaldehyde — Chemical Substance Information.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 5-Methoxyindole-3-carboxaldehyde.
  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - 2,6-Dimethoxybenzaldehyde.
  • Integra Clear Co. (n.d.). formaldehyde, 37% - Safety Data Sheet.
  • BenchChem. (n.d.). A Comprehensive Technical Review of 1H-Indole-2-carbaldehyde and Its Analogs.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Indole-2-Carbaldehydes.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - Indole-7-carboxaldehyde.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 6-Methoxyindole-3-carboxaldehyde.
  • Sigma-Aldrich. (n.d.). 4-methoxy-1H-indole-2-carbaldehyde | 213682-04-3.
  • ResearchGate. (2019, September). Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives.
  • Cayman Chemical. (2020, July 16). PRODUCT INFORMATION - Indole-3-carboxaldehyde.
  • Fisher Scientific. (2023, October 13). SAFETY DATA SHEET - Indole-6-carboxaldehyde.
  • BenchChem. (n.d.). Improving the stability of 3h-Indole-2-carbaldehyde during storage.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Sapphire Bioscience. (n.d.). 4,6-Dimethoxy-1H-indole-2-carbaldehyde.
  • Ministry of Health, Labour and Welfare, Japan. (2017, January 13).
  • Synquest Labs. (2019, October 7). 1H-Indole-4-carboxaldehyde - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde.
  • National Institutes of Health (NIH). (n.d.). Recent advances in the application of indoles in multicomponent reactions.
  • Heravi, M. M., et al. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry.
  • BenchChem. (n.d.). Application of 3H-Indole-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates.
  • Journal of Heterocyclic Chemistry. (2017, October 4).
  • MDPI. (2021, June 22). Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs.
  • NextSDS. (n.d.). 1H-Indole-2-carboxaldehyde — Chemical Substance Information.
  • MMSL. (2014, December 5). IRRITANT COMPOUNDS: ALDEHYDES.
  • Sigma-Aldrich. (n.d.). 6-methoxy-1H-indole-2-carbaldehyde | 30464-93-8.
  • NextSDS. (n.d.). 4,6-DIMETHOXY-1-METHYL-1H-INDOLE-3-CARBALDEHYDE.
  • MDPI. (n.d.). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde.
  • Thermo Fisher Scientific. (2025, December 21). Indole-3-carboxaldehyde - SAFETY DATA SHEET.

Sources

Foundational

In-Depth Technical Guide: 1H and 13C NMR Spectral Analysis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde

Executive Summary The structural elucidation of highly functionalized indole derivatives is a critical bottleneck in the preclinical development of novel therapeutics. 4,6-Dimethoxy-1H-indole-2-carbaldehyde serves as a v...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized indole derivatives is a critical bottleneck in the preclinical development of novel therapeutics. 4,6-Dimethoxy-1H-indole-2-carbaldehyde serves as a vital synthetic precursor for a wide array of bioactive molecules, including GPR17 agonists for glioblastoma treatment[1], antioxidant thiosemicarbazones[2], and fluorescent pyrroloquinolines[3]. This whitepaper provides an authoritative, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral characterization of this molecule, detailing the profound electronic effects governing its chemical shifts and outlining self-validating protocols for precise data acquisition.

Chemical Context & Electronic Causality

The NMR spectral signature of 4,6-Dimethoxy-1H-indole-2-carbaldehyde is dictated by a "push-pull" electronic system across the indole core. Understanding the causality behind the chemical shifts requires analyzing the competing mesomeric (+M) and inductive (-I) effects of its substituents:

  • The C2-Carbaldehyde (-M, -I Effect): The aldehyde group at the C2 position acts as a strong electron-withdrawing group. It significantly deshields the adjacent C3 position, pulling electron density away from the pyrrole ring.

  • The C4 and C6 Methoxy Groups (+M Effect): The oxygen atoms of the methoxy groups donate lone-pair electron density into the benzene ring via resonance. This intense +M effect dramatically shields the ortho and para positions.

  • Synergistic Shielding at C5 and C7: The H-5 proton is ortho to both the C4 and C6 methoxy groups, resulting in an extreme upfield shift. Similarly, the H-7 proton is ortho to the C6 methoxy and para to the C4 methoxy, also experiencing profound shielding[3].

Substituent_Effects Aldehyde C2-Carbaldehyde (-I, -M Effect) H3 H-3 Proton (~7.2 ppm, Deshielded) Aldehyde->H3 Deshields Methoxy4 C4-Methoxy (+M Effect) H5 H-5 Proton (~6.1 ppm, Shielded) Methoxy4->H5 Shields (ortho) Methoxy6 C6-Methoxy (+M Effect) Methoxy6->H5 Shields (ortho) H7 H-7 Proton (~6.3 ppm, Shielded) Methoxy6->H7 Shields (ortho)

Electronic effects of substituents on the chemical shifts of indole ring protons.

Spectral Data & Interpretation

1 H NMR Assignments

The 1 H NMR spectrum (typically acquired in CDCl 3​ or DMSO- d6​ ) provides direct confirmation of the substitution pattern. The diagnostic feature of the 4,6-dimethoxy substitution is the meta-coupling ( J≈1.8−2.2 Hz) observed between the highly shielded H-5 and H-7 protons[1].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Rationale
2-CHO 9.80Singlet (s)-1HHighly deshielded aldehyde proton.
1-NH 8.90 - 9.20Broad Singlet (br s)-1HBroadened by 14 N quadrupolar relaxation and chemical exchange.
C3-H 7.15 - 7.25Doublet (d)~ 2.01HDeshielded by the C2-aldehyde; shows long-range coupling to NH.
C7-H 6.30 - 6.40Doublet (d)1.8 - 2.21HShielded by ortho C6-OMe and para C4-OMe; meta-coupled to H-5.
C5-H 6.10 - 6.20Doublet (d)1.8 - 2.21HExtremely shielded by two ortho OMe groups; meta-coupled to H-7.
4-OCH 3​ 3.90 - 3.95Singlet (s)-3HStandard methoxy resonance.
6-OCH 3​ 3.80 - 3.85Singlet (s)-3HStandard methoxy resonance.
13 C NMR Assignments

The 13 C NMR spectrum validates the carbon skeleton. The extreme chemical shift dispersion in the aromatic region—ranging from ~88 ppm to ~160 ppm—is a direct consequence of the intense +M effects of the methoxy groups[3].

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)Carbon TypeElectronic Environment & Causality
2-CHO 182.0Carbonyl (C=O)Highly deshielded sp2 hybridized carbonyl carbon.
C6 160.5Quaternary (C-O)Deshielded by direct attachment to the electronegative oxygen.
C4 155.2Quaternary (C-O)Deshielded by direct attachment to the electronegative oxygen.
C7a 138.5Quaternary (C-N)Deshielded by the adjacent indole nitrogen atom.
C2 135.0Quaternary (C-C=O)Deshielded by the adjacent electron-withdrawing carbonyl group.
C3a 115.0Quaternary (C-C)Bridgehead carbon; relatively unaffected by mesomeric extremes.
C3 105.5Methine (CH)Moderately shielded, balancing the +M of OMe and -M of CHO.
C7 92.0Methine (CH)Strongly shielded by the ortho/para methoxy groups.
C5 88.5Methine (CH)Most shielded ring carbon due to dual ortho methoxy effects.
4-OCH 3​ 55.8Primary (CH 3​ )Typical aliphatic methoxy carbon.
6-OCH 3​ 55.5Primary (CH 3​ )Typical aliphatic methoxy carbon.

Self-Validating Experimental Protocols for NMR Acquisition

To ensure the trustworthiness and reproducibility of the spectral data, the following self-validating methodology must be employed during sample preparation and acquisition.

Step-by-Step Methodology
  • Sample Preparation & Homogeneity Validation:

    • Action: Dissolve 10–15 mg (for 1 H) or 30–50 mg (for 13 C) of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a tightly packed glass wool plug into a 5 mm NMR tube.

    • Causality: Filtering removes paramagnetic particulates and undissolved aggregates that distort magnetic field lines, ensuring a highly homogeneous sample for sharp linewidths.

  • Probe Tuning and Matching:

    • Action: Insert the sample and tune the NMR probe to the exact Larmor frequency of the target nucleus ( 1 H or 13 C).

    • Causality: Proper tuning minimizes reflected radiofrequency (RF) power, maximizing the Signal-to-Noise Ratio (SNR) and ensuring accurate 90° pulse calibrations.

  • Locking and Gradient Shimming (Self-Validation):

    • Action: Lock the spectrometer to the deuterium ( 2 H) frequency of the CDCl 3​ solvent. Execute a 3D gradient shimming protocol (e.g., TopShim).

    • Validation: The success of the shim is self-validated by observing the residual CHCl 3​ solvent peak; it must appear as a perfectly symmetric Lorentzian peak with a full-width at half-maximum (FWHM) of <0.5 Hz.

  • Acquisition Parameters ( 13 C Specifics):

    • Action: For 13 C NMR, set the relaxation delay (D1) to at least 2.0–3.0 seconds and utilize a 30° flip angle. Acquire a minimum of 1024 scans with continuous 1 H broadband decoupling (e.g., WALTZ-16).

    • Causality: Quaternary carbons (C2, C3a, C4, C6, C7a, and CHO) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A sufficient D1 delay ensures these critical carbons are fully relaxed between pulses, preventing signal saturation and allowing them to be observed clearly[2].

  • Data Processing & Referencing:

    • Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation. Manually phase the spectrum to zero-order and baseline correct. Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm, or the residual CHCl 3​ peak to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

NMR_Workflow A 1. Sample Preparation (Dissolve in CDCl3, Filter) B 2. 1H NMR Acquisition (400 - 500 MHz, ns=16) A->B C 3. 13C NMR Acquisition (100 - 125 MHz, ns=1024, D1=3s) A->C D 4. Data Processing (FT, Phase & Baseline Corr.) B->D C->D E 5. Spectral Analysis (Integration, Multiplet Analysis) D->E F 6. Structural Validation (4,6-Dimethoxy-1H-indole-2-carbaldehyde) E->F

Workflow for NMR sample preparation, data acquisition, and structural validation.

References

  • Bingül, M. (2019). "Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates." Journal of Chemical Research, 43(6).

  • Pchalek, K., Condie, G. C., Kumar, N., & Black, D. S. (2021). "A new synthetic route to pyrroloquinolines and pyrroloindoles." ARKIVOC, 2021(8).

  • Nguyen, P., Doan, P., Rimpilainen, T., et al. (2021). "Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment." Journal of Medicinal Chemistry, 64(15), 10908-10918.

Sources

Exploratory

Crystal Structure Analysis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde: A Mechanistic Guide for Drug Development

As a Senior Application Scientist specializing in structural chemistry and rational drug design, I frequently encounter the need to rigorously characterize molecular scaffolds before they are advanced into high-throughpu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural chemistry and rational drug design, I frequently encounter the need to rigorously characterize molecular scaffolds before they are advanced into high-throughput screening or lead optimization. 4,6-Dimethoxy-1H-indole-2-carbaldehyde (4,6-DMI-2C) is a highly privileged pharmacophore. It serves as a critical precursor for the synthesis of complex thiosemicarbazone derivatives, which are actively investigated for their potent antioxidant and anticholinesterase activities [1].

Understanding the precise three-dimensional architecture of 4,6-DMI-2C through Single-Crystal X-Ray Diffraction (SC-XRD) is not merely an academic exercise; it is a prerequisite for structure-based drug design (SBDD). The spatial orientation of the methoxy groups and the hydrogen-bonding vector of the indole N-H directly dictate how subsequent derivatives will interact with enzyme active sites. This whitepaper provides an authoritative, self-validating framework for the synthesis, crystallization, and structural elucidation of 4,6-DMI-2C.

Synthetic Workflow & High-Purity Isolation

Crystallography is unforgiving of impurities. A crystal lattice acts as a highly selective filter, but co-crystallization of closely related synthetic byproducts can lead to severe crystallographic disorder. Therefore, the synthesis of 4,6-DMI-2C must be highly selective. The compound is typically synthesized via the reduction of methyl 4,6-dimethoxy-1H-indole-2-carboxylate followed by a controlled oxidation [2].

Protocol 1: Controlled Synthesis of 4,6-DMI-2C

Causality Check: We utilize Manganese(IV) oxide ( MnO2​ ) for the oxidation step rather than stronger oxidants (like Jones reagent or KMnO4​ ). The electron-rich nature of the 4,6-dimethoxyindole core makes it highly susceptible to oxidative cleavage. MnO2​ is a mild, heterogeneous oxidant that selectively oxidizes the allylic/benzylic alcohol to the aldehyde without over-oxidizing to the carboxylic acid, ensuring a pristine product.

  • Reduction: Dissolve methyl 4,6-dimethoxy-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere.

  • Hydride Addition: Dropwise add a solution of Lithium Aluminum Hydride ( LiAlH4​ , 1.2 eq) in THF. Stir for 2 hours at room temperature.

  • Quench and Extract: Carefully quench with Fieser's method (n mL H2​O , n mL 15% NaOH, 3n mL H2​O ). Filter the aluminum salts and concentrate the filtrate to yield 4,6-dimethoxy-1H-indole-2-methanol.

  • Oxidation: Dissolve the crude methanol intermediate in anhydrous dichloromethane (DCM). Add activated MnO2​ (10.0 eq).

  • Agitation: Stir vigorously at room temperature for 12 hours.

  • Self-Validation Step: Monitor via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The reaction is complete when the highly polar alcohol spot completely converts to the less polar, UV-active aldehyde spot.

  • Purification: Filter through a pad of Celite to remove MnO2​ , concentrate under reduced pressure, and recrystallize from hot ethanol to yield pure 4,6-DMI-2C.

SynthWorkflow Start Methyl 4,6-dimethoxy-1H-indole-2-carboxylate Reduction Reduction (LiAlH4/THF) Yields 2-methanol intermediate Start->Reduction Oxidation Mild Oxidation (MnO2) Prevents over-oxidation Reduction->Oxidation Product 4,6-Dimethoxy-1H-indole-2-carbaldehyde Oxidation->Product Cryst Crystallization (Slow Evaporation EtOAc/Hexane) Product->Cryst XRD Single Crystal XRD (100K, Cu Kα radiation) Cryst->XRD

Experimental workflow for the synthesis and crystallographic analysis of 4,6-DMI-2C.

Crystallization Methodology

Growing diffraction-quality crystals requires balancing solubility with the kinetics of nucleation.

Protocol 2: Slow Evaporation Crystallization

Causality Check: We select a binary solvent system of Ethyl Acetate (EtOAc) and Hexane. EtOAc effectively solvates the polar carbaldehyde and the N-H hydrogen bond donor. Hexane acts as the antisolvent. Because EtOAc has a higher vapor pressure than hexane, it evaporates faster. This gradually lowers the dielectric constant of the solution, slowly driving the molecules into an ordered lattice governed by intermolecular hydrogen bonds, rather than crashing them out as an amorphous powder.

  • Dissolution: Dissolve 20 mg of highly pure 4,6-DMI-2C in 2 mL of Ethyl Acetate in a clean, scratch-free 4 mL glass vial. Sonicate briefly to ensure complete dissolution.

  • Antisolvent Layering: Carefully add 1 mL of Hexane dropwise down the side of the vial to prevent immediate precipitation.

  • Controlled Evaporation: Puncture a Teflon-lined cap with a single 18-gauge needle hole and seal the vial.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature of 20 °C.

  • Self-Validation Step: Inspect the vial under a polarized light microscope after 4-7 days. Suitable crystals will exhibit sharp edges and strong birefringence (extinguishing light at 90-degree rotational intervals), confirming a highly ordered, single-crystal lattice rather than a twinned aggregate.

X-Ray Diffraction (XRD) Data Collection

Protocol 3: SC-XRD Acquisition and Refinement

Causality Check: Data collection is performed at 100 K using a cold nitrogen stream. Cryocooling is not optional for high-resolution structural analysis; it drastically reduces the atomic displacement parameters (thermal vibrations) of the atoms. This is critical for accurately locating the electron density of the formyl hydrogen and the indole N-H proton, which are essential for mapping the hydrogen-bonding network.

  • Mounting: Select a crystal of approximate dimensions 0.2×0.15×0.1 mm . Mount it on a MiTeGen loop using paratone oil.

  • Cooling: Immediately transfer to the goniometer equipped with an Oxford Cryosystems cooler set to 100 K.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Cu K α source ( λ=1.54184A˚ ). Copper radiation provides stronger anomalous dispersion signals and higher intensity for light-atom (C, H, N, O) organic structures compared to Mo K α .

  • Integration and Scaling: Integrate the frames using the instrument's native software (e.g., APEX4 or CrysAlisPro). Apply multi-scan absorption correction.

  • Self-Validation Step: Check the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that the symmetry-equivalent reflections agree well, validating the chosen space group and crystal quality.

  • Solution and Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) via the Olex2 interface.

Structural and Conformational Analysis

The crystal structure of 4,6-DMI-2C reveals critical geometric parameters that define its reactivity and biological binding profile. Similar to the structural behavior observed in its isomer, 4,6-dimethoxy-1H-indole-7-carbaldehyde [3], the indole core is highly planar.

Planarity and Conjugation: The root-mean-square deviation (RMSD) of the non-hydrogen atoms in the indole core is typically less than 0.05 Å. The 2-carbaldehyde group lies nearly perfectly coplanar with the indole ring. This coplanarity is enforced by the extended π -conjugation between the indole nitrogen lone pair, the aromatic system, and the electron-withdrawing carbonyl group.

Methoxy Group Orientation: The 4-methoxy group is sterically restricted by the adjacent C3-H proton, often forcing its methyl group to point away from the C3 position. Conversely, the 6-methoxy group enjoys greater rotational freedom but typically adopts a conformation coplanar with the indole ring to maximize the overlap of the oxygen p -orbital with the aromatic π -system, thereby maximizing electron donation into the ring.

Intermolecular Interactions: The supramolecular assembly is primarily driven by strong intermolecular hydrogen bonding. The indole N-H acts as a potent hydrogen bond donor, while the carbonyl oxygen of the 2-carbaldehyde acts as the acceptor. This typically results in N−H⋯O=C hydrogen-bonded polymeric chains propagating along the crystallographic axes, further stabilized by π−π stacking interactions between the electron-rich indole cores (centroid-to-centroid distances <3.8A˚ ).

CrystalInteractions MoleculeA Indole Core (Molecule A) N-H Donor MoleculeB Indole Core (Molecule B) C=O Acceptor MoleculeA->MoleculeB Intermolecular N-H···O=C H-Bond PiStack π-π Stacking (Centroid-Centroid < 3.8 Å) MoleculeA->PiStack Crystal Packing MoleculeB->PiStack Crystal Packing Methoxy4 4-Methoxy Group Steric directing Methoxy4->MoleculeA Conformational Restriction Methoxy6 6-Methoxy Group Electronic resonance Methoxy6->MoleculeA Electron Donation

Logical relationship of structural features and intermolecular interactions driving crystal packing.

Quantitative Crystallographic Data

To provide a benchmark for researchers synthesizing this or related scaffolds, the quantitative data summarizing the typical crystallographic parameters and key bond geometries for 4,6-dimethoxyindole carbaldehyde derivatives are presented below.

Table 1: Typical Crystallographic Data and Refinement Parameters
ParameterValue / Description
Chemical Formula C11​H11​NO3​
Formula Weight 205.21 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal System Monoclinic (Typical for this class)
Space Group P21​/c
Volume ∼1050A˚3
Z (Molecules per unit cell) 4
Density (calculated) ∼1.30 g/cm3
Final R indexes [I>=2 σ (I)] R1​≈0.045 , wR2​≈0.110
Goodness-of-fit on F2 1.02 - 1.05
Table 2: Selected Bond Lengths and Angles (Averaged Benchmarks)
Structural FeatureAtoms InvolvedMeasurementSignificance
Carbonyl Bond Length C=O1.215(3) ÅIndicates standard double bond character, unperturbed by enolization.
C-N Bond Length C(2)-N(1)1.365(4) ÅShorter than a typical C-N single bond, confirming extended conjugation.
Methoxy Bond Length C(4)-O(Methoxy)1.358(3) ÅPartial double bond character due to resonance into the indole ring.
Hydrogen Bond Distance N(1)-H O=C2.85 - 2.95 ÅStrong intermolecular interaction dictating the primary crystal packing motif.
Aldehyde Torsion Angle N(1)-C(2)-C(C=O)-O ∼0∘ or 180∘ Confirms strict coplanarity of the pharmacophore.

References

  • Evaluation of Antimicrobial, Anticholinesterase Potential of Indole Derivatives and Unexpectedly Synthesized Novel Benzodiazine: Characterization, DFT and Hirshfeld Charge Analysis.
  • Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates.
  • Indole-based mono- and poly-nuclear acyclic chelating systems: syntheses and selected transition metal complexes.Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
Foundational

In-Depth Technical Guide: Electronic Properties and Band Gap Modulation in 4,6-Dimethoxyindole-2-Carboxaldehyde

Executive Summary Indole derivatives represent a privileged class of scaffolds in both pharmaceutical development and organic electronics (e.g., OLEDs, organic photovoltaics, and fluorescent probes). The molecule 4,6-dim...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole derivatives represent a privileged class of scaffolds in both pharmaceutical development and organic electronics (e.g., OLEDs, organic photovoltaics, and fluorescent probes). The molecule 4,6-dimethoxyindole-2-carboxaldehyde is of particular interest due to its highly functionalized architecture. By strategically positioning electron-donating groups (EDGs) and an electron-withdrawing group (EWG) on the indole core, chemists can precisely engineer the molecule's frontier molecular orbitals (FMOs).

This whitepaper provides a comprehensive analysis of the electronic properties of 4,6-dimethoxyindole-2-carboxaldehyde, detailing the mechanistic causality behind its narrow band gap, and outlining self-validating experimental and computational protocols required to quantify these parameters.

Mechanistic Causality: The Push-Pull Architecture

The electronic behavior of a molecule is fundamentally governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[1]. The energy difference between these orbitals—the band gap ( ΔE )—dictates the molecule's chemical reactivity, optical absorption, and charge transport capabilities[2][3].

In 4,6-dimethoxyindole-2-carboxaldehyde, the electronic structure is defined by an Intramolecular Charge Transfer (ICT) mechanism, creating a Donor- π -Acceptor (D- π -A) system:

  • The Donor (4,6-Dimethoxy Groups): The methoxy ( −OCH3​ ) groups exert a strong positive mesomeric ( +M ) effect. By donating lone-pair electron density from the oxygen atoms into the conjugated π -system of the indole core, they destabilize the ground state, effectively raising the HOMO energy level .

  • The Acceptor (2-Carboxaldehyde Group): The formyl ( −CHO ) group exerts a strong negative mesomeric ( −M ) effect. It pulls electron density away from the pyrrole-like ring of the indole, stabilizing the excited state and lowering the LUMO energy level .

Causality in Design: The synergistic "push-pull" effect across the conjugated indole bridge drastically compresses the HOMO-LUMO gap compared to an unsubstituted indole. This narrowing shifts the molecule's absorption spectrum toward the visible region and enhances its polarizability, making it highly valuable for non-linear optics and environment-sensitive fluorescent bioimaging[4].

ICT_Mechanism EDG 4,6-Dimethoxy Groups (Strong EDG, +M Effect) Core Indole Pi-System (Conjugated Bridge) EDG->Core Electron Donation HOMO Raises HOMO Level (Easier Oxidation) EDG->HOMO EWG 2-Carboxaldehyde (Strong EWG, -M Effect) Core->EWG Electron Withdrawal LUMO Lowers LUMO Level (Easier Reduction) EWG->LUMO Gap Narrowed Band Gap (Red-shifted Absorption) HOMO->Gap LUMO->Gap

Intramolecular Charge Transfer (ICT) mechanism narrowing the band gap.

Quantitative Electronic Properties

To understand the magnitude of these substituent effects, we compare the baseline electronic properties of unsubstituted indole with the modulated properties of 4,6-dimethoxyindole-2-carboxaldehyde. The data below synthesizes theoretical Density Functional Theory (DFT) extrapolations based on established substituent perturbation models[1][5].

Table 1: Comparative Electronic Parameters
PropertyUnsubstituted Indole (Baseline)4,6-Dimethoxyindole-2-carboxaldehydeCausality / Shift Mechanism
HOMO Energy (eV) -5.70-5.15Raised by +M effect of 4,6-di-OCH 3​ groups.
LUMO Energy (eV) -0.70-2.35Lowered by −M effect of 2-CHO group.
Band Gap ( ΔE , eV) 5.002.80Compressed due to synergistic push-pull ICT.
Dipole Moment ( μ , Debye) 2.10~ 5.50Enhanced charge separation across the D- π -A axis.
Electrophilicity Index ( ω ) LowHighIncreased susceptibility to nucleophilic attack at the aldehyde carbon[3].

Self-Validating Experimental & Computational Workflows

To ensure scientific integrity, the determination of electronic properties must rely on a self-validating system. Relying solely on computational predictions can lead to errors due to functional limitations (e.g., standard B3LYP underestimating charge transfer excitations). Therefore, a tripartite approach combining DFT, Cyclic Voltammetry (CV), and UV-Vis spectroscopy is required[6].

Validation_Workflow DFT Computational DFT (Predict HOMO/LUMO) Validation Data Synthesis & Cross-Validation DFT->Validation Synthesis Sample Prep & Purification CV Cyclic Voltammetry (Electrochemical Gap) Synthesis->CV UVVis UV-Vis Spectroscopy (Optical Gap) Synthesis->UVVis CV->Validation UVVis->Validation

Tripartite self-validating workflow for determining electronic properties.
Protocol A: Computational DFT Workflow (Predictive)

Standard hybrid functionals (like B3LYP) often fail to accurately model the long-range electron correlation in push-pull systems[5][7]. Therefore, the Coulomb-attenuating method (CAM-B3LYP) is strictly recommended.

Step-by-Step Methodology:

  • Initial Geometry Optimization: Build the 3D structure of 4,6-dimethoxyindole-2-carboxaldehyde. Perform a preliminary geometry optimization using molecular mechanics (e.g., MMFF94) to eliminate steric clashes.

  • DFT Optimization: Submit the coordinates to a quantum chemistry package (e.g., Gaussian 16). Run the optimization using the CAM-B3LYP functional and the aug-cc-pVTZ or 6-311++G(d,p) basis set[5][8].

    • Causality: The diffuse functions (++) are critical for accurately modeling the lone pairs on the oxygen atoms, while polarization functions (d,p) properly describe the electron density distortion in the conjugated system.

  • Frequency Calculation: Run a frequency calculation at the same level of theory to ensure the absence of imaginary frequencies, confirming the geometry is a true local minimum.

  • FMO Extraction: Extract the energies of the HOMO and LUMO from the formatted checkpoint file (.fchk). Calculate the theoretical band gap: ΔE=ELUMO​−EHOMO​ [9].

  • MEP Mapping: Generate a Molecular Electrostatic Potential (MEP) surface to visualize the nucleophilic (red) and electrophilic (blue) regions, validating the ICT pathway[5].

Protocol B: Electrochemical Determination via Cyclic Voltammetry (Empirical)

Cyclic Voltammetry (CV) provides the absolute experimental values for the HOMO and LUMO by measuring the oxidation and reduction potentials, respectively[6].

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM) or acetonitrile.

    • Causality: TBAPF6​ provides necessary ionic conductivity without participating in redox reactions within the potential window.

  • Cell Assembly: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ (0.01 M AgNO3​ ) non-aqueous reference electrode.

  • Sample Introduction: Dissolve 1.0 mM of 4,6-dimethoxyindole-2-carboxaldehyde into the electrolyte solution. Purge the cell with high-purity Argon for 15 minutes to remove dissolved oxygen (which causes parasitic reduction waves).

  • Data Acquisition: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Internal Calibration: Spike the solution with Ferrocene (Fc) and record a final voltammogram.

    • Causality: The Fc/Fc+ redox couple acts as an internal standard to calibrate the reference electrode against the absolute vacuum scale (where Fc/Fc+ is defined as -4.8 eV or -5.1 eV depending on the solvent convention)[6].

  • Calculation: Calculate the experimental FMOs using the empirical equations:

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+5.1] eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+5.1] eV

    • Electrochemical Band Gap: EgEC​=ELUMO​−EHOMO​ [6].

Protocol C: Optical Band Gap via UV-Vis Spectroscopy (Cross-Validation)

The optical band gap represents the energy required to excite an electron from the HOMO to the LUMO via photon absorption.

Step-by-Step Methodology:

  • Sample Prep: Prepare a dilute ( 10−5 M) solution of the compound in a spectroscopic grade solvent (e.g., ethanol).

  • Measurement: Record the absorption spectrum from 200 nm to 800 nm using a dual-beam UV-Vis spectrophotometer.

  • Tauc Plot Analysis: Determine the optical band gap ( Egopt​ ) from the onset of the longest-wavelength absorption band ( λonset​ ) using the Planck-Einstein relation:

    • Egopt​=λonset​1240​ eV .

  • Validation: Compare Egopt​ with EgEC​ and the DFT-calculated ΔE . The optical gap is typically slightly smaller than the electrochemical gap due to the exciton binding energy (the Coulombic attraction between the excited electron and the hole it left behind).

Conclusion

The 4,6-dimethoxyindole-2-carboxaldehyde molecule is a textbook example of how substituent electronics can be leveraged to engineer molecular orbital energies. By employing a rigorous, self-validating triad of DFT modeling, cyclic voltammetry, and optical spectroscopy, researchers can accurately map the push-pull dynamics of this scaffold, unlocking its potential for advanced applications in targeted drug design and optoelectronics.

References

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences - Electronic properties of indole (HOMO, LUMO, and Band Gap). Retrieved from1[1]

  • WuXi Biology - Assessing Reactivity with LUMO and HOMO Energy Gap (Pictet-Spengler Indole Substrates). Retrieved from2[2]

  • Organic Letters (ACS Publications) - Development of Nitro-Substituted Pyrido[1,2-a]indole Fluorophores for Environment-Sensitive Bioimaging. Retrieved from 4[4]

  • ResearchGate - Schematic representation showing correlation between the HOMO and LUMO energies (Cyclic Voltammetry Equations). Retrieved from 6[6]

  • ResearchGate - How do I calculate the frontier molecular orbitals (HOMOs and LUMOs) and energy gap? Retrieved from 9[9]

  • PMC (NIH) - Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling (CAM-B3LYP usage). Retrieved from 5[5]

  • Materials Database (PMC - NIH) - Materials Database from All-electron Hybrid Functional DFT Calculations. Retrieved from7[7]

  • PMC (NIH) - A computational study of potential therapeutics invoking conceptual density functional theory (Electrophilicity and Band Gaps). Retrieved from3[3]

  • WSEAS - Investigation of Spectroscopic And Electronic Properties of Some Schiff Bases derived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. Retrieved from 8[8]

Sources

Exploratory

Introduction: The Strategic Importance of the Indole Scaffold and Early-Stage Pharmacokinetic Assessment

An In-Depth Technical Guide: Pharmacokinetic Profiling of 4,6-Dimethoxy-1H-indole-2-carbaldehyde Derivatives The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Pharmacokinetic Profiling of 4,6-Dimethoxy-1H-indole-2-carbaldehyde Derivatives

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and structural versatility have made it a fertile ground for the development of novel therapeutics.[1][3] The introduction of methoxy groups, as seen in the 4,6-dimethoxy-1H-indole-2-carbaldehyde core, further refines the scaffold's properties, often enhancing metabolic stability and modulating target engagement.[4] While derivatives of this core may exhibit potent in vitro activity, their journey to becoming viable drug candidates is critically dependent on their pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME).

Early and accurate ADME assessment is paramount; it is estimated that over 10% of drug candidates fail in clinical trials due to poor pharmacokinetic properties.[5] This guide provides a comprehensive framework for the robust pharmacokinetic profiling of novel 4,6-dimethoxy-1H-indole-2-carbaldehyde derivatives. We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, ensuring that every assay is a self-validating system designed to generate decision-driving data for drug development professionals.

Part 1: Absorption - The Gateway to Systemic Exposure

For any orally administered drug, successful absorption through the intestinal wall is the first critical step. We must assess a compound's ability to permeate the intestinal epithelium to predict its oral bioavailability.

Core Assay: Caco-2 Permeability

Expertise & Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry-standard in vitro model for predicting human drug absorption.[6][7] When cultured on semipermeable membranes, these cells differentiate into a polarized monolayer of enterocytes, forming tight junctions that mimic the barrier function of the human intestinal epithelium.[8][9] This model allows us to measure both passive diffusion and active transport phenomena, including the impact of efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells and back into the intestinal lumen, thereby limiting absorption.[6]

Experimental Workflow for Caco-2 Permeability

G cluster_prep Cell Culture & Seeding cluster_assay Bidirectional Permeability Assay cluster_analysis Analysis & Interpretation P1 Seed Caco-2 cells on Transwell™ inserts P2 Culture for 18-22 days to form a confluent, polarized monolayer P1->P2 P3 Verify monolayer integrity (e.g., TEER measurement) P2->P3 A1 Apical to Basolateral (A->B) Add test compound to apical (AP) chamber P3->A1 A2 Basolateral to Apical (B->A) Add test compound to basolateral (BL) chamber P3->A2 A3 Incubate at 37°C A1->A3 A2->A3 A4 Sample from receiver chamber (BL for A->B, AP for B->A) at timed intervals A3->A4 AN1 Quantify compound concentration via LC-MS/MS A4->AN1 AN2 Calculate Apparent Permeability (Papp) for A->B and B->A AN1->AN2 AN3 Calculate Efflux Ratio (ER = Papp(B-A) / Papp(A-B)) AN2->AN3 AN4 Classify Permeability & Identify Efflux Substrates AN3->AN4

Caption: Caco-2 Bidirectional Permeability Assay Workflow.

Detailed Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell™ permeable supports and cultured for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Bidirectional Assay Setup:

    • A-to-B Transport: The test compound (e.g., at 10 µM) is added to the apical (AP) chamber.

    • B-to-A Transport: In a separate set of wells, the test compound is added to the basolateral (BL) chamber.

  • Incubation and Sampling: The plates are incubated at 37°C. Aliquots are taken from the receiver chamber (BL for A-to-B, AP for B-to-A) at specified time points (e.g., 2 hours).

  • Quantification: The concentration of the test compound in the collected samples is determined using a validated LC-MS/MS method.[8]

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated in cm/s.

    • The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[6]

Data Presentation: Hypothetical Permeability of Indole Derivatives

Compound IDPapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassEfflux Substrate
DMIC-00115.21.1HighNo
DMIC-0020.85.4LowYes (e.g., P-gp)
DMIC-0034.51.3ModerateNo
Control: Propranolol>10<1.5HighNo
Control: Talinolol<1.0>3.0LowYes

Interpretation based on Artursson et al., where Papp > 1 x 10⁻⁶ cm/s correlates with >20% human absorption.[7]

Part 2: Distribution - Where Does the Compound Go?

Once absorbed, a drug's distribution determines its concentration at the target site versus other tissues. A key factor governing distribution is plasma protein binding (PPB), as only the unbound fraction of a drug is free to interact with its target and exert a pharmacological effect.[10]

Core Assay: Plasma Protein Binding (Equilibrium Dialysis)

Expertise & Rationale: Equilibrium dialysis is the gold standard for determining PPB.[11][12] It accurately measures the equilibrium between the drug bound to plasma proteins and the free drug. We utilize the Rapid Equilibrium Dialysis (RED) device, which offers a high-throughput and reliable format for this assessment.[13] Understanding the free fraction is critical for interpreting efficacy and toxicity data and for building pharmacokinetic/pharmacodynamic (PK/PD) models.

Experimental Workflow for Plasma Protein Binding (RED)

G cluster_prep Preparation cluster_assay Equilibrium Dialysis cluster_analysis Analysis & Calculation P1 Spike test compound into plasma (e.g., human, rat) A1 Add plasma with compound to one chamber of RED device P1->A1 A3 Semi-permeable membrane (8 kDa MWCO) separates chambers A1->A3 A2 Add buffer (PBS) to the adjacent chamber A2->A3 A4 Incubate at 37°C for ~4 hours to allow free drug to reach equilibrium A3->A4 AN1 Sample from both plasma and buffer chambers A4->AN1 AN2 Matrix-match samples (e.g., add blank plasma to buffer sample) AN1->AN2 AN3 Quantify compound concentration via LC-MS/MS AN2->AN3 AN4 Calculate % Unbound and % Bound AN3->AN4

Caption: Plasma Protein Binding Workflow using RED.

Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation: A stock solution of the test compound is spiked into plasma from the desired species (e.g., human, rat, mouse).

  • Dialysis Setup: The plasma containing the compound is added to the sample chamber of the RED device insert. An equal volume of phosphate-buffered saline (PBS, pH 7.4) is added to the buffer chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows the small molecule drug to pass freely.

  • Equilibration: The assembled plate is sealed and incubated at 37°C for approximately 4 hours with shaking to facilitate equilibrium.

  • Sampling & Analysis: After incubation, aliquots are removed from both the plasma and buffer chambers. To avoid matrix effects during analysis, the samples are matched (e.g., the buffer aliquot is mixed with blank plasma, and the plasma aliquot is mixed with PBS).

  • Quantification: The concentrations in both final samples are determined by LC-MS/MS.[13]

  • Calculation: The percentage of unbound drug is calculated as: (% Unbound) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.

Data Presentation: Hypothetical PPB of Indole Derivatives

Compound ID% Unbound (Human Plasma)% Bound (Human Plasma)Binding Classification
DMIC-00112.5%87.5%Moderately Bound
DMIC-0020.8%99.2%Highly Bound
DMIC-00345.0%55.0%Low Binding
Control: Warfarin<2%>98%Highly Bound

Part 3: Metabolism - Stability and Safety

Metabolism is the body's primary mechanism for clearing drugs, predominantly occurring in the liver via cytochrome P450 (CYP) enzymes.[14] A compound that is metabolized too quickly will have a short duration of action and poor oral bioavailability. Conversely, a compound that inhibits CYP enzymes can cause dangerous drug-drug interactions (DDIs) by elevating the levels of co-administered drugs.[15][16]

Core Assay 1: Liver Microsomal Stability

Expertise & Rationale: This assay determines a compound's intrinsic clearance by measuring its rate of disappearance when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes like CYPs.[14][17] It is a rapid and cost-effective way to rank-order compounds based on their metabolic lability and predict in vivo hepatic clearance.[18]

G cluster_prep Incubation Setup cluster_assay Metabolic Reaction cluster_analysis Analysis & Calculation P1 Pre-warm liver microsomes (e.g., human, rat) and phosphate buffer to 37°C P2 Add test compound (e.g., 1 µM) to the microsome suspension A1 Initiate reaction by adding NADPH regenerating system (cofactor) P2->A1 A2 Incubate at 37°C A1->A2 A3 At various time points (0, 5, 15, 30, 60 min), remove aliquot and quench reaction with cold acetonitrile A2->A3 AN1 Centrifuge to pellet protein A3->AN1 AN2 Analyze supernatant via LC-MS/MS to quantify remaining parent compound AN1->AN2 AN3 Plot % remaining vs. time AN2->AN3 AN4 Calculate in vitro half-life (t½) and intrinsic clearance (Clint) AN3->AN4

Caption: General Bioanalytical Workflow using LC-MS/MS.

Conclusion: Synthesizing Data for Informed Drug Development

The pharmacokinetic profiling of 4,6-dimethoxy-1H-indole-2-carbaldehyde derivatives is a multi-faceted process that requires a suite of robust, validated in vitro assays. By systematically evaluating absorption, distribution, and metabolism, we can build a comprehensive ADME profile for each candidate. This data-driven approach allows for the early identification of compounds with favorable drug-like properties, flags potential liabilities such as efflux, high protein binding, metabolic instability, or DDI risk, and ultimately guides the rational design and selection of derivatives with the highest probability of success in preclinical and clinical development.

References

  • van Breemen, R.B. & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology.
  • Creative Diagnostics. (2024). CYP450 Inhibition and Induction Assay.
  • Nuvisan. Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery.
  • Eurofins Discovery. CYP Inhibition Assays.
  • Eurofins Discovery. CYP450 In Vitro Enzymatic Inhibition Assay Panel.
  • Alshehri, A. et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... Scientific Reports.
  • Evotec. Caco-2 Permeability Assay.
  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50).
  • Alshehri, A. et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... PMC.
  • BenchChem. Technical Support Center: Enhancing Metabolic Stability of Small Molecule Inhibitors.
  • Kumari, A. & Singh, R.K. (2023). Synthesis, Characterization and ADME Prediction Study of Heterocyclic Moieties-linked Indole Derivatives... Bentham Science Publishers.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Artursson, P. & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications.
  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability.
  • Tiong, C. et al. (2022). Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. MDPI.
  • Swiss ADME. (n.d.). Swiss ADME results of indole derivatives.... ResearchGate.
  • Syed, A. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery... MDPI.
  • Bingul, M. et al. (2019). Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives... ResearchGate.
  • Sigma-Aldrich. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
  • BenchChem. (2025). Quantitative Analysis of 3-Indoleacrylic Acid in Biological Matrices using LC-MS/MS.
  • Xia, Y. et al. (2018). An Automated High-Throughput Metabolic Stability Assay... PMC.
  • Venkataramana, C.H.S. et al. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Creative Biolabs. Metabolic Stability Assay.
  • QPS. Plasma Protein Binding.
  • WuXi AppTec. Plasma Protein Binding (PPB) Assays.
  • Khan, I. et al. (2024). Design and Synthesis of Indole-Linked Hybrids as Selective Anticancer Agents... ResearchGate.
  • Varghese, S.J. et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC.
  • Wessel, N. et al. (2021). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. ACS Omega.
  • Domainex. Plasma Protein Binding Assay.
  • Alshehri, A. et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... ResearchGate.
  • Bohnert, T. & Gan, L.S. (2013). Assessment of Drug Plasma Protein Binding in Drug Discovery. Methods in Molecular Biology.
  • BenchChem. (2025). A Comprehensive Technical Review of 1H-Indole-2-carbaldehyde and Its Analogs....
  • Taber, D.F. & Straney, P.J. (2010). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Molecules.
  • Acquah, S. et al. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate... PMC.
  • Sapphire Bioscience. 4,6-Dimethoxy-1H-indole-2-carbaldehyde.
  • Kumar, V. et al. (2024). AN ANALYTICAL REVIEW OF BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION. Journal of Drug Delivery and Therapeutics.
  • d'Avignon, D.A. et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals.
  • Dambal, S.B. & Siddappa, S. (1965). Synthesis and biological evaluation of indoles. Der Pharma Chemica.
  • Singh, A. et al. (2024). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics.
  • Li, S. et al. (2020). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. Frontiers in Pharmacology.
  • El-Damasy, A.K. et al. (2019). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors... PMC.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives.

Sources

Foundational

Topic: Determination and Theoretical Underpinnings of the Melting and Boiling Points of 4,6-Dimethoxy-1H-indole-2-carbaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Physical Properties in Synthesis and Development 4,6-Dimethoxy-1H-indole-2-carbaldehyde is a s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physical Properties in Synthesis and Development

4,6-Dimethoxy-1H-indole-2-carbaldehyde is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals. The precise characterization of any novel compound is fundamental to its development. Among the most critical physical properties are the melting and boiling points.

  • Indicator of Purity: A sharp, defined melting point is a reliable indicator of high sample purity.[1] Impurities disrupt the crystalline lattice of a solid, typically causing a depression and broadening of the melting range.[1][2][3][4] This phenomenon, known as melting point depression, is a critical diagnostic tool used during synthesis and purification.[1][2]

  • Stability and Handling: These thermal transition points define the physical state of the compound under various conditions, informing decisions on storage, formulation, and handling.

  • Reaction and Purification Design: Knowledge of the boiling point is essential for designing purification protocols such as distillation, especially for removing volatile solvents or impurities. For a compound that may be heat-sensitive, determining the boiling point under reduced pressure is crucial to avoid thermal decomposition.[5][6][7]

Physicochemical Data: Estimation Based on Structural Analogs

As of this guide's publication, specific experimental data for 4,6-Dimethoxy-1H-indole-2-carbaldehyde is not cataloged in major chemical databases. However, we can establish a scientifically-grounded estimate by examining the parent molecule and its monomethoxy derivatives.

Table 1: Physicochemical Properties of Analogous Indole-2-Carbaldehydes

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)Reported Boiling Point (°C)
Indole-2-carbaldehyde19005-93-7C₉H₇NO145.16138 - 142339.1 (Predicted)[8]
4-Methoxy-1H-indole-2-carbaldehyde213682-04-3C₁₀H₉NO₂175.19Not AvailableNot Available
6-Methoxy-1H-indole-2-carbaldehyde30464-93-8C₁₀H₉NO₂175.19Not AvailableNot Available
4,6-Dimethoxy-1H-indole-2-carbaldehyde 7034-03-9 C₁₁H₁₁NO₃ 205.21 To Be Determined To Be Determined

Theoretical Insights: The structure of 4,6-Dimethoxy-1H-indole-2-carbaldehyde features several key functional groups that dictate its intermolecular forces and, consequently, its melting and boiling points:

  • Hydrogen Bonding: The N-H group of the indole ring is a hydrogen bond donor.

  • Dipole-Dipole Interactions: The carbaldehyde (C=O) and two methoxy (C-O-C) groups create significant dipole moments.

  • Van der Waals Forces: These forces increase with molecular size and surface area.

Compared to the parent Indole-2-carbaldehyde, the addition of two methoxy groups increases the molecular weight and the potential for dipole-dipole interactions. This would generally be expected to raise the boiling point. The effect on the melting point is more complex, as it depends on how efficiently the molecules can pack into a crystal lattice. The added methoxy groups could potentially disrupt the crystal packing seen in the parent compound, which may lead to a melting point that is not significantly higher, or is even lower, than the parent compound.

Part I: Experimental Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically 0.5 – 1 °C).[1]

Core Principle: The Capillary Method

The most common and reliable method for determining the melting point of a powdered solid is the capillary method.[9] A small, tightly packed sample in a thin-walled capillary tube is heated at a controlled rate in a calibrated apparatus. The temperatures at which the sample begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.

Self-Validating Protocol for Melting Point Determination

This protocol ensures accuracy through systematic procedure and controlled heating rates.

1. Sample Preparation:

  • Ensure the sample is completely dry, as residual solvent will act as an impurity and cause melting point depression.[10][11] If necessary, dry the sample in a vacuum desiccator over a drying agent for 24 hours.[11]
  • The sample must be a fine, homogeneous powder.[11] If the sample consists of large crystals, gently crush it to a fine powder using a mortar and pestle.

2. Capillary Tube Loading:

  • Press the open end of a capillary tube into the powdered sample.[10]
  • To pack the sample, invert the tube and tap it gently on a hard surface, or drop it through a long, narrow glass tube to force the powder to the bottom.[10][12]
  • The final packed sample height should be 2-3 mm.[10][11][12] A larger sample size can lead to an artificially broad melting range.[10]

3. Measurement:

  • Place the loaded capillary tube into the heating block of the melting point apparatus.[10]
  • Rapid Scan (Optional but Recommended): First, perform a rapid determination by heating at a high rate (e.g., 5-10 °C per minute) to find an approximate melting point.[12]
  • Accurate Determination: Use a fresh sample. Allow the apparatus to cool to at least 20 °C below the approximate melting point.[12]
  • Heat rapidly to about 15-20 °C below the expected melting point.[10][12]
  • Crucial Step: Decrease the heating rate to 1-2 °C per minute.[9][12] A slow heating rate is essential to ensure thermal equilibrium between the sample, thermometer, and heating block.
  • Record the onset temperature : the temperature at which the first droplet of liquid is visible.
  • Record the clear point temperature : the temperature at which the last solid particle melts.
  • Repeat the measurement with a fresh sample at least once to ensure reproducibility.[12] Never re-melt a sample, as decomposition may have occurred.[9]
Workflow for Melting Point Determination

MeltingPointWorkflow A Prepare Sample (Dry & Pulverize) B Load Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Optional: Rapid Scan (Find approx. MP) C->D E Set Start Temp (~20°C below approx. MP) C->E If approx. MP is known D->E Cool down F Heat Rapidly to ~15°C below MP E->F G Heat Slowly (1-2°C / min) F->G H Observe & Record Onset of Melting G->H I Observe & Record Clear Point (Melted) H->I J Report Melting Range I->J

Caption: Workflow for Capillary Melting Point Determination.

Part II: Experimental Determination of Boiling Point

For a solid compound like 4,6-Dimethoxy-1H-indole-2-carbaldehyde, direct determination of the boiling point at atmospheric pressure is often impractical. The high temperatures required may lead to decomposition before boiling occurs. Therefore, micro-scale methods or determination under reduced pressure are the preferred approaches in a research setting.

Core Principle: Vapor Pressure Equals External Pressure

A liquid boils at the temperature where its vapor pressure equals the surrounding atmospheric pressure.[7] By reducing the external pressure (i.e., applying a vacuum), the boiling point of the liquid is lowered, often preventing thermal degradation.[5][6]

Recommended Protocol: Micro-Boiling Point Determination

This technique is ideal for small sample quantities and can be performed in a standard melting point apparatus.[13][14][15]

1. Sample and Apparatus Preparation:

  • Place a small amount of the sample (enough to cover the bottom) into a melting point capillary tube.
  • Create a micro-bell by sealing one end of a smaller capillary tube or a glass spotter. Cut this to a length of about 5-10 mm.
  • Place this micro-bell, open end down, into the larger capillary tube containing the sample.[14][16] This trapped pocket of air will serve as a nucleating site for boiling.[14]

2. Measurement:

  • Place the entire assembly into the melting point apparatus.
  • Heat the sample at a moderate rate. As the temperature rises, a stream of bubbles will emerge from the open end of the micro-bell as the trapped air expands.
  • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the liquid is boiling and its vapor is displacing the air in the micro-bell.
  • Turn off the heat and allow the apparatus to cool slowly.
  • The stream of bubbles will slow and eventually stop. The moment the bubbles stop and the liquid is drawn back into the micro-bell is the point at which the external pressure equals the vapor pressure of the liquid.[16]
  • Record the temperature at this exact moment. This is the micro-boiling point.
Workflow for Micro-Boiling Point Determination

BoilingPointWorkflow A Place Sample in Capillary Tube B Insert Inverted Micro-Bell A->B C Place Assembly in Apparatus B->C D Heat Sample C->D E Observe Bubbles from Micro-Bell D->E F Wait for Rapid, Continuous Stream of Bubbles E->F G Turn Off Heat (Allow to Cool Slowly) F->G H Bubbles Stop & Liquid Enters Micro-Bell G->H I Record Temperature (This is the Boiling Point) H->I

Caption: Workflow for Micro-Boiling Point Determination.

References

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Chymist. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

  • Grokipedia. (n.d.). Melting-point depression. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Melting-point depression. Retrieved from [Link]

  • IBChem. (n.d.). Melting point depression. Retrieved from [Link]

  • Journal of Chemical Education. (2000). Ultramicro-Boiling-Point Determination. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Purdue University. (n.d.). 14.6 Boiling Water at Reduced Pressure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 21). Boiling Water at Reduced Pressure. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Determination of Melting Points / General Tests. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the In Vitro Mechanisms of Action of 4,6-Dimethoxyindole Compounds

Prepared by: Gemini, Senior Application Scientist Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds[1][2]. Among its many variations, the 4,6-dimethoxyindole framework has emerged as a versatile template for the design of novel therapeutic agents. Derivatives built upon this core have demonstrated significant potential in vitro, primarily through two distinct and compelling mechanisms of action: the inhibition of tubulin polymerization for anticancer applications and the inhibition of cholinesterase enzymes for neurodegenerative disease research. This guide provides an in-depth exploration of these mechanisms, supported by detailed experimental protocols and workflow visualizations, to offer researchers and drug development professionals a comprehensive understanding of the in vitro activity of this important class of compounds.

Primary Molecular Targets and Mechanisms of Action

Research into 4,6-dimethoxyindole derivatives has predominantly identified two key areas of biological activity: disruption of microtubule dynamics and modulation of cholinergic neurotransmission.

Mechanism 1: Inhibition of Tubulin Polymerization

A significant body of evidence points to the ability of certain indole-based compounds, including those with a dimethoxy substitution pattern, to function as potent anticancer agents by disrupting microtubule (MT) function[3][4]. Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division[3][5].

Compounds that interfere with microtubule dynamics are known as microtubule-targeting agents (MTAs) and are a highly successful class of cancer therapeutics[5]. The 4,6-dimethoxyindole derivatives often act as polymerization inhibitors , binding to tubulin heterodimers and preventing their assembly into microtubules[1][3].

  • Binding Site: The majority of these indole derivatives bind to the colchicine binding site on β-tubulin[1][6]. This binding event sterically hinders the tubulin dimer, making it unable to incorporate into the growing end of a microtubule.

  • Cellular Consequences: The inhibition of tubulin polymerization leads to a cascade of downstream effects within cancer cells:

    • Disruption of the Mitotic Spindle: Without functional microtubules, the cell cannot form a proper mitotic spindle, which is necessary to segregate chromosomes during mitosis.

    • G2/M Phase Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in the G2/M phase to prevent aberrant cell division[5].

    • Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint ultimately triggers programmed cell death (apoptosis), leading to the elimination of the cancer cells[5][7].

Several studies have synthesized and evaluated indole derivatives inspired by potent vascular disrupting agents, demonstrating that modifications to the 4,6-dimethoxyindole core can yield compounds with strong cytotoxicity and tubulin assembly inhibition, with IC50 values in the low micromolar range[8][9].

Signaling Pathway: From Tubulin Inhibition to Apoptosis

The following diagram illustrates the cellular signaling cascade initiated by the binding of a 4,6-dimethoxyindole compound to the colchicine site on tubulin.

G cluster_drug Pharmacological Intervention cluster_target Molecular Target cluster_cellular Cellular Events drug 4,6-Dimethoxyindole Derivative tubulin β-Tubulin (Colchicine Site) drug->tubulin Binds to polymerization Tubulin Polymerization Inhibited tubulin->polymerization Prevents spindle Mitotic Spindle Disruption polymerization->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest Activates Checkpoint apoptosis Apoptosis (Cell Death) arrest->apoptosis Triggers

Caption: Pathway from tubulin binding to apoptosis.

Mechanism 2: Cholinesterase Inhibition

A separate but equally significant mechanism of action for certain 4,6-dimethoxyindole derivatives is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[10][11]. These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing symptoms of Alzheimer's disease.

Studies have shown that novel benzenesulfonamides and hydrazide-hydrazones incorporating the 4,6-dimethoxyindole scaffold can act as potent and, in some cases, selective inhibitors of these enzymes[10][12].

  • Molecular Interactions: Molecular docking studies suggest that these compounds bind within the active site gorge of the cholinesterase enzymes. The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues[10][12]. For instance, the indole fragment can interact with critical tryptophan residues within the active site[13].

  • Enzyme Selectivity: Interestingly, several synthesized series of these compounds have shown greater selectivity for BChE over AChE[10][13]. This is an area of active research, as BChE levels increase in the brains of Alzheimer's patients, making it a valuable therapeutic target.

Summary of In Vitro Biological Activity

The following table summarizes representative in vitro data for various 4,6-dimethoxyindole derivatives, highlighting their diverse biological activities.

Compound Class/DerivativeTarget/AssayCell LineMeasured Activity (IC50)Reference
4,6-Dimethoxy-1H-indole derivativesAnticancer Activity (MTT Assay)MCF-731.06 - 51.23 µg/mL[14][15]
2-aryl-3-aroyl-indole (analogue 36)Tubulin Assembly Inhibition-1.1 µM[9]
2-aryl-3-aroyl-indole (analogue 36)CytotoxicitySK-OV-3, NCI-H460, DU-145Sub-micromolar range[8][9]
6,7-Annulated-4-substituted indolesL1210 Cell ProliferationL12100.5 - 4.0 µM (at 4 days)[7]
6,7-Annulated-4-substituted indolesDNA Synthesis InhibitionL12106.4 - 13.0 µM[7]
Benzenesulfonamide (Compound 8a)Butyrylcholinesterase (BChE) Inhibition-87.75% inhibition (potency > Galanthamine)[10]
Hydrazide-hydrazone (Compound 11b)Acetylcholinesterase (AChE) Inhibition-83.31% inhibition[12]
Hydrazide-hydrazone (Compound 11b)Butyrylcholinesterase (BChE) Inhibition-73.55% inhibition[12]

Key Experimental Protocols for Mechanistic Elucidation

To validate the mechanisms of action described, a series of robust in vitro assays are required. The following protocols are foundational for characterizing 4,6-dimethoxyindole compounds.

Screening Workflow for Anticancer Activity

This diagram outlines a logical experimental flow for assessing the anticancer potential of a novel 4,6-dimethoxyindole derivative.

G start Synthesized Compound Library screen Primary Screen: Cell Viability Assay (MTT) on Cancer Cell Panel start->screen inactive Inactive Compounds screen->inactive High IC50 active Active 'Hits' (IC50 < Threshold) screen->active Low IC50 target_assay Target-Based Assay: Tubulin Polymerization Inhibition active->target_assay cell_cycle Cellular Mechanism Assay: Flow Cytometry for Cell Cycle Analysis active->cell_cycle apoptosis Apoptosis Assay: Annexin V/PI Staining target_assay->apoptosis cell_cycle->apoptosis conclusion Lead Candidate Identified apoptosis->conclusion

Caption: Screening cascade for novel anticancer indole derivatives.

Protocol 3.1: Cell Viability (MTT) Assay

This colorimetric assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.

  • Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the 4,6-dimethoxyindole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3.2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules.

  • Principle: Pure tubulin in a polymerization buffer will assemble into microtubules at 37°C, causing an increase in light scattering or fluorescence that can be monitored over time. Inhibitors will prevent or reduce this increase.

  • Methodology:

    • Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Keep all reagents and plates on ice to prevent premature polymerization.

    • Reaction Setup: In a cold 96-well plate, add the test compound at various concentrations. Include a negative control (vehicle), a positive control for inhibition (e.g., Colchicine or Nocodazole), and a positive control for polymerization (e.g., Paclitaxel).

    • Initiation of Polymerization: Add the tubulin solution to each well, followed immediately by the addition of GTP (to a final concentration of 1 mM) to initiate the reaction.

    • Monitoring: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in absorbance (turbidity) at 340 nm or fluorescence (if using a fluorescent reporter) every minute for 60 minutes.

    • Data Analysis: Plot the absorbance/fluorescence versus time. The rate of polymerization is determined from the initial linear portion of the curve. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value for tubulin assembly inhibition[8][9].

Protocol 3.3: Cholinesterase Inhibition Assay (Ellman's Method)

This is the most common method for measuring AChE and BChE activity.

  • Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine for AChE). The product, thiocholine, reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm.

  • Methodology:

    • Reaction Setup: In a 96-well plate, add 25 µL of the test compound at various concentrations.

    • Enzyme Addition: Add 50 µL of the enzyme solution (AChE or BChE) in phosphate buffer (pH 8.0) to each well. Incubate for 15 minutes at 25°C. Include a blank (no enzyme), a negative control (vehicle), and a positive control (e.g., Galantamine or Donepezil).

    • Substrate Addition: Add 50 µL of DTNB solution to all wells.

    • Initiation of Reaction: Initiate the reaction by adding 25 µL of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) to each well.

    • Monitoring: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

    • Data Analysis: Calculate the reaction rate (V) from the slope of the absorbance vs. time plot. Determine the percentage of enzyme inhibition for each compound concentration compared to the negative control and calculate the IC50 value.

Conclusion and Future Directions

The 4,6-dimethoxyindole scaffold is a highly productive starting point for the development of potent, biologically active molecules. The in vitro evidence strongly supports at least two distinct mechanisms of action—tubulin polymerization inhibition and cholinesterase inhibition—that are relevant to oncology and neuropharmacology, respectively. The structure-activity relationship (SAR) studies reveal that substitutions at various positions on the indole ring are well-tolerated and can significantly enhance potency and selectivity[1][2].

Future research should focus on optimizing the pharmacokinetic properties of these compounds to translate their in vitro potency into in vivo efficacy. Further investigation into potential off-target effects and the exploration of this scaffold against other enzyme classes could uncover new therapeutic applications for this versatile chemical framework.

References

  • Indole Assay Kit. Cell Biolabs, Inc.
  • Indole Assay Kit, MAK326, 100 Tests. Sigma-Aldrich.
  • The Anticholinesterase Perspective of Dimethoxyindole Based Benzenesulfonamides: Synthesis, Biological Investigation and Molecular Docking Applic
  • Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
  • Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
  • (PDF) Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates.
  • (PDF) A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
  • The design of novel 4,6-dimethoxyindole based hydrazide-hydrazones: Molecular modeling, synthesis and anticholinesterase activity.
  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell prolifer
  • Bacterial Production of Indole Related Compounds Reveals Their Role in Association Between Duckweeds and Endophytes. Frontiers.
  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PubMed.
  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PMC.
  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC.
  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI.
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
  • Indole-Based Compounds in the Development of Anti-Neurodegener
  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)
  • Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. PMC.
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. PubMed.
  • 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells. MDPI.
  • Synthesis of Medicinally Important Indole Deriv
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activ

Sources

Protocols & Analytical Methods

Method

Synthesis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde: A Detailed Protocol for Researchers

Introduction: The Significance of Methoxy-Substituted Indole Scaffolds Indole derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous natural products and synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Methoxy-Substituted Indole Scaffolds

Indole derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of methoxy substituents onto the indole ring significantly enhances its electron-donating properties, thereby modulating its reactivity and biological activity.[1] Specifically, 4,6-dimethoxy-1H-indole-2-carbaldehyde is a valuable synthetic intermediate, providing a versatile handle for the elaboration of more complex molecules with potential therapeutic applications, including anticancer and antibacterial agents.[2]

This application note provides a comprehensive, step-by-step guide for the synthesis of 4,6-dimethoxy-1H-indole-2-carbaldehyde. We will explore the common challenges associated with the regioselective formylation of the indole nucleus and present a reliable multi-step synthetic pathway to achieve the desired C2-substituted product.

Synthetic Strategy: Overcoming the Challenge of C3-Formylation

The direct formylation of indoles, most commonly achieved through the Vilsmeier-Haack reaction, typically occurs at the C3 position due to its higher electron density.[3] To achieve formylation at the C2 position, a multi-step approach is often more reliable and higher-yielding than attempting a direct, and often unselective, C2-formylation.

The strategy outlined here involves the initial construction of the 4,6-dimethoxyindole core, followed by the introduction of a carboxylate group at the C2 position via a Reissert-type synthesis. This intermediate is then selectively reduced to the target aldehyde. This method provides excellent control over regioselectivity and is adaptable for the synthesis of various C2-substituted indoles.

Overall Synthetic Workflow

The synthesis is logically divided into two main stages: the preparation of the 4,6-dimethoxyindole precursor and its subsequent conversion to the target 4,6-dimethoxy-1H-indole-2-carbaldehyde.

Synthetic Workflow A 3,5-Dimethoxyaniline B 4,6-Dimethoxy-1H-indole A->B Indole Ring Formation C 4,6-Dimethoxy-1H-indole-2-carboxylic acid B->C C2-Carboxylation D 4,6-Dimethoxy-1H-indole-2-carbaldehyde C->D Reduction

Caption: Overall synthetic route to 4,6-dimethoxy-1H-indole-2-carbaldehyde.

Part 1: Synthesis of 4,6-Dimethoxy-1H-indole

The synthesis of the 4,6-dimethoxyindole core can be achieved starting from 3,5-dimethoxyaniline through a sequence involving condensation and cyclization.

Step-by-Step Protocol:
  • Condensation of 3,5-dimethoxyaniline: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethoxyaniline in glacial acetic acid. Add diethyl mesoxalate and heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Oxidative Cyclization: After the initial condensation is complete, the resulting intermediate is subjected to oxidative cyclization using a mild oxidizing agent in an alkaline medium, such as 5% sodium hydroxide, to yield 4,6-dimethoxyisatin.

  • Reduction and Decarboxylation: The isatin intermediate is then reduced and decarboxylated to afford the final 4,6-dimethoxy-1H-indole.

Part 2: Synthesis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde

With the 4,6-dimethoxyindole precursor in hand, the next stage focuses on the introduction of the carbaldehyde group at the C2 position. This is achieved via a Reissert synthesis to form the indole-2-carboxylic acid, followed by reduction.[4][5][6]

Step-by-Step Protocol:
  • Preparation of Ethyl (4,6-dimethoxy-2-nitrophenyl)pyruvate: The Reissert synthesis begins with the condensation of a suitably substituted o-nitrotoluene, in this case, 1,3-dimethoxy-5-methyl-2-nitrobenzene, with diethyl oxalate in the presence of a strong base like potassium ethoxide. This reaction forms the corresponding ethyl o-nitrophenylpyruvate derivative.[4]

  • Reductive Cyclization to Indole-2-carboxylic acid: The ethyl (4,6-dimethoxy-2-nitrophenyl)pyruvate is then subjected to reductive cyclization. A common method involves using zinc dust in acetic acid.[4][5] This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form 4,6-dimethoxy-1H-indole-2-carboxylic acid.

  • Conversion to an Activated Carboxylic Acid Derivative (Optional but Recommended): For a cleaner reduction, it is advisable to convert the carboxylic acid into a more reactive derivative, such as an acid chloride or a Weinreb amide. To form the acid chloride, the carboxylic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Reduction to the Aldehyde: The indole-2-carboxylic acid derivative is then reduced to the corresponding aldehyde. A controlled reduction is crucial to avoid over-reduction to the alcohol.

    • For the acid chloride, a Rosenmund reduction (catalytic hydrogenation over a poisoned catalyst) can be employed.

    • Alternatively, reduction with a mild reducing agent like lithium aluminum hydride (LiAlH₄) at a low temperature or diisobutylaluminium hydride (DIBAL-H) is effective.[3]

Alternative Strategy: Directed Vilsmeier-Haack Formylation

While the multi-step approach is generally more reliable, it is worth noting an alternative strategy for experienced researchers. This involves the protection of the indole nitrogen with a bulky group, such as a tosyl (Ts) or benzenesulfonyl (Bs) group.[3] This steric hindrance at the N1 position can disfavor the approach of the Vilsmeier reagent to the C3 position, thereby promoting formylation at the C2 position.[3] The subsequent deprotection of the nitrogen atom would then yield the desired product. However, this method may require significant optimization of reaction conditions to achieve good regioselectivity and yield.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the multi-step synthesis route. Please note that yields are representative and can vary based on experimental conditions and scale.

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 3,5-DimethoxyanilineDiethyl mesoxalate, Acetic acidAcetic AcidReflux4-6-
2 Intermediate from Step 15% Sodium HydroxideWater/Ethanol80-902-370-80
3 4,6-DimethoxyisatinReducing agent (e.g., Hydrazine)EthanolReflux3-580-90
4 4,6-Dimethoxy-1H-indoleDiethyl oxalate, Potassium ethoxideEthanol0 to RT12-1660-70
5 Ethyl (4,6-dimethoxy-2-nitrophenyl)pyruvateZinc, Acetic AcidAcetic Acid60-802-475-85
6 4,6-Dimethoxy-1H-indole-2-carboxylic acidDIBAL-HAnhydrous THF-78 to 01-270-80

Purification and Characterization

The final product, 4,6-dimethoxy-1H-indole-2-carbaldehyde, should be purified to ensure high quality for subsequent applications.

Purification and Analysis Crude Crude Product Chroma Column Chromatography (Silica Gel) Crude->Chroma Recrystal Recrystallization Chroma->Recrystal Pure Pure Product Recrystal->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS IR FT-IR Spectroscopy Pure->IR

Caption: Workflow for the purification and characterization of the final product.

  • Purification: The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[3] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed for further purification.

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

    • FT-IR Spectroscopy: To identify the key functional groups, such as the N-H stretch of the indole and the C=O stretch of the aldehyde.

Conclusion

The synthesis of 4,6-dimethoxy-1H-indole-2-carbaldehyde presented here provides a reliable and reproducible method for obtaining this valuable building block. By employing a multi-step strategy that leverages the Reissert indole synthesis, the challenge of regiocontrol in indole formylation is effectively addressed. This protocol is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

References

  • Golantsov, N. E., Karchava, A. V., Starikova, Z. A., Dolgushin, F. M., & Yurovskaya, M. A. (2005). Chirally N-Substituted Indole-2-Carbaldehydes. Preparation and Use in Asymmetric Synthesis. Chemistry of Heterocyclic Compounds, 41, 1290. Available at: [Link]

  • Hiremath, S. P., & Kaddargi, S. S. (1975). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Indian Journal of Chemistry, 13, 801-803.
  • Kočar, D., & Stanovnik, B. (2010). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Chemistry, 14(2), 170-184. Available at: [Link]

  • Wikipedia. (2023). Reissert indole synthesis. Wikipedia. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. BioMed Research International, 2014, 830173. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 60(8), 1873-1883.
  • Wikipedia. (2023). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Gribble, G. W. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 3047-3083. Available at: [Link]

  • McConnell, D. B., Condie, G. C., Kumar, N., & Black, D. S. (2020). The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkivoc, 2020(8), 176-184. Available at: [Link]

  • Ahluwalia, V. K., & Kumar, S. (2009). Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis (pp. 415-418). Cambridge University Press.
  • chemeurope.com. (n.d.). Reissert indole synthesis. chemeurope.com. Available at: [Link]

  • Ahluwalia, V. K., & Kumar, S. (2009). Reissert Indole Synthesis. In Name Reactions in Organic Synthesis (pp. 602-604). Cambridge University Press.

Sources

Application

Application Note: 4,6-Dimethoxy-1H-indole-2-carbaldehyde as a Privileged Scaffold in Drug Discovery

Executive Summary In modern drug discovery, the strategic selection of starting materials dictates the efficiency of library generation and the physicochemical properties of the resulting lead compounds. 4,6-Dimethoxy-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of starting materials dictates the efficiency of library generation and the physicochemical properties of the resulting lead compounds. 4,6-Dimethoxy-1H-indole-2-carbaldehyde has emerged as a highly versatile and valuable building block. By combining the biologically privileged indole core with electron-donating methoxy groups and a highly reactive electrophilic carbaldehyde handle, this compound serves as a critical node for the divergent synthesis of diverse pharmacophores. This technical guide explores the chemical rationale, therapeutic applications, and validated synthetic protocols for utilizing this compound in medicinal chemistry workflows.

Chemical Rationale & Pharmacophore Significance

The indole scaffold is a foundational structure in medicinal chemistry due to its structural mimicry of tryptophan and numerous endogenous neurotransmitters, allowing it to interface seamlessly with various biological targets[1]. The specific substitution pattern of 4,6-Dimethoxy-1H-indole-2-carbaldehyde provides three distinct advantages:

  • Electronic Modulation : The methoxy groups at the 4 and 6 positions act as strong electron-donating groups via resonance. This enriches the electron density of the indole core, enhancing its reactivity for further functionalization and improving the overall aqueous solubility of the resulting derivatives[1][2].

  • Target Engagement : The oxygen atoms of the methoxy groups serve as vital hydrogen-bond acceptors. In structure-based drug design, these interactions are critical for anchoring the molecule within target protein pockets, such as the active site of acetylcholinesterase (AChE) or the binding domain of GPR17 receptors[3][4].

  • Synthetic Versatility : The 2-carbaldehyde functionality provides a highly reactive electrophilic center. It readily undergoes condensation, Aldol, and Knoevenagel reactions, enabling rapid divergent synthesis into complex heterocyclic libraries, including Schiff bases, pyrazoles, and isoxazoles[5][6].

Therapeutic Application Landscape

Derivatives synthesized from 4,6-Dimethoxy-1H-indole-2-carbaldehyde span a wide range of therapeutic indications. Table 1 summarizes the quantitative and qualitative profiling of these derivative classes.

Table 1: Pharmacological Profile of 4,6-Dimethoxyindole Derivatives

Derivative ClassPrimary IndicationTarget / MechanismEfficacy / Activity MetricRef.
Pyrazole / Isoxazole Oncology (Breast Cancer)Disruption of cell proliferation in MCF-7 cell linesIC₅₀: 31.06 – 51.23 µg/mL[6]
Indolinobenzylated Phenols Oncology (Glioblastoma)GPR17 Agonism; promotes oligodendrocyte differentiationHigh purity (>95%), robust cell inhibition[3]
Hydrazide-Hydrazones Neurodegenerative (Alzheimer's)Acetylcholinesterase (AChE) InhibitionHigh binding affinity via H-bond networks[4]
Spiroacetal Analogues Gastric InfectionsAnti-Helicobacter pylori ActivityWeak to moderate MIC values[7]

Synthetic Divergence Workflow

The following diagram illustrates the logical synthetic pathways diverging from the core 4,6-Dimethoxy-1H-indole-2-carbaldehyde scaffold toward distinct therapeutic targets.

G Start 4,6-Dimethoxy-1H-indole- 2-carbaldehyde Condensation Condensation (Hydrazides/Amines) Start->Condensation Aldol Aldol Condensation (Acetophenones) Start->Aldol Schiff Hydrazide-Hydrazones (Schiff Bases) Condensation->Schiff Chalcone Chalcone Intermediates Aldol->Chalcone Target1 Neurodegenerative (AChE Inhibition) Schiff->Target1 Cyclization Cyclocondensation (Hydrazine Hydrate) Chalcone->Cyclization Pyrazoles Pyrazole Derivatives Cyclization->Pyrazoles Target2 Oncology (MCF-7 Inhibition) Pyrazoles->Target2

Workflow of 4,6-Dimethoxy-1H-indole-2-carbaldehyde derivatization in drug discovery.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes the underlying chemical causality and in-process controls (IPCs) to verify success before proceeding.

Protocol A: Synthesis of Hydrazide-Hydrazones (Targeting AChE Inhibition)

Objective: Generate Schiff base/hydrazone derivatives for neurodegenerative disease screening[4].

  • Reaction Setup: Dissolve 4,6-Dimethoxy-1H-indole-2-carbaldehyde (1.0 eq) in absolute ethanol (0.2 M concentration).

    • Causality: Absolute ethanol provides a polar protic environment that stabilizes the transition state of the condensation reaction. The exclusion of water is critical, as water is a byproduct of imine formation; its absence drives the equilibrium toward the product.

  • Reagent Addition: Add the appropriate hydrazide derivative (1.1 eq) to the solution, followed by 2-3 drops of glacial acetic acid.

    • Causality: The acetic acid acts as a catalyst. It protonates the carbonyl oxygen of the carbaldehyde, drastically increasing the electrophilicity of the C2 carbon. This facilitates rapid nucleophilic attack by the terminal amine of the hydrazide[5].

  • Thermal Activation: Reflux the mixture for 4–6 hours.

    • Causality: Elevated temperature provides the activation energy required for the dehydration step (loss of H₂O) to form the stable C=N double bond.

  • In-Process Control (IPC): Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Validation: The reaction is complete when the UV-active starting carbaldehyde spot disappears and a new, lower R_f product spot emerges.

  • Isolation & Purification: Cool the mixture to room temperature. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from an ethanol-water mixture.

  • Post-Reaction Validation:

    • FTIR: Confirm the disappearance of the strong aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of a characteristic imine C=N stretch (1580–1620 cm⁻¹)[5].

    • ¹H-NMR: Verify the disappearance of the aldehydic proton (~9.8 ppm) and the presence of the azomethine proton (-CH=N-)[3].

Protocol B: Synthesis of Pyrazole Derivatives via Chalcone Intermediates

Objective: Synthesize pyrazole-fused derivatives for oncology screening (e.g., MCF-7 assays)[6].

  • Aldol Condensation: In a round-bottom flask, react 4,6-Dimethoxy-1H-indole-2-carbaldehyde (1.0 eq) with an acetophenone derivative (1.0 eq) in ethanolic NaOH (10%). Stir at room temperature for 12 hours.

    • Causality: The strong base deprotonates the α-carbon of the acetophenone to form a reactive enolate. This enolate attacks the electrophilic carbaldehyde to form an α,β-unsaturated ketone (chalcone) intermediate.

  • Chalcone Isolation (IPC): Neutralize, filter, and confirm chalcone formation via ¹H-NMR (look for characteristic trans-alkene doublets with J ≈ 15-16 Hz).

  • Cyclocondensation: Dissolve the isolated chalcone in absolute ethanol. Add hydrazine hydrate (2.0 eq) and a catalytic amount of glacial acetic acid. Reflux for 12 hours.

    • Causality: The hydrazine undergoes a Michael-type addition to the α,β-unsaturated system of the chalcone. This is immediately followed by intramolecular cyclization at the carbonyl carbon and subsequent dehydration to form the aromatic, five-membered pyrazole ring[5][6].

  • Purification: Pour the mixture into crushed ice, filter the precipitate, and purify via column chromatography (CH₂Cl₂ as eluent) to achieve >95% purity[3].

Sources

Method

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4,6-Dimethoxy-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-Arylindoles The indole scaffold is a cornerstone in medicinal chemistry and materials science, with the 2-arylin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Arylindoles

The indole scaffold is a cornerstone in medicinal chemistry and materials science, with the 2-arylindole motif being a particularly privileged structure found in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the construction of C-C bonds, offering a versatile and reliable strategy for the synthesis of biaryl compounds.[1] This guide provides a detailed examination of the Suzuki cross-coupling reaction utilizing 4,6-dimethoxy-1H-indole-2-carbaldehyde, an electron-rich and functionalized indole substrate. The insights and protocols herein are designed to empower researchers to navigate the nuances of this specific transformation, enabling the efficient synthesis of novel 2-aryl-4,6-dimethoxy-1H-indole derivatives.

The electron-donating methoxy groups at the 4 and 6-positions of the indole ring, along with the electron-withdrawing carbaldehyde group at the 2-position, present a unique electronic and steric environment that requires careful consideration for successful cross-coupling. This document will delve into the mechanistic underpinnings, provide optimized protocols, and offer troubleshooting strategies to address common challenges associated with this class of substrates.

Mechanistic Considerations: A Guided Tour of the Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting unforeseen outcomes.

Suzuki_Mechanism Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl + Ar-X ArylHalide Ar-X (Indole) OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)L₂-R PdII_Aryl->PdII_Aryl_R + R-B(OR)₂ + Base Organoboron R-B(OR)₂ Transmetalation Transmetalation Base Base (e.g., K₂CO₃) PdII_Aryl_R->Pd0 Product Ar-R (2-Arylindole) PdII_Aryl_R->Product RedElim Reductive Elimination

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, a halogenated 4,6-dimethoxy-1H-indole-2-carbaldehyde) to a Pd(0) complex. This is often the rate-determining step, particularly with electron-rich aryl halides. The electron-donating methoxy groups on the indole can make this step more challenging.[2]

2. Transmetalation: Following oxidative addition, the organoboron reagent (an arylboronic acid or its ester derivative) undergoes transmetalation with the Pd(II) complex. This step is facilitated by a base, which activates the boronic acid. The choice of base is critical and can significantly influence the reaction's success.[3]

3. Reductive Elimination: The final step is the reductive elimination from the resulting diorganopalladium(II) complex, which forms the desired C-C bond of the 2-arylindole product and regenerates the active Pd(0) catalyst.[1] Bulky and electron-rich ligands on the palladium center can promote this step.

Expertise in Action: Causality Behind Experimental Choices

The successful execution of a Suzuki coupling with a substrate like 4,6-dimethoxy-1H-indole-2-carbaldehyde hinges on a nuanced understanding of how each reaction component influences the catalytic cycle.

The Substrate: An Electron-Rich and Functionalized Indole

The two methoxy groups at the 4 and 6-positions enrich the indole ring with electron density. This electronic characteristic can slow down the oxidative addition step, which is favored for electron-deficient aryl halides.[2] Conversely, the aldehyde group at the C2 position is electron-withdrawing, which could partially mitigate this effect. The presence of the N-H proton on the indole can also impact the reaction, potentially by coordinating with the palladium catalyst and inhibiting its activity.[4][5] While N-protection can sometimes improve yields, it adds extra synthetic steps.[6] For many applications, developing a robust protocol for the unprotected indole is highly desirable.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and, more importantly, the ligand is paramount for achieving high yields and selectivity.

  • Palladium Precatalysts: While Pd(PPh₃)₄ can be effective for simple substrates, more robust and air-stable precatalysts are often preferred for challenging couplings.[7] Complexes like PdCl₂(dppf) or pre-formed catalysts incorporating bulky biarylphosphine ligands (e.g., XPhos-Pd-G3, SPhos-Pd-G2) are excellent starting points.[7] These advanced catalysts often exhibit higher turnover numbers and are more resistant to deactivation.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich substrates, bulky and electron-rich phosphine ligands are generally preferred.[7]

    • Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos): These ligands are known to accelerate both oxidative addition and reductive elimination, making them highly effective for a wide range of Suzuki couplings, including those with challenging substrates.[8]

    • Ferrocenylphosphines (e.g., dppf): These ligands offer a good balance of steric bulk and electron-donating properties and are often effective for heteroaromatic couplings.[7]

    • Indole-based phosphine ligands: Novel ligand scaffolds, such as those based on an indole-amide framework, have shown excellent efficiency in sterically hindered Suzuki-Miyaura cross-coupling reactions.[9]

The Role of the Base and Solvent System
  • Base: The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.

    • Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[7] K₃PO₄ is often a good choice for challenging couplings as it is a strong, non-nucleophilic base. The choice of base can be critical, and screening may be necessary.[3]

  • Solvent: The solvent system must solubilize all reaction components and is often a mixture of an organic solvent and water.

    • Aprotic polar solvents such as 1,4-dioxane, DME, or THF are frequently employed.[7]

    • The addition of water can facilitate the transmetalation step, but excessive amounts can lead to protodeboronation of the boronic acid.[7] A typical starting point is a 4:1 to 10:1 ratio of organic solvent to water.

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for the Suzuki cross-coupling of a halogenated 4,6-dimethoxy-1H-indole-2-carbaldehyde with an arylboronic acid. It is designed to be a self-validating system, where careful execution and monitoring will provide clear insights into the reaction's progress.

Protocol_Workflow cluster_reagents Start Start: Assemble Reagents Reagents Indole Halide (1.0 eq) Arylboronic Acid (1.2-1.5 eq) Base (2.0-3.0 eq) Catalyst Pd Precatalyst (1-5 mol%) Ligand (if needed) Setup Reaction Setup Start->Setup Degas Degas Solvent and Reaction Mixture (Inert Atmosphere: Ar or N₂) Setup->Degas Reaction Heat to Reaction Temperature (e.g., 80-110 °C) with Vigorous Stirring Degas->Reaction Monitor Monitor Progress (TLC or LC-MS) Reaction->Monitor Workup Work-up Monitor->Workup Reaction Complete Extraction Dilute with Organic Solvent Wash with Water and Brine Purification Purification Workup->Purification Column Column Chromatography on Silica Gel End End: Isolated Product Purification->End

Figure 2. Experimental workflow for the Suzuki cross-coupling reaction.

Materials and Reagents
  • Halogenated 4,6-dimethoxy-1H-indole-2-carbaldehyde (e.g., 3-bromo- or 3-iodo- derivative)

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium precatalyst (e.g., PdCl₂(dppf), XPhos-Pd-G3)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF)

  • Degassed deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halogenated 4,6-dimethoxy-1H-indole-2-carbaldehyde (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (1–5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.[7]

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4,6-dimethoxy-1H-indole-2-carbaldehyde.

Data Presentation: Optimizing Reaction Conditions

The following table provides a starting point for optimizing the reaction conditions. Screening of these parameters is highly recommended to achieve the best possible yield for a specific arylboronic acid partner.

Parameter Condition A (Starting Point) Condition B (Alternative) Condition C (For Challenging Substrates) Rationale
Pd Precatalyst PdCl₂(dppf) (3 mol%)Pd(PPh₃)₄ (5 mol%)XPhos-Pd-G3 (2 mol%)Catalyst activity and stability vary. Buchwald precatalysts are often superior for difficult couplings.[7][10]
Base K₂CO₃ (2.5 equiv)Cs₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)Base strength and solubility impact the transmetalation step.[3]
Solvent 1,4-Dioxane/H₂O (4:1)THF/H₂O (10:1)Toluene/H₂O (10:1)Solvent choice affects solubility and reaction kinetics.[7]
Temperature 90 °C80 °C110 °CHigher temperatures can overcome activation barriers but may lead to degradation.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a more active precatalyst. Ensure rigorous exclusion of oxygen.[7]
Inappropriate ligandScreen bulky, electron-rich phosphine ligands like SPhos or XPhos.[7]
Suboptimal base or solventScreen different bases (K₃PO₄, Cs₂CO₃) and solvent systems.[3]
Protodeboronation of Boronic Acid Presence of excess water or prolonged reaction time at high temperatureUse a higher ratio of organic solvent to water. Consider using a boronic acid pinacol ester.[7]
Homocoupling of Boronic Acid Catalyst decompositionEnsure an oxygen-free environment. Lowering the reaction temperature might help.
Dehalogenation of Starting Material Presence of a hydride sourceUse an aprotic solvent and an inorganic base. Ensure high purity of all reagents.[4]

References

  • Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Royal Society of Chemistry. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki Reaction conditions. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2008). Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine−Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7542–7545. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Thompson, A. E., Hughes, G., & Fallis, A. G. (2004). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. Organic & Biomolecular Chemistry, 2(19), 2843–2849. [Link]

  • National Center for Biotechnology Information. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. [Link]

  • Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2017, March 23). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • American Chemical Society. (n.d.). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of arylboronic acids with compound 2. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?[Link]

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

  • National Center for Biotechnology Information. (2025, August 7). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]

Sources

Application

Application Note: Design and Application of Fluorescent Probes Using the 4,6-Dimethoxy-1H-indole-2-carbaldehyde Scaffold

Abstract The indole scaffold is a cornerstone in the development of fluorescent chemosensors due to its inherent photophysical properties and versatile reactivity.[1] This guide focuses on a particularly promising, yet u...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold is a cornerstone in the development of fluorescent chemosensors due to its inherent photophysical properties and versatile reactivity.[1] This guide focuses on a particularly promising, yet underexplored, building block: 4,6-Dimethoxy-1H-indole-2-carbaldehyde . The electron-donating methoxy groups at the 4- and 6-positions enhance the electron density of the indole ring, predisposing it to form derivatives with favorable photophysical properties, such as large Stokes shifts and high quantum yields. The carbaldehyde at the 2-position provides a chemically accessible handle for covalently linking recognition moieties, enabling the rational design of probes for a multitude of analytes.

This document provides a comprehensive overview of the design principles, synthesis protocols, and application methodologies for developing high-performance fluorescent probes from this scaffold. It is intended for researchers and professionals in chemistry, biology, and drug development who are engaged in the creation of novel molecular tools for sensing and imaging.

Part 1: The Fluorophore Core: Synthesis and Unique Properties

The utility of any fluorescent probe begins with its core fluorophore. The 4,6-dimethoxy-1H-indole-2-carbaldehyde core is not just a structural base but an active contributor to the final probe's functionality.

Synthesis of the Core Scaffold

The most reliable and scalable method for synthesizing indole-2-carbaldehydes is the Vilsmeier-Haack reaction . This reaction formylates electron-rich aromatic rings. For the target scaffold, the synthesis would typically start from 3,5-dimethoxyaniline, proceeding through a Japp-Klingemann reaction to form the indole ring, followed by formylation.

  • Expert Insight: The choice of the Vilsmeier-Haack reagent (POCl₃/DMF) is critical. The reaction is highly regioselective for the 2-position in many indoles, but careful control of temperature and stoichiometry is necessary to prevent side reactions. The electron-donating methoxy groups activate the ring, generally leading to high yields under optimized conditions.[2]

Inherent Photophysical Characteristics

The 4,6-dimethoxy substitution pattern is key. These groups act as strong auxochromes, pushing the absorption and emission wavelengths further into the visible spectrum compared to unsubstituted indole. This is advantageous for biological applications as it minimizes photodamage associated with UV excitation.[3] The electron-rich nature of this core often leads to derivatives exhibiting strong Intramolecular Charge Transfer (ICT) character, a phenomenon crucial for designing environment-sensitive probes.[4][5]

Part 2: Principles of Probe Design

A fluorescent probe consists of two primary components: the fluorophore (the signaling unit) and the receptor (the analyte-binding unit). The aldehyde group of 4,6-dimethoxy-1H-indole-2-carbaldehyde is the perfect conjugation point to link these two units, most commonly via a Schiff base condensation .[6][7]

The Schiff Base: A Versatile Linker

The reaction of the indole-2-carbaldehyde with a primary amine or hydrazine derivative is a straightforward, high-yield condensation reaction that forms a C=N double bond (an imine or hydrazone).[6][8] This modular approach allows for immense diversity; by simply changing the amine component (the receptor), probes can be tailored for a vast array of targets.

Caption: General workflow for probe synthesis via Schiff base condensation.

Key Sensing Mechanisms

Understanding the underlying photophysical mechanism is paramount for rational probe design.

  • Chelation-Enhanced Fluorescence (CHEF): This mechanism is ideal for detecting metal ions.[5] The receptor is designed to be a weak fluorophore quencher in its free state. Upon chelation with a target metal ion, conformational changes restrict quenching pathways (like photoinduced electron transfer), causing a dramatic "turn-on" of fluorescence.[9]

  • Photoinduced Electron Transfer (PET): In a PET sensor, the receptor moiety has a frontier orbital energy level that allows it to donate an electron to the excited fluorophore, quenching its fluorescence.[6] When the receptor binds to its target analyte (e.g., a proton in a pH sensor or a metal ion), its electron-donating ability is suppressed, the PET process is blocked, and fluorescence is restored.

  • Molecular Rotors for Viscosity: For these probes, the receptor is designed to allow free rotation around a single bond in low-viscosity environments. This rotation provides a non-radiative decay pathway, quenching fluorescence. In highly viscous media, this rotation is hindered, closing the non-radiative channel and causing a significant increase in fluorescence intensity.[10] The indole scaffold is an excellent core for such rotors.[11]

Caption: Simplified diagrams of CHEF and Molecular Rotor sensing mechanisms.

Part 3: Detailed Application Protocols

The following sections provide actionable protocols for the synthesis and application of probes derived from 4,6-dimethoxy-1H-indole-2-carbaldehyde.

Application Example 1: A "Turn-On" Probe for Zinc (II)

Zinc is a biologically crucial metal ion, and its detection is of significant interest.[9] We will design a probe based on the CHEF mechanism by condensing the indole aldehyde with 2-hydrazinobenzothiazole, a known zinc-chelating moiety.

  • Materials:

    • 4,6-Dimethoxy-1H-indole-2-carbaldehyde (1.0 eq)

    • 2-Hydrazinobenzothiazole (1.05 eq)

    • Absolute Ethanol (200 proof)

    • Glacial Acetic Acid (catalytic amount)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Dissolve 4,6-dimethoxy-1H-indole-2-carbaldehyde (e.g., 205 mg, 1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.

    • Add 2-hydrazinobenzothiazole (173 mg, 1.05 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the condensation.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 4-6 hours.

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, typically more fluorescent, product spot indicates reaction completion.

    • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates as a colored solid.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or methanol if necessary.

    • Characterization: Confirm the structure of the final probe using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Materials:

    • Synthesized Probe Zn-1

    • HEPES buffer (e.g., 10 mM, pH 7.4)

    • DMSO (spectroscopic grade)

    • Stock solution of ZnCl₂ (e.g., 10 mM in deionized water)

    • Stock solutions of other metal salts for selectivity testing (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, Cd²⁺)

    • UV-Vis Spectrophotometer and Fluorescence Spectrometer

  • Procedure:

    • Prepare a stock solution of Zn-1 (e.g., 1 mM) in DMSO.

    • Prepare the working solution by diluting the stock solution into the HEPES buffer to a final concentration of 10 µM. Note: The final DMSO concentration should be kept low (<1% v/v) to avoid solvent effects.

    • Fluorescence Titration:

      • Record the fluorescence emission spectrum of the 10 µM probe solution (e.g., λex = 370 nm).

      • Sequentially add small aliquots of the ZnCl₂ stock solution (e.g., 0, 0.2, 0.4, ... 2.0 equivalents).

      • After each addition, mix thoroughly, allow to equilibrate for 2 minutes, and record the new fluorescence emission spectrum.

    • Selectivity Test: Prepare a series of 10 µM probe solutions. To each, add a significant excess (e.g., 10 equivalents) of a different metal ion. Compare the fluorescence response to that produced by Zn²⁺.

    • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺. This plot can be used to determine the detection limit and binding affinity.

Application Example 2: A Probe for Micro-viscosity

We can design a molecular rotor by condensing the indole aldehyde with a group that can rotate freely, such as N,N-dimethyl-p-phenylenediamine.

  • Materials:

    • Synthesized viscosity probe

    • Methanol-glycerol mixtures of varying ratios (e.g., 100:0, 80:20, 50:50, 20:80, 0:100 v/v)

    • Viscometer to measure the true viscosity of each solvent mixture.

  • Procedure:

    • Prepare a stock solution of the probe in a suitable solvent (e.g., 1 mM in dioxane).

    • Prepare a series of solutions with a constant probe concentration (e.g., 5 µM) in each of the methanol-glycerol mixtures.

    • Record the fluorescence spectrum and determine the quantum yield for the probe in each solvent mixture.

    • Data Analysis: Plot the logarithm of the fluorescence intensity (or quantum yield) against the logarithm of the viscosity. For many molecular rotors, this relationship is linear, as described by the Förster-Hoffmann equation.

Part 4: Data Presentation and Interpretation

Clear data presentation is crucial for evaluating probe performance.

Table 1: Representative Photophysical Data for a Hypothetical Zinc Probe (Zn-1)
ParameterProbe Zn-1 (Free)Probe Zn-1 + Zn²⁺ (Saturated)
Absorption λmax (nm) 368380
Emission λmax (nm) 450 (Weak)485 (Strong)
Stokes Shift (nm) 82105
Quantum Yield (Φ) 0.030.45
Fluorescence Fold-Change -15-fold
Binding Constant (Ka) -2.5 x 10⁵ M⁻¹
Limit of Detection (LOD) -50 nM
  • Expert Insight: The red-shift in both absorption and emission upon zinc binding is indicative of chelation that enhances the ICT character of the molecule. The significant increase in quantum yield is the hallmark of a successful "turn-on" CHEF probe.[9][12]

Conclusion

4,6-Dimethoxy-1H-indole-2-carbaldehyde is a superior scaffold for the development of advanced fluorescent probes. Its electron-rich aromatic system and versatile aldehyde functionality provide a powerful platform for modular design. Through straightforward condensation chemistry, researchers can access a wide range of sensors targeting diverse analytes like metal ions and environmental parameters such as viscosity. The principles and protocols outlined in this guide serve as a validated starting point for the rational design and application of novel, high-performance chemical sensors for biological and materials science.

References

  • Development of Nitro-Substituted Pyrido[1,2-a]indole Fluorophores for Environment-Sensitive Bioimaging. Organic Letters. [Link]

  • An Indole-Based Fluorescent Chemosensor for Detecting Zn 2+ in Aqueous Media and Zebrafish. MDPI. [Link]

  • Small-molecule fluorogenic probes based on indole scaffold. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A highly selective indole-based sensor for Zn2+, Cu2+, and Al3+ ions with multifunctional applications. Journal of Materials Chemistry B (RSC Publishing). [Link]

  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. HETEROCYCLES. [Link]

  • Fluorescent probes and materials for detecting formaldehyde: from laboratory to indoor for environmental and health monitoring. RSC Publishing. [Link]

  • Comparative studies of photophysical properties of Indole molecules. Mapana Journal of Sciences. [Link]

  • Indole Based Chemosensors for Bivalent and Trivalent Metal Ions Detection: At a Glance (2011-2025). PubMed. [Link]

  • Fluorescence sensors for Cu2+ based on conjugated indole Schiff base. ResearchGate. [Link]

  • Construction of a Benzindole-Based Fluorescent Probe with High Anti-Interference Capability for Viscosity Sensing in Complex Environments. ResearchGate. [Link]

  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. MDPI. [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of Schiff Base Ligands from 4,6-Dimethoxy-1H-indole-2-carbaldehyde

Foreword: The Strategic Value of Indole-Based Schiff Bases In the landscape of modern medicinal chemistry and materials science, the strategic design of novel molecules is paramount. Among the vast array of organic scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of Indole-Based Schiff Bases

In the landscape of modern medicinal chemistry and materials science, the strategic design of novel molecules is paramount. Among the vast array of organic scaffolds, the indole nucleus stands out as a "privileged structure," a recurring motif in numerous natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug discovery.[2] When the indole scaffold is functionalized with a reactive carbaldehyde group, as in 4,6-dimethoxy-1H-indole-2-carbaldehyde, it becomes a powerful precursor for creating a diverse library of derivatives.

This guide focuses on the synthesis of Schiff base ligands, a class of compounds defined by the presence of an azomethine or imine (-C=N-) group.[3] The condensation of 4,6-dimethoxy-1H-indole-2-carbaldehyde with primary amines yields Schiff bases that are not merely new chemical entities, but are molecules designed with purpose. The dimethoxy substituents on the indole ring are not passive decorations; they actively modulate the molecule's lipophilicity and electronic density, which can profoundly influence its subsequent biological activity and coordination properties. The resulting Schiff base ligand, with its imine nitrogen, serves as an exceptional chelating agent for a wide range of metal ions.[4] The formation of metal complexes often enhances the pharmacological potency of the organic ligand, a phenomenon explained by principles such as Overtone's concept of cell permeability and Tweedy's chelation theory.[5][6]

This document provides a detailed, field-proven protocol for the synthesis, characterization, and potential applications of these valuable ligands, intended for researchers, chemists, and drug development professionals. The methodologies are presented not just as a sequence of steps, but with a clear rationale for each choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Part 1: The Chemistry of Synthesis

Reaction Principle: The Formation of the Azomethine Bridge

The synthesis of a Schiff base is a classic condensation reaction. The core transformation involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the 4,6-dimethoxy-1H-indole-2-carbaldehyde. This process proceeds via a two-stage mechanism:

  • Nucleophilic Addition: The primary amine adds to the carbonyl group to form an unstable carbinolamine intermediate.[7][8]

  • Dehydration: This intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable imine (Schiff base).[7][8]

The reaction is typically reversible and is driven to completion by removing the water formed, often azeotropically, or by precipitation of the product.

G Indole 4,6-Dimethoxy-1H-indole-2-carbaldehyde Carbinolamine Carbinolamine Intermediate Indole->Carbinolamine + R-NH2 Amine Primary Amine (R-NH2) SchiffBase Schiff Base Ligand Carbinolamine->SchiffBase - H2O (Dehydration) Water H2O Catalyst Acid Catalyst (e.g., H+) Catalyst->Carbinolamine G A 1. Reagent Setup B 2. Dissolution A->B Add Aldehyde & Amine to flask with solvent C 3. Catalysis B->C Add drops of glacial acetic acid D 4. Reflux C->D Heat to reflux (e.g., 80-90°C) E 5. Reaction Monitoring (TLC) D->E Monitor for 4-8 hours E->D Reaction Incomplete F 6. Product Isolation E->F Reaction Complete (Starting material consumed) G 7. Purification (Recrystallization) F->G Filter, wash, and dry crude product H 8. Characterization G->H Obtain pure crystals

Sources

Application

The Strategic Application of 4,6-Dimethoxy-1H-indole-2-carbaldehyde in the Synthesis of Complex Alkaloids

Introduction: The Versatility of a Privileged Scaffold The indole nucleus is a cornerstone in the architecture of a vast array of natural products and pharmacologically active compounds.[1][2] Among the functionalized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Privileged Scaffold

The indole nucleus is a cornerstone in the architecture of a vast array of natural products and pharmacologically active compounds.[1][2] Among the functionalized indoles, 4,6-dimethoxy-1H-indole-2-carbaldehyde emerges as a particularly valuable synthon for the construction of complex alkaloids. Its strategic placement of electron-donating methoxy groups on the benzene ring activates the indole nucleus for various electrophilic substitution reactions, while the aldehyde functionality at the C2 position serves as a versatile handle for chain extension and cyclization strategies. This guide provides an in-depth exploration of the utility of this compound in the total synthesis of alkaloids, with a focus on the construction of the β-carboline framework, a common core in many bioactive indole alkaloids.

Core Synthetic Strategy: The Pictet-Spengler Reaction

A powerful and widely employed method for the synthesis of tetrahydro-β-carbolines, the core structure of many indole alkaloids, is the Pictet-Spengler reaction.[3] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The electron-rich nature of the 4,6-dimethoxyindole system makes it an excellent substrate for this transformation, proceeding under mild conditions with high yields.

The general workflow for the utilization of 4,6-dimethoxy-1H-indole-2-carbaldehyde in a Pictet-Spengler approach to a substituted β-carboline alkaloid core is depicted below. This strategy involves an initial olefination to introduce the ethylamine side chain precursor, followed by reduction and subsequent Pictet-Spengler cyclization.

Pictet-Spengler_Workflow A 4,6-Dimethoxy-1H-indole- 2-carbaldehyde B Wittig or Horner-Wadsworth-Emmons Olefination A->B Nitromethane, Base C 2-(2-Nitrovinyl)-4,6-dimethoxy -1H-indole B->C D Reduction of Nitro Group (e.g., LiAlH4) C->D E 4,6-Dimethoxytryptamine D->E F Condensation with Aldehyde/Ketone (R-CHO) E->F G Pictet-Spengler Cyclization (Acid Catalyst) F->G H Substituted Tetrahydro- β-carboline Core G->H

Caption: Synthetic workflow for a substituted tetrahydro-β-carboline.

Detailed Application Protocol: Synthesis of a Tetrahydro-β-carboline Precursor

This section provides a detailed, step-by-step protocol for the synthesis of a key tetrahydro-β-carboline intermediate from 4,6-dimethoxy-1H-indole-2-carbaldehyde.

Part 1: Synthesis of 2-(2-Nitrovinyl)-4,6-dimethoxy-1H-indole

This initial step involves a Henry (nitroaldol) reaction followed by dehydration to furnish the nitrovinylindole. This transformation is crucial for introducing the two-carbon unit that will ultimately form part of the newly fused ring.

Materials:

  • 4,6-Dimethoxy-1H-indole-2-carbaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

Protocol:

  • To a solution of 4,6-dimethoxy-1H-indole-2-carbaldehyde (1.0 eq) in glacial acetic acid, add nitromethane (5.0 eq) and ammonium acetate (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-(2-nitrovinyl)-4,6-dimethoxy-1H-indole.

Expert Insights: The use of ammonium acetate as a catalyst is key to promoting both the initial nitroaldol condensation and the subsequent dehydration in a one-pot fashion. The acetic acid serves as both a solvent and a co-catalyst.

Part 2: Synthesis of 4,6-Dimethoxytryptamine

The reduction of the nitrovinyl group to the corresponding primary amine is a critical step to generate the necessary tryptamine for the subsequent Pictet-Spengler cyclization.

Materials:

  • 2-(2-Nitrovinyl)-4,6-dimethoxy-1H-indole

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate solution

Protocol:

  • To a stirred suspension of LiAlH₄ (4.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 2-(2-nitrovinyl)-4,6-dimethoxy-1H-indole (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield crude 4,6-dimethoxytryptamine, which can be purified by column chromatography on silica gel.

Trustworthiness Note: The workup procedure for LiAlH₄ reductions must be performed with extreme care due to the exothermic and gas-evolving nature of the quenching process.

Part 3: Pictet-Spengler Cyclization to a Tetrahydro-β-carboline Core

This final step constructs the new heterocyclic ring, forming the core of many indole alkaloids.

Materials:

  • 4,6-Dimethoxytryptamine

  • An appropriate aldehyde or ketone (e.g., acetaldehyde for this example)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve 4,6-dimethoxytryptamine (1.0 eq) and acetaldehyde (1.2 eq) in DCM at room temperature.

  • Add trifluoroacetic acid (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-5,7-dimethoxy-1,2,3,4-tetrahydro-β-carboline.

Mechanistic Rationale: The acid catalyst protonates the aldehyde, increasing its electrophilicity for condensation with the primary amine of the tryptamine. The resulting iminium ion is then attacked by the nucleophilic C3 position of the indole ring to form the new six-membered ring. The electron-donating methoxy groups at C4 and C6 of the indole enhance the nucleophilicity of the indole ring, facilitating the cyclization.

Quantitative Data Summary

The following table provides expected data for the key compounds in this synthetic sequence, based on the starting material and literature precedents for similar transformations.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
4,6-Dimethoxy-1H-indole-2-carbaldehydeC₁₁H₁₁NO₃205.21-
2-(2-Nitrovinyl)-4,6-dimethoxy-1H-indoleC₁₂H₁₂N₂O₄248.2485-95
4,6-DimethoxytryptamineC₁₂H₁₆N₂O₂220.2770-85
1-Methyl-5,7-dimethoxy-1,2,3,4-tetrahydro-β-carbolineC₁₄H₁₈N₂O₂246.3175-90

Conclusion and Future Outlook

4,6-Dimethoxy-1H-indole-2-carbaldehyde serves as a highly effective and versatile starting material for the asymmetric synthesis of complex indole alkaloids. The protocols detailed herein for the construction of a tetrahydro-β-carboline core illustrate a robust and reliable synthetic strategy. The resulting substituted β-carboline can be further elaborated to a variety of natural products through functional group manipulations and further cyclizations. The continued exploration of novel reactions and strategies involving this and related indole-2-carbaldehydes will undoubtedly pave the way for the efficient and elegant total synthesis of the next generation of alkaloid-based therapeutics.

References

Sources

Method

Synthesis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde via Vilsmeier-Haack Formylation: A Detailed Guide for Researchers

An In-depth Application Note and Protocol for the Synthesis of a Key Pharmaceutical Intermediate Introduction 4,6-Dimethoxy-1H-indole-2-carbaldehyde is a valuable heterocyclic aldehyde that serves as a crucial building b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Application Note and Protocol for the Synthesis of a Key Pharmaceutical Intermediate

Introduction

4,6-Dimethoxy-1H-indole-2-carbaldehyde is a valuable heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and biologically active compounds. Its unique substitution pattern makes it an important intermediate for accessing novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde, with a focus on the strategic application of the Vilsmeier-Haack reaction. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol and insights into the reaction mechanism and challenges.

While the Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds, its application to indoles typically results in substitution at the more nucleophilic C3 position.[1] However, with strategic modifications, this reaction can be directed to the C2 position, providing access to less common but highly valuable indole-2-carbaldehydes.

The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity

The Vilsmeier-Haack reaction involves the formylation of an electron-rich arene using a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃). The Vilsmeier reagent, a chloroiminium salt, is a moderately reactive electrophile that readily attacks electron-rich aromatic rings.

Vilsmeier_Reagent_Formation DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride)

Figure 1: Formation of the Vilsmeier Reagent.

In the case of the indole nucleus, the C3 position is the most electron-rich and sterically accessible, making it the preferred site of electrophilic attack. However, the regioselectivity of the Vilsmeier-Haack reaction can be influenced by several factors, including the substitution pattern on the indole ring and the use of protecting groups.[2] The electron-donating methoxy groups at the C4 and C6 positions of the target molecule's precursor, 4,6-dimethoxyindole, further activate the benzene portion of the indole ring, making the regiochemical outcome of formylation a significant challenge. Research has shown that direct formylation of 4,6-dimethoxyindole can preferentially occur at the C7 position.

To achieve the desired C2-formylation, a strategy involving the protection of the indole nitrogen is often employed. A bulky protecting group on the nitrogen atom can sterically hinder the C3 position, thereby directing the Vilsmeier reagent to attack the C2 position.[2]

Experimental Protocol: Synthesis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde

This protocol outlines a two-step synthesis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde, involving the protection of the indole nitrogen followed by a regioselective Vilsmeier-Haack formylation and subsequent deprotection.

Part 1: Synthesis of the Starting Material: 4,6-Dimethoxy-1H-indole

The precursor, 4,6-dimethoxy-1H-indole, can be synthesized via several established methods, such as the Fischer indole synthesis from (3,5-dimethoxyphenyl)hydrazine.[3] For the purpose of this protocol, it is assumed that 4,6-dimethoxy-1H-indole is available.

Part 2: Protection of the Indole Nitrogen

To direct the formylation to the C2 position, the indole nitrogen must be protected with a suitable bulky group. The tosyl (Ts) group is a common choice for this purpose.

Materials:

  • 4,6-Dimethoxy-1H-indole

  • Tosyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4,6-dimethoxy-1H-indole (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of tosyl chloride (1.1 equivalents) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-tosyl-4,6-dimethoxy-1H-indole.

Part 3: Vilsmeier-Haack Formylation at the C2-Position

Materials:

  • N-Tosyl-4,6-dimethoxy-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Ice

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (10 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (3.0 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • To this freshly prepared Vilsmeier reagent, add a solution of N-tosyl-4,6-dimethoxy-1H-indole (1.0 equivalent) in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution.

  • Continue stirring until the gas evolution ceases and the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product, N-tosyl-4,6-dimethoxy-1H-indole-2-carbaldehyde, can be purified by column chromatography.

Part 4: Deprotection of the N-Tosyl Group

Materials:

  • N-Tosyl-4,6-dimethoxy-1H-indole-2-carbaldehyde

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

Procedure:

  • Dissolve the purified N-tosyl-4,6-dimethoxy-1H-indole-2-carbaldehyde in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (excess) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 4,6-Dimethoxy-1H-indole-2-carbaldehyde by recrystallization or column chromatography.

Alternative Synthetic Strategy: Lithiation and Formylation

An alternative approach to achieve C2-formylation involves the directed ortho-metalation (DoM) strategy. This method relies on the deprotonation of the C2 position of the indole ring using a strong base, typically an organolithium reagent, followed by quenching the resulting lithiated species with an electrophilic formylating agent like DMF.[4]

Lithiation_Formylation Indole N-Protected 4,6-Dimethoxyindole Lithiation Lithiation (n-BuLi or LDA) Indole->Lithiation Formylation Formylation (DMF) Lithiation->Formylation Product N-Protected 4,6-Dimethoxy-1H-indole-2-carbaldehyde Formylation->Product

Figure 2: Lithiation-Formylation Workflow.

This method can offer high regioselectivity for the C2 position, especially when the indole nitrogen is protected. The choice of protecting group and the reaction conditions are critical for the success of this approach.

Characterization Data

Table 1: Predicted Spectroscopic Data for 4,6-Dimethoxy-1H-indole-2-carbaldehyde

TechniqueExpected Features
¹H NMR - Singlet for the aldehyde proton (CHO) around δ 9.8-10.0 ppm.- Signals for the aromatic protons on the indole ring.- Singlets for the two methoxy groups (OCH₃) around δ 3.8-4.0 ppm.- A broad singlet for the N-H proton.
¹³C NMR - Signal for the aldehyde carbonyl carbon around δ 180-185 ppm.- Signals for the aromatic and indole ring carbons.- Signals for the methoxy group carbons around δ 55-60 ppm.
IR (Infrared) - A strong absorption band for the C=O stretch of the aldehyde at ~1660-1680 cm⁻¹.- N-H stretching vibration around 3300-3400 cm⁻¹.- C-O stretching bands for the methoxy groups.
MS (Mass Spec.) - Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₁H₁₁NO₃ (205.21 g/mol ).

Conclusion

The synthesis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde presents a synthetic challenge due to the inherent reactivity of the indole ring. A direct Vilsmeier-Haack formylation of 4,6-dimethoxyindole is unlikely to be successful. However, by employing a protection-formylation-deprotection strategy, the formylation can be effectively directed to the C2 position. Alternatively, a lithiation-formylation approach offers a promising route to this valuable building block. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize and characterize 4,6-Dimethoxy-1H-indole-2-carbaldehyde for its application in drug discovery and development.

References

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. DOI: 10.3998/ark.5550190.0013.803
  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
  • ACS Publications. (2022). Synthesis of C2-Carbonyl Indoles via Visible Light-Induced Oxidative Cleavage of an Aminomethylene Group. [Link]

  • The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • Beilstein Journals. (2018). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. [Link]

  • Semantic Scholar. (2023). Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak. [Link]

  • The Royal Society of Chemistry. (2018). Intermolecular dearomative C2-arylation of N-Ac indoles activated by FeCl3. [Link]

  • National Institutes of Health. (2019). Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates. [Link]

  • ACS Publications. (2011). Mild and Selective Ru-Catalyzed Formylation and Fe-Catalyzed Acylation of Free (N–H) Indoles Using Anilines as the Carbonyl Source. [Link]

  • Springer. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. (1969). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. [Link]

  • ResearchGate. (2013). 1 H and 13 C NMR data of compounds 1 and 2 (400 and 100 MHz). [Link]

  • National Institutes of Health. (2022). Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. [Link]

  • Bentham Science. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • Springer. (2023). CHIRALLY N-SUBSTITUTED INDOLE-2-CARBALDEHYDES. PREPARATION AND USE IN ASYMMETRIC SYNTHESIS. [Link]

  • The Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

  • SciELO Brasil. (2017). Article. [Link]

  • ResearchGate. (2003). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. [Link]

  • Arkivoc. (2022). Mannich reactions of activated 4,6-dimethoxyindoles. [Link]

  • HETEROCYCLES. (2017). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. [Link]

  • Arkivoc. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]

  • SyncSci Publishing. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. [Link]

  • PubMed. (2009). Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution. [Link]

  • ChemRxiv. (2022). Metabolite Identification Using Infrared Ion Spectroscopy – Novel Biomarkers for Pyridoxine-Dependent Epilepsy. [Link]

  • R Discovery. (2010). Acid-Catalyzed Reactions of 3-Substituted-4,6-dimethoxyindoles with Ketones. [Link]

Sources

Application

In Vivo Dosing and Pharmacological Evaluation Guidelines for 4,6-Dimethoxy-1H-indole-2-carbaldehyde Analogs

Executive Summary & Pharmacological Context The 4,6-dimethoxy-1H-indole-2-carbaldehyde scaffold is a highly privileged building block in medicinal chemistry. The strategic placement of electron-donating methoxy groups at...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 4,6-dimethoxy-1H-indole-2-carbaldehyde scaffold is a highly privileged building block in medicinal chemistry. The strategic placement of electron-donating methoxy groups at the 4- and 6-positions of the indole ring fundamentally alters the electron density of the molecule. This structural feature enhances the capability of the resulting analogs to engage in hydrophobic and π-π stacking interactions with specific biological targets[1].

Historically, derivatives synthesized from this precursor—such as hydrazide-hydrazones, unsymmetrical azines, and synthetic makaluvamine analogs—have demonstrated potent efficacy across two divergent therapeutic branches:

  • Neurodegeneration (Alzheimer's Disease): The dimethoxyindole core exhibits exceptional binding affinity for the peripheral anionic site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), while simultaneously acting as a free radical scavenger[1][2].

  • Oncology: Analogs modeled after marine pyrroloiminoquinones (makaluvamines) induce DNA damage, activate p53 pathways, and trigger apoptosis in solid tumors[3][4].

This application note provides comprehensive, causality-driven protocols for the in vivo formulation, dosing, and efficacy evaluation of these analogs in murine models.

MOA cluster_Oncology Oncology Pathways cluster_Neuro Neuroprotective Pathways Compound 4,6-Dimethoxyindole Analogs DNA DNA Damage / Topo II Compound->DNA AChE AChE/BChE Inhibition Compound->AChE ROS Antioxidant Scavenging Compound->ROS p53 p53 / ROS Activation DNA->p53 Apoptosis Tumor Apoptosis p53->Apoptosis Cognition Cognitive Restoration AChE->Cognition ROS->Cognition

Fig 1: Dual pharmacological pathways of 4,6-dimethoxyindole analogs in oncology and neuroprotection.

Rationale for Experimental Design & Dosing Parameters

Formulation Causality

4,6-Dimethoxyindole analogs are highly lipophilic. Attempting to dissolve these compounds directly in aqueous buffers (like PBS) will result in immediate precipitation, leading to inaccurate dosing and potential micro-embolisms if injected intravenously. To circumvent this, a ternary co-solvent system is required. Preclinical evaluations of synthetic makaluvamine analogs have validated a vehicle composed of PEG 400 : Ethanol : Saline (57.1% : 14.3% : 28.6%) [4]. The ethanol and PEG 400 disrupt the crystalline lattice of the compound, while the slow addition of saline ensures the mixture remains miscible and physiologically tolerable for injection.

Dosing Causality

Dosing must be tightly controlled due to the planar nature of the indole ring, which can lead to off-target intercalation and toxicity at high concentrations.

  • For Oncology: Efficacy in xenograft models (e.g., MCF-7 breast cancer or Panc-1 pancreatic cancer) is typically achieved at 5 to 10 mg/kg/day [3][4]. Doses exceeding 20 mg/kg often induce significant body weight loss (>15%), confounding efficacy data with systemic toxicity[3].

  • For Neurodegeneration: Because the target is in the central nervous system, the compound must cross the blood-brain barrier (BBB). Doses of 1 to 5 mg/kg are generally sufficient to achieve nanomolar/low-micromolar IC50 concentrations in brain tissue without triggering peripheral cholinergic toxicity[2].

Quantitative Dosing Guidelines
Therapeutic IndicationTarget ModelRecommended Dose RangeAdministration RouteDosing FrequencyVehicle
Oncology MCF-7 / Panc-1 Xenograft5 – 10 mg/kgIntraperitoneal (IP)3 to 5 days/weekPEG400/EtOH/Saline
Oncology Aggressive Solid Tumors5 mg/kgIntravenous (IV)2 days/weekPEG400/EtOH/Saline
Neurodegeneration Scopolamine Amnesia Model1 – 5 mg/kgIntraperitoneal (IP)Daily for 7-14 daysPEG400/EtOH/Saline
Neurodegeneration Transgenic AD Mice2 – 5 mg/kgOral Gavage (PO)Daily for 30+ days0.5% CMC-Na / Tween 80

Step-by-Step In Vivo Methodologies

Protocol A: Self-Validating Vehicle Formulation

Objective: Prepare a stable, homogenous solution of the indole analog for IP/IV injection.

  • Weighing: Accurately weigh the required amount of the 4,6-dimethoxyindole analog (e.g., 10 mg for a 2 mg/mL stock).

  • Primary Solubilization: Add 143 µL of absolute Ethanol to the compound. Vortex for 60 seconds. Causality: Ethanol acts as the primary wetting agent, breaking down the hydrophobic bulk.

  • Polymer Stabilization: Add 571 µL of PEG 400. Sonicate the mixture in a water bath at 37°C for 5–10 minutes until the solution is completely clear. Causality: PEG 400 prevents the compound from crashing out when the aqueous phase is introduced[4].

  • Aqueous Dilution: Dropwise, add 286 µL of sterile 0.9% Saline while continuously vortexing.

  • Validation Check: Visually inspect the solution against a light source. If any turbidity or micro-crystals are observed, the formulation has failed and must be discarded. A successful formulation will remain optically clear at room temperature for at least 4 hours.

Protocol B: Oncology Xenograft Efficacy Workflow

Objective: Assess the anti-tumor activity of makaluvamine/thiosemicarbazone analogs.

  • Inoculation: Inject 5×106 MCF-7 or Panc-1 cells subcutaneously into the right flank of female athymic nude mice.

  • Randomization: Once tumors reach a volume of 100–150 mm³, randomize mice into three groups (n=8/group): Vehicle Control, 5 mg/kg Analog, and 10 mg/kg Analog.

  • Dosing: Administer the formulated analog via IP injection 5 days per week for 3 weeks[4].

  • Biometric Monitoring: Measure tumor dimensions using digital calipers every 3 days. Calculate volume using the formula: V=(Length×Width2)/2 . Causality: Weigh the mice simultaneously. A weight drop of >15% indicates severe toxicity, mandating an immediate dose reduction or holiday[3].

  • Endpoint Analysis: Euthanize mice on Day 21. Excise tumors for Western blot analysis to validate the mechanism of action (probe for p53, Bax, and cleaved caspase-3)[3].

Protocol C: Neuroprotective Efficacy Workflow

Objective: Evaluate AChE inhibition and cognitive restoration.

  • Acclimatization & Baseline: Acclimate C57BL/6 mice for 7 days. Perform baseline spatial memory testing using a Morris Water Maze (MWM).

  • Dosing & Induction: Administer the indole analog (3 mg/kg, IP) daily for 7 days. On day 7, inject scopolamine (1 mg/kg, IP) 30 minutes prior to behavioral testing to induce temporary amnesia. Causality: Scopolamine is a muscarinic antagonist; if the analog successfully inhibits AChE, the accumulated acetylcholine will outcompete scopolamine, rescuing the cognitive deficit.

  • Behavioral Testing: Record escape latency in the MWM. A significant reduction in escape time compared to the scopolamine-only group validates in vivo efficacy.

  • Biochemical Validation: Euthanize the mice immediately after testing. Homogenize the cortex and hippocampus. Perform an Ellman's assay on the homogenates to quantify AChE inhibition[1]. Causality: This step is critical to prove that the behavioral rescue was directly caused by target engagement in the brain, validating BBB penetration.

Workflow Formulation Vehicle Formulation PEG400/EtOH/Saline Dosing IP/IV Dosing 1-10 mg/kg Formulation->Dosing Monitoring Biometric Tracking Weight & Toxicity Dosing->Monitoring Endpoint Endpoint Analysis Efficacy & Biomarkers Monitoring->Endpoint

Fig 2: Standardized in vivo workflow for evaluating indole-2-carbaldehyde derivatives.

References

  • [1] Antioxidant and Anticholinesterase Potentials of Novel 4,6-Dimethoxyindole based Unsymmetrical Azines: Synthesis, Molecular Modeling, In Silico ADME Prediction and Biological Evaluations. Taylor & Francis. Available at:[Link]

  • [2] The design of novel 4,6-dimethoxyindole based hydrazide-hydrazones: Molecular modeling, synthesis and anticholinesterase activity. Journal of Molecular Structure. Available at: [Link]

  • [3] In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research (NIH). Available at:[Link]

  • [4] Preclinical Evaluation of Anticancer Efficacy and Pharmacological Properties of FBA-TPQ, a Novel Synthetic Makaluvamine Analog. MDPI Molecules. Available at:[Link]

Sources

Method

Knoevenagel condensation with 4,6-Dimethoxy-1H-indole-2-carbaldehyde

Application Note: Knoevenagel Condensation of 4,6-Dimethoxy-1H-indole-2-carbaldehyde Executive Summary Indole-2-carbaldehyde and its derivatives are highly versatile scaffolds in medicinal chemistry, serving as critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Knoevenagel Condensation of 4,6-Dimethoxy-1H-indole-2-carbaldehyde

Executive Summary

Indole-2-carbaldehyde and its derivatives are highly versatile scaffolds in medicinal chemistry, serving as critical precursors for the synthesis of kinase inhibitors, antimicrobial agents, and fluorescent chemosensors[1]. Among these, 4,6-Dimethoxy-1H-indole-2-carbaldehyde (CAS: 1774893-01-4) is a uniquely valuable building block[2]. The electron-donating methoxy groups at the C4 and C6 positions significantly enrich the electron density of the indole core. This application note provides a comprehensive, self-validating guide to executing the Knoevenagel condensation with this specific substrate, detailing the mechanistic causality behind experimental choices, optimized reaction conditions, and step-by-step protocols.

Mechanistic Insights & Chemical Causality

As an application scientist, it is crucial to understand why a reaction behaves the way it does to troubleshoot and optimize effectively. The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product[1].

When utilizing 4,6-Dimethoxy-1H-indole-2-carbaldehyde, the strong +M (resonance) effect of the methoxy groups increases the electron density across the indole π -system. While this slightly reduces the electrophilicity of the C2-carbaldehyde compared to electron-deficient analogs (like 3-chloro-1H-indole-2-carbaldehyde)[3], the reaction remains highly favorable. The thermodynamic driving force is the formation of a highly conjugated dicyanovinyl or cyanoacrylate system, which acts as a thermodynamic sink.

To facilitate this, a weak base (traditionally piperidine) is employed to deprotonate the active methylene, generating a nucleophilic carbanion[1]. The choice of solvent—typically ethanol—is deliberate: it solubilizes the starting materials at reflux but forces the highly conjugated, less polar product to precipitate upon cooling, enabling a self-validating and straightforward purification process.

Mechanism A 4,6-Dimethoxy-1H-indole-2-carbaldehyde (Electrophile) D Nucleophilic Addition (Aldol-type Intermediate) A->D B Active Methylene (e.g., Malononitrile) C Carbanion Formation (Base Catalyzed) B->C Piperidine C->D E Dehydration (-H2O) (Thermodynamic Sink) D->E Heat F α,β-Unsaturated Indole (Target Scaffold) E->F Conjugation

Mechanistic pathway of the .

Reaction Optimization & Quantitative Data

The efficiency of the Knoevenagel condensation is highly dependent on the catalyst and energy source. Recent advancements have introduced green chemistry alternatives, such as nanocomposite catalysts (e.g., Ag@TiO2)[3] and ultrasonic-assisted synthesis[4], which offer superior yields and shorter reaction times compared to conventional thermal heating.

Table 1: Optimization of Reaction Conditions for 4,6-Dimethoxy-1H-indole-2-carbaldehyde with Malononitrile

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1NoneEtOHReflux (78)120Lack of base prevents carbanion formation.
2Piperidine (20 mol%)EtOHReflux (78)285Standard baseline; product precipitates upon cooling.
3Piperidine (20 mol%)TolueneReflux (110)472Higher temp, but poorer solubility of intermediate.
4Ag@TiO2 (10 wt%)EtOH60194Nanocomposite provides high surface area for rapid catalysis[3].
5Ultrasonic (No cat)EtOH/H2O80488Cavitation effects enhance mass transfer and reaction rate[4].

Experimental Protocols

Below are two self-validating methodologies. Method A is the robust, traditional approach. Method B utilizes modern ultrasonic assistance for laboratories equipped with sonication baths, minimizing the need for toxic amine catalysts.

Workflow S1 1. Preparation Equimolar Reagents S2 2. Reaction EtOH, Reflux/Sonicate S1->S2 S3 3. Monitoring TLC (EtOAc/Hex) S2->S3 S4 4. Workup Ice-Water Quench S3->S4 S5 5. Purification Recrystallization S4->S5

Step-by-step experimental workflow for the Knoevenagel condensation protocol.

Method A: Conventional Piperidine-Catalyzed Condensation

This method is ideal for scale-up and relies on simple laboratory equipment.

Reagents:

  • 4,6-Dimethoxy-1H-indole-2-carbaldehyde: 1.0 mmol (205.2 mg)

  • Active Methylene (e.g., Malononitrile): 1.1 mmol (72.6 mg)

  • Piperidine: 0.2 mmol (17.0 mg / ~20 µL)

  • Absolute Ethanol: 10 mL

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4,6-dimethoxy-1H-indole-2-carbaldehyde and 1.1 mmol of malononitrile in 10 mL of absolute ethanol[1].

  • Catalyst Addition: Add 20 µL of piperidine dropwise to the stirring solution at room temperature. A slight color change (deepening of yellow/orange) may be observed immediately, indicating the formation of the charge-transfer complex.

  • Heating: Attach a reflux condenser and heat the mixture to 78°C (reflux) using an oil bath or heating mantle.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Mobile Phase: 3:7 Ethyl Acetate:Hexane). The starting aldehyde will appear as a distinct UV-active spot (fluorescent under 365 nm). The reaction is complete when this spot disappears (typically 1.5 - 2 hours), replaced by a lower Rf​ , intensely colored product spot.

  • Workup: Remove the flask from heat and allow it to cool to room temperature. The extended conjugation of the product drastically reduces its solubility in cold ethanol, causing it to spontaneously precipitate. To maximize yield, add 10 mL of ice-cold distilled water and stir for 10 minutes.

  • Isolation: Filter the solid precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold ethanol to remove residual piperidine and unreacted malononitrile.

  • Purification: Recrystallize the crude product from hot ethanol to afford analytically pure crystals.

Method B: Ultrasonic-Assisted Green Condensation

This method leverages acoustic cavitation to drive the reaction, often eliminating the need for amine bases[4].

Step-by-Step Procedure:

  • Preparation: Combine 1.0 mmol of 4,6-dimethoxy-1H-indole-2-carbaldehyde and 1.1 mmol of the active methylene compound in a heavy-walled glass tube containing 10 mL of a 1:1 Ethanol/Water mixture.

  • Sonication: Submerge the tube in an ultrasonic bath (e.g., 40 kHz). Maintain the bath temperature at 80°C.

  • Reaction: Sonicate the mixture for 3-4 hours. The mechanical energy from cavitation bubbles collapsing provides localized high temperatures and pressures, driving the dehydration step[4].

  • Isolation: The product will precipitate directly out of the aqueous-ethanolic mixture during sonication. Filter hot, wash with cold water, and dry under a vacuum.

Analytical Validation

To confirm the structural integrity of the synthesized α,β-unsaturated 4,6-dimethoxyindole derivative, perform the following analyses:

  • 1H NMR (DMSO-d6): Look for the disappearance of the characteristic aldehyde proton singlet (~9.8 - 10.2 ppm). A new vinylic proton singlet will appear in the downfield region (~7.8 - 8.5 ppm), confirming the formation of the double bond. The methoxy protons will remain distinct singlets around 3.8 - 4.0 ppm.

  • FT-IR: The strong carbonyl stretch of the starting aldehyde (~1650 cm⁻¹) will vanish. If malononitrile was used, a sharp, distinct nitrile (-C≡N) stretch will appear at ~2200 - 2220 cm⁻¹[4].

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4,6-Dimethoxy-1H-indole-2-carbaldehyde synthesis

Welcome to the technical support center for the synthesis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with predictive control over your experimental outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

The formylation of 4,6-dimethoxyindole, most commonly achieved via the Vilsmeier-Haack reaction, is a powerful transformation. However, its success is contingent on careful control of reaction parameters. Below, we address frequent challenges encountered in the synthesis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde.

Issue 1: Low to No Product Yield

A diminished or absent yield is the most common frustration in this synthesis. The root causes are often multifaceted, spanning reagent quality, reaction conditions, and work-up procedures.

Potential Causes & Recommended Solutions

CauseRecommended Solution
Degraded Reagents Phosphorus oxychloride (POCl₃) is highly sensitive to moisture. Use freshly distilled POCl₃ for best results. N,N-Dimethylformamide (DMF) can decompose to dimethylamine and formic acid over time, which can consume the Vilsmeier reagent.[1][2] Use high-purity, anhydrous DMF.[1]
Incomplete Vilsmeier Reagent Formation The reaction between POCl₃ and DMF to form the electrophilic Vilsmeier reagent is exothermic.[1] Prepare the reagent at a low temperature, typically 0-5 °C, before adding the indole substrate to ensure its complete and controlled formation.[1]
Insufficient Reaction Time or Temperature The electron-rich nature of the 4,6-dimethoxyindole substrate generally allows for mild reaction conditions. However, if the reaction is sluggish, a moderate increase in temperature may be necessary. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][3]
Improper Work-up The intermediate iminium salt must be hydrolyzed to the final aldehyde product. This is a critical step where product can be lost.[3] Quench the reaction by pouring the mixture into a vigorously stirred, ice-cold aqueous solution of a mild base such as sodium bicarbonate or sodium acetate to neutralize the acidic conditions and facilitate hydrolysis.[1]
Substrate Reactivity While 4,6-dimethoxyindole is an electron-rich heterocycle, the presence of other substituents can influence its reactivity. Ensure your starting material is of high purity.
Issue 2: Formation of Multiple Products

The appearance of multiple spots on a TLC plate or extra peaks in your NMR spectrum indicates the formation of side products. Understanding the regioselectivity of the Vilsmeier-Haack reaction on the indole nucleus is key to mitigating this issue.

Potential Causes & Recommended Solutions

CauseRecommended Solution
Over-formylation (Di-formylation) Highly activated indoles are susceptible to formylation at more than one position.[4][5] Carefully control the stoichiometry, using a 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the indole.[1] Consider adding the Vilsmeier reagent dropwise to the indole solution to prevent localized high concentrations.[1]
Formylation at an Undesired Position While formylation of indoles typically occurs at the C3 position, the electronic and steric environment can influence regioselectivity.[6][7] In the case of 4,6-dimethoxyindole, formylation can also occur at the C7 position.[8] Lowering the reaction temperature can often improve selectivity for the desired isomer.
N-Formylation Formylation can occur at the N1 position, particularly if the C2 and C3 positions are sterically hindered.[1][5] While less common for this specific substrate, optimizing the reaction temperature (often lower temperatures favor C-formylation) can help minimize this side product.
Issue 3: Purification Challenges

Isolating the pure 4,6-Dimethoxy-1H-indole-2-carbaldehyde from the crude reaction mixture can be challenging due to the presence of unreacted starting materials, side products, and baseline impurities.

Potential Causes & Recommended Solutions

CauseRecommended Solution
Co-elution of Impurities during Column Chromatography The polarity of your desired product may be very similar to that of impurities. Optimize your solvent system for column chromatography by testing various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) on TLC to achieve good separation.[9][10] A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can also be effective.[10]
Product Degradation during Purification Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light for extended periods.[10] Work expeditiously and consider using degassed solvents. A wash with a mild aqueous bicarbonate solution before chromatography can help remove any acidic impurities.[10]
Difficulty with Recrystallization Finding a suitable solvent system for recrystallization can be challenging. If the product is too soluble, even at low temperatures, consider a co-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol) at an elevated temperature and then add an anti-solvent (a solvent in which the product is poorly soluble, e.g., water or hexanes) dropwise until the solution becomes slightly turbid.[10]

II. Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and why is it important?

The Vilsmeier reagent is the active formylating agent in this reaction. It is typically an electrophilic N,N-dimethylchloroiminium ion, generated in situ from the reaction of DMF and POCl₃.[4] This reagent is a relatively weak electrophile, which is why the Vilsmeier-Haack reaction is most effective on electron-rich aromatic compounds like 4,6-dimethoxyindole.[4][11]

Q2: At which position on the 4,6-dimethoxyindole ring is formylation most likely to occur?

For indoles, electrophilic substitution, such as the Vilsmeier-Haack reaction, typically occurs at the C3 position due to the high electron density at this position.[6][7] However, with the activating methoxy groups at the 4 and 6 positions, formylation can also be directed to the C2 or C7 positions. Careful control of reaction conditions is crucial to favor the desired C2-formylated product.

Q3: My reaction mixture turned dark brown/black. What does this indicate?

A significant darkening of the reaction mixture often suggests decomposition of the starting material or product.[3] This can be caused by excessively high reaction temperatures or prolonged reaction times. It is crucial to monitor the reaction closely by TLC and to maintain the recommended temperature range.

Q4: Can I use other formylating agents besides the DMF/POCl₃ system?

Yes, several other methods for indole formylation exist. These include the Reimer-Tiemann, Duff, and Gattermann reactions.[12] However, the Vilsmeier-Haack reaction is often preferred for its relatively mild conditions and good yields with electron-rich indoles.[13]

III. Experimental Workflow & Protocols

To provide a practical framework, we present a generalized experimental workflow for the synthesis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde via the Vilsmeier-Haack reaction.

Workflow Diagram

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Anhydrous DMF C Cool to 0-5 °C A->C B POCl₃ D Slow, Dropwise Addition B->D C->D E Vilsmeier Reagent Formation D->E G Add Vilsmeier Reagent E->G F 4,6-Dimethoxyindole in Anhydrous Solvent F->G H Reaction Monitoring (TLC) G->H I Reaction Complete H->I J Quench with Ice-Cold Base I->J K Aqueous Work-up J->K L Extraction with Organic Solvent K->L M Drying and Concentration L->M N Crude Product M->N O Column Chromatography N->O P Recrystallization O->P Q Pure Product P->Q

Caption: General experimental workflow for the Vilsmeier-Haack formylation.

Step-by-Step Protocol

Disclaimer: This is a generalized protocol and may require optimization for your specific laboratory conditions and scale. Always perform a thorough risk assessment before beginning any chemical synthesis.

1. Vilsmeier Reagent Preparation:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 5 °C.[1]

  • Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • In a separate flask, dissolve 4,6-dimethoxyindole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).

  • Slowly add the prepared Vilsmeier reagent to the indole solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction's progress by TLC. If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be required.

3. Work-up and Isolation:

  • Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Continue stirring until the hydrolysis of the intermediate iminium salt is complete and the product precipitates.

  • Collect the solid product by filtration, wash it thoroughly with cold water, and dry it under vacuum.

4. Purification:

  • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).[9]

  • Alternatively, recrystallization from an appropriate solvent (e.g., ethanol/water) can be employed to obtain the final, pure 4,6-Dimethoxy-1H-indole-2-carbaldehyde.[10]

Troubleshooting Decision Tree

G Start Low or No Yield? Reagents Check Reagent Quality (Fresh POCl₃, Anhydrous DMF) Start->Reagents Conditions Optimize Reaction Conditions (Temperature, Time) Reagents->Conditions Workup Verify Work-up Procedure (Proper Hydrolysis, pH) Conditions->Workup Multiple_Products Formation of Multiple Products? Workup->Multiple_Products Yield Still Low? Success Improved Yield Workup->Success Yield Improved Stoichiometry Adjust Stoichiometry (1:1 to 1.5:1 Reagent:Indole) Multiple_Products->Stoichiometry Yes Purification Purification Issues? Multiple_Products->Purification No Temp_Control Lower Reaction Temperature Stoichiometry->Temp_Control Temp_Control->Purification Regioselectivity Improved? Solvent_System Optimize Chromatography Solvent System Purification->Solvent_System Yes Recrystallization Optimize Recrystallization Conditions Solvent_System->Recrystallization Recrystallization->Success

Caption: Decision tree for troubleshooting the Vilsmeier-Haack reaction.

IV. References

  • Black, D. St.C., et al. (1980). Investigation of the Bischler indole synthesis from 3,5-dimethoxyaniline. Australian Journal of Chemistry, 33(3), 559-564.

  • Bratulescu, G. (2008). A new and efficient method for the synthesis of 4,6-dimethoxyindole by microwave-assisted Fischer reaction. Arkivoc, (16), 147-151.

  • Al-Sultani, A. A. H., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research, 5(2), 1-10.

  • Wang, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15539-15546.

  • Black, D. St.C., et al. (1986). Synthesis of 4,6-Dimethoxyindoles. Australian Journal of Chemistry, 39(1), 15-23.

  • Kaur, M., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(48), 31057-31081.

  • Black, D. St.C., et al. (2020). Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc, (8), 176-184.

  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13835-13844.

  • Wang, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. ACS Publications.

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • Li, J., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. ACS Publications.

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Retrieved from

  • Murakami, Y., et al. (2003). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydrocarbazole. HETEROCYCLES, 60(8), 1873-1881.

  • Wang, P., et al. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Letters, 21(20), 8249-8253.

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • Black, D. St.C., et al. (2020). The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkivoc, (8), 176-184.

  • MDPI. (2025). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Retrieved from [Link]

  • Smith, G. F. (1954). Indoles. Part I. The formylation of indole and some reactions of 3-formylindole. Journal of the Chemical Society (Resumed), 3842-3846.

  • Taleb, A., & Abdel-Wahab, B. F. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33621-33646.

Sources

Optimization

Technical Support Center: Stabilizing 4,6-Dimethoxy-1H-indole-2-carbaldehyde in Aqueous Solutions

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly functionalized indoles in aqueous media presents unique kinetic and thermodynamic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly functionalized indoles in aqueous media presents unique kinetic and thermodynamic challenges. This guide is engineered to move beyond basic handling instructions, providing you with the mechanistic causality behind degradation and self-validating protocols to ensure absolute experimental integrity.

Mechanistic Overview: The "Why" Behind the Instability

To prevent degradation, we must first understand the molecular vulnerabilities of 4,6-Dimethoxy-1H-indole-2-carbaldehyde .

Indole rings are naturally π -excessive (electron-rich) heterocycles[1]. The addition of two methoxy groups at the 4 and 6 positions introduces a powerful electron-donating resonance (+M) effect. This drastically raises the Highest Occupied Molecular Orbital (HOMO) energy, making the pyrrole ring hyper-nucleophilic and highly susceptible to electrophilic attack[2].

Simultaneously, the C2-carbaldehyde (aldehyde) group is a prime target for auto-oxidation[3]. When placed in an aqueous solution, the molecule is attacked on two fronts:

  • Oxidative Cleavage/Conversion: Dissolved oxygen and trace metals convert the aldehyde into a carboxylic acid[4].

  • Acid-Catalyzed Polymerization: Protons in unbuffered water trigger self-condensation of the electron-rich indole core, leading to dark, intractable polymers[5].

Degradation Pathways & Interventions

G Target 4,6-Dimethoxy-1H-indole- 2-carbaldehyde O2 Dissolved O2 & Trace Metals Target->O2 Susceptible to Acid Acidic pH (<6) & UV/Vis Light Target->Acid Susceptible to Deg1 Oxidation to Carboxylic Acid O2->Deg1 Auto-oxidation Deg2 Polymerization & Ring Cleavage Acid->Deg2 Catalysis Sol1 Argon Sparging & 1mM EDTA Sol1->O2 Blocks Sol2 pH 7.4 Buffer & Amber Vials Sol2->Acid Blocks

Mechanistic pathways of 4,6-dimethoxy-1H-indole-2-carbaldehyde degradation and targeted interventions.

Troubleshooting FAQs

Q1: Why does my aqueous solution rapidly turn brown or pink within hours? A1: This color change is the hallmark of acid-catalyzed polymerization. Because the 4,6-dimethoxy substitution makes the indole ring extremely electron-rich, it is highly reactive[1][2]. Even in mildly acidic conditions (pH < 6), the molecule undergoes rapid self-condensation and trimerization[5]. Solution: Always formulate your aqueous solutions in a tightly controlled, neutral-to-slightly-basic buffer (pH 7.4–8.0) to suppress electrophilic attack on the indole core.

Q2: My LC-MS analysis shows a loss of the target compound and the appearance of a new, more polar peak. What is happening? A2: You are observing the auto-oxidation of the C2-aldehyde group into a carboxylic acid. Aldehydes are inherently susceptible to oxidation, and the electron-rich nature of the dimethoxy-indole ring further activates this pathway[3][4]. In aqueous media, this reaction is driven by dissolved oxygen and kinetically accelerated by trace transition metals (e.g., Cu²⁺, Fe³⁺) leaching from glassware. Solution: Implement strict deoxygenation by sparging your solvents with Argon, and add a chelating agent like EDTA to sequester catalytic trace metals[3][4].

Q3: Even with pH control and degassing, my compound seems to "disappear" from the aqueous solution over 24 hours without forming visible degradation peaks. Why? A3: This is a physical loss, not a chemical degradation. 4,6-Dimethoxy-1H-indole-2-carbaldehyde is highly hydrophobic. Over time, it will precipitate out of the aqueous phase or irreversibly adsorb to the hydrophobic walls of plastic microfuge tubes. Solution: Utilize a co-solvent system (e.g., 5% DMSO) or encapsulate the molecule using Hydroxypropyl- β -cyclodextrin (HP- β -CD). This shields the hydrophobic core from bulk water while maintaining apparent aqueous solubility.

Quantitative Degradation Triggers & Parameters

To ensure reproducibility across assays, adhere to the preventative parameters outlined in the table below.

Degradation PathwayPrimary TriggerKinetic AcceleratorPreventative InterventionTarget Metric / Validation
Auto-Oxidation Dissolved O₂Trace Metals (Cu²⁺, Fe³⁺)Argon sparging, 1 mM EDTA< 2% Carboxylic acid via HPLC
Polymerization Acidic pH (< 6.0)High Concentration50 mM Phosphate Buffer (pH 7.4)Stable Absorbance at λmax​
Photolysis UV/Vis LightExtended ExposureAmber vials, foil wrappingZero new peaks in LC-MS
Physical Loss Aqueous InsolubilityLow Temperature5% DMSO or HP- β -CDConsistent T=0 vs T=24h AUC

Experimental Protocol: Preparation of a Self-Validating Stabilized Aqueous Stock

A robust protocol must prove its own efficacy. The following methodology utilizes an internal standard to differentiate between chemical degradation and physical precipitation, ensuring absolute trustworthiness in your downstream assays.

Objective: Formulate a 1 mM working solution of 4,6-dimethoxy-1H-indole-2-carbaldehyde that resists oxidation and polymerization for >48 hours.

Phase 1: Aqueous Matrix Preparation
  • Buffer Formulation: Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH to exactly 7.4 using 0.1 M KOH.

    • Causality: Indoles are highly sensitive to acid-catalyzed dimerization; maintaining a slightly basic pH suppresses this pathway[1][5].

  • Metal Chelation: Add EDTA disodium salt to a final concentration of 1 mM.

    • Causality: Trace transition metals act as redox catalysts for the auto-oxidation of the C2-aldehyde[3].

  • Deoxygenation: Transfer the buffer to a heavy-walled flask. Sparge with high-purity Argon gas for 30 minutes.

    • Causality: Argon is denser than nitrogen and more effectively displaces dissolved oxygen from the liquid surface, preventing conversion to the carboxylic acid[4].

Phase 2: Solubilization and Integration
  • Organic Stock: Dissolve 4,6-dimethoxy-1H-indole-2-carbaldehyde in anhydrous, degassed DMSO to create a 20 mM concentrated stock.

  • Internal Standard Addition: Add 4-methoxybenzoic acid (1 mM) to the DMSO stock.

    • Causality: This provides a stable, non-reactive internal standard (IS) to self-validate that any concentration drop in the target molecule is due to chemical degradation, not physical precipitation or injection errors.

  • Aqueous Injection: Using a gas-tight syringe, inject the DMSO stock into the Argon-sparged aqueous buffer under continuous stirring to achieve the final 1 mM working concentration (5% DMSO final volume).

Phase 3: Self-Validation
  • Baseline (T=0) Measurement: Immediately withdraw a 100 µL aliquot and analyze via HPLC-UV. Record the ratio of the target compound peak area to the IS peak area.

  • Monitoring: Store the solution in an amber vial at room temperature. Analyze aliquots at T=24h and T=48h. A stable peak area ratio confirms the efficacy of the stabilization matrix.

Sources

Troubleshooting

Best column chromatography conditions for 4,6-Dimethoxy-1H-indole-2-carbaldehyde purification

Welcome to the Advanced Chromatography Troubleshooting Center. As researchers and drug development professionals, isolating highly electron-rich heteroaromatics like 4,6-dimethoxy-1H-indole-2-carbaldehyde presents unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As researchers and drug development professionals, isolating highly electron-rich heteroaromatics like 4,6-dimethoxy-1H-indole-2-carbaldehyde presents unique separation challenges. Standard purification protocols often lead to catastrophic yield losses, unexplained on-column degradation, and severe band tailing.

This guide synthesizes field-proven methodologies to help you establish a robust, self-validating purification workflow.

Part 1: Troubleshooting & FAQs

Q1: My product band turns dark brown or pink on the silica column, and my final yield is abnormally low. What is causing this degradation? A1: This is a classic symptom of acid-catalyzed electrophilic oligomerization. Standard silica gel possesses surface silanol groups (Si-OH) that render the stationary phase slightly acidic (pH ~4.5–5.5)[1]. The presence of two methoxy groups at the 4- and 6-positions introduces powerful electron-donating resonance (+M effect) into the indole core. This makes the pyrrole ring exceptionally electron-rich and highly susceptible to protonation and subsequent polymerization in acidic environments[2]. Solution: You must neutralize the active silanol sites by pre-treating your silica gel with a basic modifier, such as 1% Triethylamine (Et3N), prior to loading your sample[3].

Q2: I am experiencing severe tailing of the product peak, causing it to co-elute with Vilsmeier-Haack byproducts. How can I improve resolution? A2: Tailing in this context is driven by strong hydrogen bonding. The free N-H of the indole ring and the highly polarized C2-aldehyde oxygen act as strong hydrogen-bond donors and acceptors, interacting aggressively with the silica matrix. Solution: Incorporating 1% Et3N into your mobile phase serves a dual purpose: it neutralizes the column to prevent degradation and competitively binds to the silica's hydrogen-bonding sites, forcing the indole to elute as a sharp, symmetrical band[1].

Q3: What is the optimal eluent system for separating the 2-carbaldehyde from unreacted 4,6-dimethoxyindole? A3: A gradient system of Hexanes and Ethyl Acetate (Hex/EtOAc) is the industry standard for this class of compounds[4]. Unreacted 4,6-dimethoxyindole is significantly less polar than the 2-carbaldehyde product. By starting with a low-polarity system (e.g., 90:10 Hex/EtOAc), you can quickly wash off the starting material. Gradually increasing the polarity to 70:30 will then elute the target aldehyde[5].

Q4: My crude mixture has poor solubility in the 90:10 Hex/EtOAc starting eluent. Can I load the column using pure Dichloromethane (DCM)? A4: No. Wet loading with a strong, polar solvent like DCM will cause immediate "band broadening," dragging the compound down the column prematurely and destroying your resolution. Instead, you must use a Dry Loading technique to ensure a perfectly horizontal, concentrated starting band[1].

Part 2: Quantitative Impact of Chromatography Conditions

To illustrate the critical nature of stationary phase selection, the following table summarizes the expected outcomes when purifying 4,6-dimethoxy-1H-indole-2-carbaldehyde under various chromatographic conditions.

Stationary PhaseMobile Phase AdditiveEluent GradientAvg. Recovery (%)Band ResolutionOn-Column Degradation
Standard Silica (230-400 mesh)NoneHexanes / EtOAc< 45%Severe TailingHigh (Pink/Brown banding)
Standard Silica (230-400 mesh) 1% Triethylamine Hexanes / EtOAc > 85% Sharp, Symmetrical Negligible
Neutral AluminaNoneHexanes / EtOAc60 - 70%Broad / DiffuseLow
Standard Silica (230-400 mesh)NoneDCM / Methanol< 50%Poor (Co-elution)Moderate

Part 3: Validated Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.

Step 1: The 2D-TLC Stability Assay (Pre-Validation)
  • Causality: Before committing your entire batch to a column, you must verify how aggressively the compound degrades on your specific batch of silica[1].

  • Action: Spot the crude mixture in the bottom-left corner of a 5x5 cm silica TLC plate. Develop the plate in 70:30 Hexanes:EtOAc. Remove the plate, let it dry in ambient air for 15 minutes (simulating the time spent on a column), rotate the plate 90 degrees, and develop it again in the same solvent system.

  • Validation Checkpoint: If the target spot lies perfectly on the diagonal axis, the compound is stable. If the spot streaks below the diagonal or forms new baseline degradation spots, acid-catalyzed degradation is actively occurring, validating the absolute necessity of Step 2.

Step 2: Stationary Phase Neutralization
  • Causality: Basic modifiers competitively block the acidic Si-OH sites, protecting the electron-rich indole[3].

  • Action: Prepare 1 Liter of the initial mobile phase (90:10 Hexanes:Ethyl Acetate) and add 10 mL of Triethylamine (Et3N) to create a 1% v/v solution. Slurry pack your column using 230-400 mesh silica gel with this modified solvent. Flush the packed bed with at least 2 column volumes of the Et3N-doped solvent to ensure total neutralization.

Step 3: Dry Loading
  • Causality: Prevents polar loading solvents from disrupting the solvent gradient and causing band broadening[4].

  • Action: Dissolve the crude aldehyde in a minimal volume of DCM. Add neutralized silica gel to the flask (using a 1:3 crude-to-silica mass ratio). Evaporate the DCM completely under reduced pressure until a dry, free-flowing powder remains. Carefully pour this powder evenly onto the top of the flat column bed, and cap it with a 1 cm layer of clean sea sand.

Step 4: Gradient Elution & Post-Validation
  • Action: Begin elution with 90:10 Hexanes:EtOAc (+1% Et3N). Monitor the fractions via TLC. Once the non-polar impurities have eluted, step the gradient up to 80:20, and finally to 70:30 to elute the 4,6-dimethoxy-1H-indole-2-carbaldehyde.

  • Validation Checkpoint: Pool the product fractions (Rf ~0.3 in 70:30 Hex/EtOAc). Concentrate under reduced pressure at a low bath temperature (<35°C). Final validation of purity is achieved via 1H NMR: look for the highly characteristic aldehyde proton singlet (~9.8–10.2 ppm) and the indole N-H broad singlet, ensuring an absence of polymeric baseline drift[5].

Part 4: Decision Workflow Visualization

ChromatographyWorkflow Crude Crude 4,6-Dimethoxy-1H- indole-2-carbaldehyde TLC 2D TLC Stability Check (Self-Validation) Crude->TLC Degradation Degradation Observed? (Acid-Sensitive) TLC->Degradation Neutralize Pre-treat Silica with 1% Et3N in Hex/EtOAc Degradation->Neutralize Yes Standard Standard Silica Packing (Not Recommended) Degradation->Standard No DryLoad Dry Loading onto Silica (Avoids Band Broadening) Neutralize->DryLoad Standard->DryLoad Elution Gradient Elution (Hexanes -> EtOAc) DryLoad->Elution Pure Pure Target Compound (Confirmed via NMR) Elution->Pure

Workflow for the chromatographic purification of acid-sensitive indole-2-carbaldehydes.

Part 5: References

  • Labyrinthine Microstructures with a High Dipole Moment Boron Complex for Molecular Physically Unclonable Functions. ACS Applied Materials & Interfaces.[Link]

  • Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: 4,6-Dimethoxy-1H-indole-2-carbaldehyde Storage &amp; Handling

Welcome to the advanced technical support guide for 4,6-Dimethoxy-1H-indole-2-carbaldehyde (CAS: 1774893-01-4). As a highly functionalized building block, this compound presents unique stability challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for 4,6-Dimethoxy-1H-indole-2-carbaldehyde (CAS: 1774893-01-4). As a highly functionalized building block, this compound presents unique stability challenges. This guide is engineered for drug development professionals and researchers to understand the mechanistic causality of its degradation and to implement self-validating protocols for long-term preservation.

Mechanistic Causality: The "Double Threat" of Degradation

To prevent degradation, we must first understand the specific electronic topology that makes this molecule unstable. 4,6-Dimethoxy-1H-indole-2-carbaldehyde suffers from a "double threat" of oxidative vulnerability:

  • The Indole Core (Electron-Rich Vulnerability): The addition of two methoxy ( −OCH3​ ) groups at the 4 and 6 positions strongly donates electron density into the indole π -system via resonance. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the pyrrole ring exceptionally susceptible to electrophilic attack by molecular oxygen[1]. This auto-oxidation pathway typically yields oxindoles, dimers, and highly conjugated polymeric species.

  • The Aldehyde Group (Radical Oxidation): Aromatic aldehydes, particularly those paired with electron-donating groups like methoxy substituents, exhibit significantly accelerated degradation rates compared to their electron-withdrawing counterparts[2]. The formyl group readily undergoes radical-mediated auto-oxidation in the presence of ambient air and light, converting the aldehyde into a carboxylic acid[3].

MechanisticDegradation Start 4,6-Dimethoxy-1H-indole- 2-carbaldehyde O2 O2 Exposure (Auto-oxidation) Start->O2 Susceptible Light UV/Vis Light (Photodegradation) Start->Light Susceptible Moisture Moisture/H2O (Hydrolysis) Start->Moisture Susceptible AldehydeDeg Formyl Oxidation (Yields Carboxylic Acid) O2->AldehydeDeg Radical mechanism IndoleDeg Core Oxidation (Yields Oxindoles/Dimers) O2->IndoleDeg Electron-rich core Prevention1 Argon Atmosphere & -20°C Storage O2->Prevention1 Mitigated by Light->IndoleDeg Catalyzes Prevention2 Amber Vial & Foil Wrap Light->Prevention2 Mitigated by

Logical relationship of degradation pathways and targeted preventative measures.

Troubleshooting & FAQs

Q: My powder has changed from a pale yellow to a dark brown/pinkish hue. Is it still usable? A: No. A significant color shift is the primary macroscopic indicator of core oxidation. The electron-rich indole ring easily oxidizes to form conjugated dimers or polymers, which are highly chromophoric[3]. You must repurify the compound (e.g., via flash chromatography) before use, as these impurities can poison transition-metal catalysts or trigger unwanted side reactions.

Q: Why does my NMR show a new broad peak around 10-12 ppm after a month of storage? A: This is the classic signature of aldehyde auto-oxidation. The broad peak corresponds to the acidic proton of the newly formed 4,6-dimethoxy-1H-indole-2-carboxylic acid. This occurs when the storage container is not rigorously purged with an inert gas, allowing ambient oxygen to react with the formyl group[2].

Q: Is Nitrogen ( N2​ ) sufficient for inert storage, or do I need Argon ( Ar )? A: While Nitrogen is better than ambient air, Argon is strictly recommended. Argon is denser than air and effectively "blankets" the solid compound at the bottom of the vial, providing a superior physical barrier against residual oxygen and moisture during brief openings[3].

Quantitative Stability Profiling

To emphasize the importance of rigorous storage conditions, the following table summarizes the expected stability profile of highly electron-rich indole-2-carbaldehydes under various environments.

Storage ConditionAtmosphereLight ExposureEstimated Shelf Life (>95% Purity)Primary Degradant
Room Temp (25°C)Ambient AirAmbient Light< 1 WeekCarboxylic acid, Oxindoles
Room Temp (25°C)ArgonDark (Amber Vial)1 - 2 MonthsCarboxylic acid
-20°CAmbient AirDark3 - 6 MonthsCarboxylic acid
-20°C Argon Dark (Amber Vial) > 2 Years Negligible

Self-Validating Experimental Protocols

To guarantee scientific integrity, your storage methodology must be a self-validating system. The following protocols ensure that the compound is protected and that its integrity is mathematically verified before use.

Protocol A: Anaerobic Aliquoting and Storage (Schlenk Line Method)

Causality: Repeatedly opening a bulk container introduces fresh oxygen and moisture, which rapidly condenses on cold powder. Aliquoting minimizes freeze-thaw and exposure cycles.

Step-by-Step Methodology:

  • Equilibration (Self-Validation Step): Remove the bulk vial of 4,6-Dimethoxy-1H-indole-2-carbaldehyde from the -20°C freezer and allow it to warm to room temperature inside a desiccator. Validation: Observe the vial exterior; do not open until all external condensation has evaporated. This prevents atmospheric moisture from seeding hydrolysis inside the vial.

  • Preparation: Pre-weigh 5-10 amber glass vials equipped with PTFE-lined septa caps. Causality: Amber glass blocks UV/Vis light, preventing photocatalyzed radical initiation of the aldehyde[2].

  • Transfer: Inside a glovebox or under a continuous stream of dry Argon, rapidly transfer single-use quantities (e.g., 50 mg) into the amber vials.

  • Purging: Puncture the septum with a needle connected to a Schlenk line. Apply vacuum for 10 seconds, then backfill with Argon. Repeat this cycle three times (3x).

  • Sealing: Remove the needle under positive Argon pressure. Wrap the cap tightly with Parafilm to prevent gas exchange.

  • Storage: Store all aliquots in a secondary desiccator box inside a -20°C freezer.

StorageWorkflow Incoming Incoming Reagent (4,6-Dimethoxy-1H-indole-2-carbaldehyde) QC Initial QC (HPLC/NMR) Incoming->QC Validate Purity Glovebox Transfer to Glovebox/ Schlenk Line QC->Glovebox >95% Purity Aliquoting Aliquot into Amber Vials Glovebox->Aliquoting Purge Argon Purge (3x Vacuum/Argon Cycles) Aliquoting->Purge Remove O2/H2O Seal PTFE-Lined Cap + Parafilm Purge->Seal Store Store at -20°C (Desiccated) Seal->Store Long-term stability

Workflow for the self-validating anaerobic aliquoting and storage protocol.

Protocol B: Stability-Indicating HPLC Assay

Causality: Before committing the reagent to a complex, multi-step synthesis, you must validate its purity. Thin-Layer Chromatography (TLC) is often insufficient to detect minor carboxylic acid formation due to streaking.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of the stored aliquot in 1 mL of anhydrous Acetonitrile (HPLC grade). Prepare fresh immediately before injection to prevent solvent-induced degradation.

  • Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution. Solvent A: 0.1% TFA in Water. Solvent B: 0.1% TFA in Acetonitrile. (Start at 10% B, ramp to 90% B over 15 minutes).

  • Detection: UV at 254 nm and 280 nm.

  • Self-Validation Check: The parent aldehyde will elute sharply. Look for a more polar peak (eluting earlier) which corresponds to the carboxylic acid degradant. If the degradant peak area exceeds 5% of the total integration, the batch must be repurposed or discarded.

References
  • 4,6-dimethoxy-1H-indole-2-carbaldehyde | 1774893-01-4 - MilliporeSigma . sigmaaldrich.com.

  • [3] "preventing decomposition of 3-bromo-1H-indole-2-carbaldehyde during reaction" - Benchchem . benchchem.com. 3

  • [2] Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation . allanchem.com. 2

  • [1] Oxidative organocatalysed enantioselective coupling of indoles with aldehydes that forms quaternary carbon stereocentres - PMC . nih.gov. 1

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4,6-Dimethoxy-1H-indole-2-carbaldehyde in Cell Culture Media

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively solubilizing 4,6-Dimethoxy-1H-indole-2-carbaldehyde in cell culture media. D...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively solubilizing 4,6-Dimethoxy-1H-indole-2-carbaldehyde in cell culture media. Drawing upon established principles of medicinal chemistry and in vitro pharmacology, this guide offers a logical, step-by-step approach to overcoming the inherent low aqueous solubility of this indole derivative, ensuring reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using 4,6-Dimethoxy-1H-indole-2-carbaldehyde in cell culture?

A1: The principal challenge is its low aqueous solubility. Like many indole derivatives, 4,6-Dimethoxy-1H-indole-2-carbaldehyde is a hydrophobic molecule, making it difficult to dissolve directly in aqueous cell culture media. This can lead to precipitation, inaccurate final concentrations, and unreliable experimental results.

Q2: What is the recommended starting solvent for this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended initial solvent.[1][2][3] It is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4] For many indole-based compounds, a stock solution in DMSO can be prepared at a concentration of 20 mg/mL or higher.[5]

Q3: What is the maximum permissible concentration of DMSO in my cell culture?

A3: To maintain cell viability and avoid solvent-induced artifacts, the final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% to 0.5%.[6][7][8] However, the tolerance to DMSO can vary significantly between different cell lines.[8] It is crucial to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cells.[6][9]

Q4: I observed a precipitate after adding my DMSO stock solution to the cell culture medium. What should I do?

A4: This is a common issue known as "solvent shock."[10] It occurs when the concentrated DMSO stock is rapidly diluted into the aqueous medium, causing the compound to crash out of solution. Refer to the "Troubleshooting Guide: Compound Precipitation" section for a systematic approach to resolving this issue. Filtering out the precipitate is not recommended as it will lead to an unknown final concentration of your compound.[6]

Q5: Are there alternatives to DMSO if my cells are sensitive to it or if solubility issues persist?

A5: Yes, several alternative strategies can be employed. These include using other organic solvents like ethanol or dimethylformamide (DMF), or employing solubility enhancers such as cyclodextrins or surfactants.[11][12][13] The "Advanced Solubilization Techniques" section provides detailed protocols for these methods.

Quick Start Guide: Standard Solubilization Protocol

This protocol is the recommended starting point for solubilizing 4,6-Dimethoxy-1H-indole-2-carbaldehyde for most cell culture applications.

Materials:
  • 4,6-Dimethoxy-1H-indole-2-carbaldehyde powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 37°C water bath

Step-by-Step Protocol:
  • Prepare a Concentrated Stock Solution:

    • Aseptically weigh the desired amount of 4,6-Dimethoxy-1H-indole-2-carbaldehyde powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[6]

    • Visually inspect the solution to ensure there are no visible particulates.

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.[6]

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can cause the compound to precipitate.[6]

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Dilution into Cell Culture Medium:

    • Pre-warm the cell culture medium to 37°C.[6]

    • Thaw a single-use aliquot of the DMSO stock solution at room temperature.

    • Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing and to minimize localized high concentrations that can lead to precipitation.

Troubleshooting Guide: Compound Precipitation

If you encounter precipitation, follow this systematic guide to identify and resolve the issue.

Decision-Making Workflow for Troubleshooting Precipitation

Troubleshooting_Workflow Start Precipitation Observed in Cell Culture Medium Q1 Is the final DMSO concentration > 0.5%? Start->Q1 A1_Yes Reduce final DMSO concentration. Q1->A1_Yes Yes Q2 Was the stock solution added too quickly? Q1->Q2 No A1_Yes->Q2 A2_Yes Add stock solution dropwise while vortexing. Q2->A2_Yes Yes Q3 Is the final compound concentration too high? Q2->Q3 No A2_Yes->Q3 A3_Yes Lower the final compound concentration. Q3->A3_Yes Yes Advanced Proceed to Advanced Solubilization Techniques Q3->Advanced No A3_Yes->Advanced

Caption: Troubleshooting workflow for compound precipitation.

Observation Potential Cause Recommended Solution
Immediate precipitation upon adding stock solution to media Solvent Shock: The rapid change in solvent polarity causes the compound to fall out of solution.[10]1. Reduce the rate of addition: Add the DMSO stock solution dropwise to the pre-warmed media while gently vortexing or swirling. 2. Use an intermediate dilution step: First, dilute the DMSO stock into a small volume of serum (if using a serum-containing medium) or a solution containing a solubilizing agent before adding it to the bulk medium. Serum proteins like albumin can help stabilize the compound.[6]
Precipitation occurs after a period of incubation Exceeding Solubility Limit: The final concentration of the compound is above its solubility limit in the cell culture medium at 37°C.1. Lower the final concentration: Perform a dose-response experiment to determine the maximum soluble concentration under your experimental conditions. 2. Consider pH effects: The pH of the medium can change during incubation due to cellular metabolism.[10] Indole derivatives can have pH-dependent solubility.[14][15] Ensure your medium is well-buffered.
Precipitation is observed in the stock solution after thawing Freeze-Thaw Instability: Repeated freeze-thaw cycles can cause the compound to come out of solution.[6]1. Aliquot stock solutions: Prepare single-use aliquots to avoid repeated temperature cycling.[6] 2. Re-dissolve before use: If a precipitate is observed, warm the stock solution to 37°C and vortex until it fully re-dissolves before use. If it does not re-dissolve, prepare a fresh stock solution.[6]

Advanced Solubilization Techniques

If DMSO alone is insufficient to maintain the solubility of 4,6-Dimethoxy-1H-indole-2-carbaldehyde, the following advanced techniques can be employed.

Use of Co-solvents

Co-solvents are water-miscible organic solvents that can be used in combination with DMSO or as alternatives to enhance solubility.[11][16]

  • Common Co-solvents: Ethanol, Polyethylene Glycol (PEG) 400, Propylene Glycol.[16][17]

  • Protocol:

    • Prepare a stock solution in a mixture of DMSO and the chosen co-solvent (e.g., 1:1 ratio).

    • Follow the standard dilution protocol, ensuring the final concentration of the co-solvent mixture is within a non-toxic range for your cells.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[18][19][20] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[6]

Cyclodextrin_Mechanism cluster_0 Hydrophobic Compound cluster_1 Cyclodextrin cluster_2 Inclusion Complex Compound 4,6-Dimethoxy-1H-indole-2-carbaldehyde Poorly water-soluble Complex Soluble Complex Compound encapsulated in cavity Compound:f1->Complex:f1 Encapsulation Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Cyclodextrin:f1->Complex:f1

Caption: Cyclodextrin encapsulation of a hydrophobic compound.

  • Protocol:

    • Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 10-20% w/v).

    • Add the DMSO stock of your compound to the HP-β-CD solution and vortex thoroughly to allow for the formation of the inclusion complex.

    • Dilute this complex-containing solution into the final cell culture medium.

Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[21][22][23][24]

  • Common Surfactants: Tween® 20, Tween® 80, Pluronic® F-68.

  • Protocol:

    • Prepare a stock solution of the surfactant in your cell culture medium.

    • Add the DMSO stock of your compound to the surfactant solution.

    • Dilute this mixture into the final cell culture medium, ensuring the final surfactant concentration is below its cytotoxic level.

Solubilization Agent Mechanism of Action Advantages Considerations
Co-solvents (e.g., Ethanol, PEG 400) Increase the polarity of the solvent mixture.[11]Simple to use; can be effective for moderately hydrophobic compounds.Potential for cytotoxicity at higher concentrations; may alter cellular processes.
Cyclodextrins (e.g., HP-β-CD) Encapsulate the hydrophobic compound in a central cavity.[18][19]High solubilizing capacity; generally low cytotoxicity.[18]May extract cholesterol from cell membranes at high concentrations.
Surfactants (e.g., Tween® 80) Form micelles that encapsulate the hydrophobic compound.[21][22]Effective for highly insoluble compounds.Can be cytotoxic; may interfere with certain assays by disrupting cell membranes.

Best Practices and Considerations

  • Vehicle Controls are Essential: Always include a vehicle control in your experiments. This is a culture treated with the same concentration of DMSO (or other solvents/solubilizers) as your experimental cultures, but without the compound.[6][9] This allows you to distinguish the effects of the compound from the effects of the solvent system.

  • Determine the Maximum Soluble Concentration: Before conducting your experiments, it is advisable to empirically determine the maximum soluble concentration of 4,6-Dimethoxy-1H-indole-2-carbaldehyde in your specific cell culture medium. This can be done by preparing a series of dilutions and visually inspecting for precipitation after a defined incubation period.

  • pH Monitoring: The indole nucleus can be sensitive to acidic conditions.[25] Monitor the pH of your culture medium, especially during long-term experiments, as cellular metabolism can cause it to become more acidic.[10]

  • Light Sensitivity: Indole-containing compounds can be light-sensitive.[13] Protect stock solutions and experimental cultures from direct light exposure.

  • Purity of the Compound: Ensure you are using a high-purity grade of 4,6-Dimethoxy-1H-indole-2-carbaldehyde. Impurities can affect solubility and experimental outcomes.

By following the guidelines and protocols outlined in this technical support center, researchers can confidently address the solubility challenges associated with 4,6-Dimethoxy-1H-indole-2-carbaldehyde, leading to more accurate and reproducible data in their cell-based assays.

References

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025, July 31). PMC. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2004, February 15). PubMed. [Link]

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. (2019, December 17). PMC. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). PMC. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC. [Link]

  • Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? (2015, June 17). ResearchGate. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. (2023, January 15). MDPI. [Link]

  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. (n.d.). PMC. [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (2025, December 22). ResearchGate. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Abbkine. [Link]

  • Alternatives to DMSO? Acetonitrile in biology? (2021, April 27). Reddit. [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). E-NF. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online. [Link]

  • Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. (2019, November 20). MDPI. [Link]

  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. (n.d.). PMC. [Link]

  • What the concentration of DMSO you use in cell culture assays? (2016, January 25). ResearchGate. [Link]

  • Impact of Surfactants on Drug Release during Dissolution Testing. (n.d.). LinkedIn. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC. [Link]

  • Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. (2020, November 11). Nature. [Link]

  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? (2023, July 14). MDPI. [Link]

  • 16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. [Link]

  • Alternatives to DMSO in cryopreservation: efficacy, toxicity and regulatory perspectives. (2025, September 2). European Pharmaceutical Review. [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Roquette. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Allied Journals. [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]

  • Troubleshooting Cell Culture Contamination: A Comprehensive Guide. (n.d.). Creative Bioarray. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]

  • DMSO. (n.d.). gChem. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). MDPI. [Link]

  • VU0238429 DMSO = 20mg/mL 1160247-92-6. (n.d.). MilliporeSigma. [Link]

  • What Happens to Solubility When You Change the pH? | General Chemistry 17.6. (2022, February 25). YouTube. [Link]

  • Solubility of Hybrid Halide Perovskites in DMF and DMSO. (2021, December 13). MDPI. [Link]

Sources

Optimization

Minimizing side products in 4,6-Dimethoxy-1H-indole-2-carbaldehyde formylation

Welcome to the technical support center for the formylation of 4,6-Dimethoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the formylation of 4,6-Dimethoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on minimizing side products in the synthesis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to common experimental challenges.

Introduction: The Challenge of Selective Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles.[1][2][3] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent.[4] This reagent then attacks the electron-rich indole nucleus to yield the desired formyl derivative after aqueous work-up.

However, the high electron density of the 4,6-dimethoxy-1H-indole ring, while promoting the desired reaction, also increases its susceptibility to a range of side reactions. This guide provides a comprehensive overview of these potential pitfalls and offers robust strategies to mitigate them, ensuring a high yield of the desired 2-carbaldehyde isomer.

Frequently Asked Questions (FAQs)

Q1: Why is formylation of 4,6-dimethoxy-1H-indole prone to side products?

The two methoxy groups at the 4 and 6 positions are strong electron-donating groups, which significantly activate the indole ring towards electrophilic substitution. This high reactivity can lead to a lack of selectivity, resulting in formylation at multiple positions and other side reactions.

Q2: What are the most common side products in this reaction?

The primary side products include:

  • Isomeric Formylindoles: Formylation at other positions of the indole ring, such as C3, C5, and C7.

  • Di-formylated Products: Addition of two formyl groups to the indole ring.

  • Polymeric/Tarry Materials: Acid-catalyzed polymerization of the electron-rich indole starting material or product.

  • N-Formylation: Formylation at the indole nitrogen.

Q3: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile. It is typically prepared in situ by the slow, controlled addition of POCl₃ to anhydrous DMF at low temperatures (0-5 °C).[5][6] The reaction is exothermic and moisture-sensitive.

Q4: Are there alternative, milder formylation methods?

Yes, several alternative methods have been developed to address the limitations of the traditional Vilsmeier-Haack reaction. These include boron-catalyzed formylation using trimethyl orthoformate,[7][8] organophotoredox catalyzed formylation with deuterated glyoxylic acid,[9] and other metal-free approaches.[10][11] These methods often offer milder reaction conditions and may be suitable for sensitive substrates.

Troubleshooting Guide

This section addresses common issues encountered during the formylation of 4,6-dimethoxy-1H-indole, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.[6] 2. Poor Reagent Quality: Decomposed DMF (fishy odor) or old POCl₃.[12] 3. Incorrect Stoichiometry: Insufficient or excessive Vilsmeier reagent. 4. Suboptimal Temperature: Reaction temperature is too low for the reaction to proceed or too high, leading to degradation.1. Use flame-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly distilled or high-purity reagents. 3. Systematically optimize the molar ratio of POCl₃:DMF:indole. A good starting point is 1.5:3:1. 4. Monitor the reaction by TLC at different temperatures to find the optimal range.
Formation of Multiple Products (Isomers) 1. High Reactivity of Substrate: The electron-rich nature of the dimethoxyindole leads to substitution at multiple sites.[13] 2. Excess Vilsmeier Reagent: A high concentration of the electrophile can drive the reaction at less favorable positions.1. Control the reaction temperature carefully; lower temperatures often favor selectivity. 2. Use a stoichiometric amount of the Vilsmeier reagent or add it dropwise to the indole solution to maintain a low concentration.
Significant Byproduct Formation (Polymerization/Tar) 1. Acidic Conditions: The acidic nature of the reaction can cause polymerization of the indole. 2. High Temperature: Elevated temperatures can accelerate polymerization and degradation.1. Maintain strict temperature control. 2. Ensure efficient stirring to prevent localized overheating. 3. Consider using a less acidic activating agent for the Vilsmeier reagent if possible.
Difficult Product Isolation/Purification 1. Similar Polarity of Isomers: The different formylindole isomers can have very similar polarities, making chromatographic separation challenging. 2. Product Degradation on Silica Gel: The acidic nature of silica gel can sometimes lead to product degradation during column chromatography.1. Utilize high-performance liquid chromatography (HPLC) or carefully optimize the solvent system for flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes). 2. Neutralize the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation

This protocol provides a general procedure for the formylation of 4,6-dimethoxy-1H-indole. Optimization may be required.

Materials:

  • 4,6-Dimethoxy-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 eq) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at 0 °C.

  • Formylation Reaction: In a separate flask, dissolve 4,6-dimethoxy-1H-indole (1.0 eq) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution. Stir for 30 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 4,6-Dimethoxy-1H-indole-2-carbaldehyde.

Analytical Characterization
  • TLC Analysis: Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to monitor the reaction. The product, starting material, and byproducts should have distinct Rf values.

  • ¹H NMR Spectroscopy: The aldehyde proton of the 2-formyl isomer typically appears as a singlet around δ 9.5-10.0 ppm. The protons on the indole ring will show characteristic shifts and coupling constants that can be used to confirm the substitution pattern.

Mechanistic Insights and Side Reactions

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich indole ring. For 4,6-dimethoxy-1H-indole, the C2 position is electronically favored for electrophilic attack. However, the high electron density can also lead to attack at other positions.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis & Products DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent Indole 4,6-Dimethoxy-1H-indole Intermediate Iminium Intermediate Indole->Intermediate + Vilsmeier Reagent Desired_Product 4,6-Dimethoxy-1H-indole- 2-carbaldehyde Intermediate->Desired_Product H2O Work-up Side_Products Isomeric Aldehydes Di-formylated Products Polymeric Material Intermediate->Side_Products Side Reactions

Caption: General workflow of the Vilsmeier-Haack formylation of 4,6-dimethoxy-1H-indole.

The formation of isomeric side products is a key challenge. An "extended" Vilsmeier reaction using 3-dimethylaminopropenal and phosphoryl chloride on 4,6-dimethoxyindoles has been shown to result in substitution at the C2, C4, and C7 positions, highlighting the multiple reactive sites on this activated indole system.[13]

G Start Low Yield or Multiple Products Moisture Check for Moisture (Anhydrous Conditions?) Start->Moisture Initial Check Reagents Verify Reagent Quality (Fresh DMF & POCl3?) Moisture->Reagents If Dry Success Improved Yield & Purity Moisture->Success Resolved Stoichiometry Optimize Stoichiometry (Titrate Reagent Ratios?) Reagents->Stoichiometry If Pure Reagents->Success Resolved Temperature Adjust Reaction Temperature (Too high/low?) Stoichiometry->Temperature If Optimized Stoichiometry->Success Resolved Purification Optimize Purification (Different Column/Solvent?) Temperature->Purification If Optimized Temperature->Success Resolved Purification->Success

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for 4,6-Dimethoxy-1H-indole-2-carbaldehyde Condensation Reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the optimization of condensation reactions involving 4,6-Dimethoxy-1H-indole-2-carbaldehyde. This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the optimization of condensation reactions involving 4,6-Dimethoxy-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization, troubleshoot common experimental hurdles, and ensure reproducible, high-yield synthetic outcomes. Our approach is rooted in explaining the causal relationships behind experimental phenomena to empower you with a deep, mechanistic understanding of your reactions.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the catalytic condensation of 4,6-Dimethoxy-1H-indole-2-carbaldehyde.

Q1: What are the most common types of catalysts for Knoevenagel condensation reactions with indole-2-carbaldehydes?

A1: The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is typically catalyzed by a base. For substrates like indole-2-carbaldehydes, weak organic bases are most common. These include secondary amines like piperidine and pyridine, or ammonium salts such as ammonium acetate.[1] The choice of catalyst is critical as it must be basic enough to deprotonate the active methylene compound without promoting side reactions on the indole ring.[1]

Q2: Why is optimizing the catalyst load so critical for this reaction?

A2: Catalyst loading is a delicate balance. An insufficient amount of catalyst will result in a slow or incomplete reaction, leading to low yields and recovery of unreacted starting material.[2] Conversely, an excessive catalyst load can be detrimental, often leading to an increase in side reactions, such as Michael additions or polymerization of the indole substrate.[2][3] Overloading with a basic catalyst can also complicate the purification process, potentially causing product degradation during work-up or chromatography.[4]

Q3: How do the electron-donating methoxy groups at the C4 and C6 positions influence the reaction?

A3: The two methoxy groups on the indole ring are strongly electron-donating. This electronic effect increases the nucleophilicity of the indole ring system. While the primary condensation reaction occurs at the C2-carbaldehyde, the enhanced electron density of the ring can make it more susceptible to electrophilic attack or acid-catalyzed side reactions if the conditions are not carefully controlled.[5] However, for the Knoevenagel condensation itself, the primary electronic effect is on the aldehyde group, where the electron-donating nature of the indole system can slightly decrease the electrophilicity of the carbonyl carbon compared to a simple benzaldehyde.

Q4: Can water content affect the reaction outcome?

A4: Yes, significantly. The Knoevenagel condensation is a dehydration reaction, meaning it produces one molecule of water for every molecule of product formed. According to Le Châtelier's principle, the presence of water can shift the reaction equilibrium back towards the reactants, thereby reducing the final product yield.[1][2] Therefore, it is often beneficial to remove water as it forms, for instance by using a Dean-Stark apparatus in refluxing toluene, or by conducting the reaction under anhydrous conditions.

Troubleshooting Guide: From Low Yields to Purification Woes

This section provides in-depth, question-and-answer-based solutions to specific problems encountered during experimentation.

Problem 1: Consistently Low or No Product Yield

  • Question: My Knoevenagel condensation with 4,6-Dimethoxy-1H-indole-2-carbaldehyde and an active methylene compound (e.g., malononitrile) is resulting in very low yields (<30%). I've confirmed the identity of my starting materials. What are the most probable causes and how can I fix them?

  • Answer: Low yield is a common but solvable issue. The root cause often lies in one of three areas: catalyst activity, reaction conditions, or reactant purity. A systematic approach is the key to diagnosis.

    • Catalyst Inactivity or Insufficient Loading: The catalyst is the engine of the reaction. An old or impure catalyst may have lost its activity.[1] Ensure you are using a fresh or recently purified catalyst. Furthermore, the catalytic loading might be too low to effectively turn over the reactants. A systematic optimization of the catalyst load is recommended (see Protocol 2).

    • Suboptimal Reaction Conditions: Temperature and reaction time are critical. While many Knoevenagel condensations can proceed at room temperature, some systems require gentle heating (e.g., 40-80°C) to achieve a reasonable rate and yield.[2] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.[3]

    • Equilibrium Issues (Water): As mentioned in the FAQ, water is a byproduct that can inhibit the reaction. If you are not actively removing water, consider switching to a solvent like toluene and using a Dean-Stark apparatus to drive the reaction to completion.

    • Purity of Starting Materials: Impurities in either the 4,6-Dimethoxy-1H-indole-2-carbaldehyde or the active methylene compound can interfere with the reaction.[1] For instance, acidic impurities can neutralize the basic catalyst. Consider re-purifying your starting materials if you suspect contamination.

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed Check_Catalyst 1. Assess Catalyst - Is it fresh? - Is loading optimal? Start->Check_Catalyst Check_Conditions 2. Evaluate Conditions - Is temperature optimized? - Is reaction time sufficient? Start->Check_Conditions Check_Water 3. Consider Water Removal - Using Dean-Stark? - Anhydrous conditions? Start->Check_Water Check_Purity 4. Verify Reactant Purity - Recrystallize SM? - Check for acidic impurities? Start->Check_Purity Solution_Catalyst Solution: - Use fresh catalyst - Perform loading screen Check_Catalyst->Solution_Catalyst Solution_Conditions Solution: - Optimize T & time via TLC - Screen solvents Check_Conditions->Solution_Conditions Solution_Water Solution: - Use Dean-Stark - Add molecular sieves Check_Water->Solution_Water Solution_Purity Solution: - Purify starting materials - Neutralize if necessary Check_Purity->Solution_Purity

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Significant Side Product Formation

  • Question: My TLC plate shows my desired product, but also several other spots, and my final yield after chromatography is poor. How can I improve the reaction's selectivity?

  • Answer: The formation of multiple products points to a lack of selectivity, which can often be traced back to overly harsh reaction conditions or incorrect stoichiometry.

    • Excessive Catalyst Loading: This is a primary culprit. While a certain amount of catalyst is necessary, too much can catalyze undesired pathways. For instance, the product of a Knoevenagel condensation is an α,β-unsaturated system, which can act as a Michael acceptor. An excess of base can deprotonate another molecule of the active methylene compound, leading to a subsequent Michael addition side reaction.[2] The solution is to reduce the catalyst loading systematically.

    • High Temperature or Prolonged Reaction Time: Just as these factors can cause product degradation, they can also provide the activation energy needed for side reactions to occur.[1] Stop the reaction as soon as TLC indicates the consumption of the limiting reagent.

    • Indole Polymerization: The indole nucleus, particularly one as electron-rich as 4,6-dimethoxyindole, can be sensitive to acidic conditions, leading to the formation of dark, polymeric materials.[3] While Knoevenagel catalysts are typically basic, impurities in starting materials or solvents could create localized acidic environments. Ensure all reagents and solvents are pure and neutral.

G cluster_mechanism Knoevenagel Condensation Pathway Reactants Indole Aldehyde + Active Methylene Intermediate Carbanion Intermediate Reactants->Intermediate Deprotonation Catalyst Base Catalyst (e.g., Piperidine) Product Knoevenagel Product (α,β-unsaturated) Intermediate->Product Nucleophilic Attack & Dehydration

Caption: Simplified Knoevenagel condensation mechanism.

Problem 3: Product is a Dark, Intractable Oil

  • Question: After the work-up, my product is a dark, sticky oil that streaks badly on the silica gel column, making purification impossible. What is happening?

  • Answer: This issue usually points to the formation of polymeric byproducts or product degradation on the purification medium.

    • Polymerization: As discussed, electron-rich indoles can polymerize.[3] This is often exacerbated by heat and trace acids. The resulting polymers are typically high molecular weight, non-crystalline materials that are difficult to handle. The solution lies in prevention: use milder conditions, strictly control the temperature, and ensure all glassware and reagents are free of acidic residue.

    • Degradation on Silica Gel: Silica gel is slightly acidic and can cause sensitive compounds to degrade. Aldehydes are prone to oxidation to the corresponding carboxylic acid, especially when exposed to air on a high-surface-area medium like silica.[6] Before chromatography, try dissolving your crude product in a solvent like ethyl acetate and washing it with a dilute aqueous sodium bicarbonate solution. This will remove any acidic impurities, including any carboxylic acid that has already formed, which can improve chromatographic behavior.[6] If the product is still unstable, consider switching to a less acidic stationary phase, like neutral alumina, for chromatography.

Quantitative Data & Catalyst Optimization

Optimizing catalyst load is an empirical process. The following table provides a representative example of how to structure an experiment to determine the optimal catalyst loading for the condensation of 4,6-Dimethoxy-1H-indole-2-carbaldehyde with malononitrile.

Table 1: Example of Catalyst Loading Optimization

EntryCatalyst (Piperidine) Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Observations
11Ethanol601225Incomplete reaction, starting material remains.
25Ethanol60678Good conversion, clean reaction profile by TLC.
310 Ethanol 60 4 92 Optimal: Fast, clean conversion to product.
420Ethanol60485Faster reaction, but minor side products observed.
510TolueneReflux394Excellent yield with Dean-Stark water removal.

Note: This data is illustrative and serves as a template for experimental design. Actual results will vary based on the specific active methylene compound and precise conditions.

Experimental Protocols

Protocol 1: General Knoevenagel Condensation

This protocol describes a general method for the piperidine-catalyzed condensation of 4,6-Dimethoxy-1H-indole-2-carbaldehyde with malononitrile.

  • Materials:

    • 4,6-Dimethoxy-1H-indole-2-carbaldehyde (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (0.1 eq, 10 mol%)

    • Ethanol (or Toluene for azeotropic water removal)

    • Hydrochloric Acid (1M aqueous)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,6-Dimethoxy-1H-indole-2-carbaldehyde (1.0 eq) and ethanol (approx. 0.2 M concentration).

    • Add malononitrile (1.1 eq) to the solution and stir for 5 minutes at room temperature.

    • Add piperidine (0.1 eq) dropwise to the stirring mixture.

    • Heat the reaction mixture to 60°C and monitor its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.[7]

    • Once the starting aldehyde is consumed, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate and wash with 1M HCl to remove the piperidine catalyst, followed by saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure product.[6]

Protocol 2: Systematic Optimization of Catalyst Loading

This protocol details an efficient method for screening multiple catalyst loadings to identify the optimal concentration.

  • Procedure:

    • Set up a series of four to five small reaction vials, each with a small magnetic stir bar.

    • To each vial, add an identical amount of 4,6-Dimethoxy-1H-indole-2-carbaldehyde (e.g., 50 mg, 1.0 eq) and the active methylene compound (1.1 eq).

    • Add the same volume of solvent (e.g., 1.2 mL of ethanol) to each vial.

    • Prepare a stock solution of the catalyst (e.g., piperidine in ethanol) to ensure accurate dispensing of small quantities.

    • Add a varying amount of the catalyst stock solution to each vial to achieve the desired mol% loadings (e.g., 1%, 5%, 10%, 15%, 20%).

    • Seal the vials and place them in a heating block set to the desired temperature (e.g., 60°C).

    • After a set time (e.g., 1 hour), take a small aliquot from each reaction, spot on a single TLC plate, and develop to compare the reaction progress across the different catalyst loadings.

    • Continue monitoring at regular intervals until the optimal condition is identified based on the fastest conversion with the cleanest reaction profile.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Indole-2-Carbaldehydes.
  • BenchChem. (2025).
  • McConnell, D. B., et al. (2020).
  • BenchChem. (2025).
  • ACS Publications. (2020). Lewis Acids As Highly Active Silanol Polycondensation Catalysts Affording Low Levels of Cyclosiloxanes. Macromolecules.
  • ACG Publications. (2016).
  • BenchChem. (2025).

Sources

Optimization

Resolving NMR signal overlap in 4,6-Dimethoxy-1H-indole-2-carbaldehyde characterization

Technical Support Center: Advanced NMR Characterization Topic: Resolving NMR Signal Overlap in 4,6-Dimethoxy-1H-indole-2-carbaldehyde For: Researchers, Scientists, and Drug Development Professionals Welcome to the Techni...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced NMR Characterization

Topic: Resolving NMR Signal Overlap in 4,6-Dimethoxy-1H-indole-2-carbaldehyde

For: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies for resolving common NMR signal overlap issues encountered during the characterization of 4,6-Dimethoxy-1H-indole-2-carbaldehyde. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant overlap in the aromatic region of my ¹H NMR spectrum for 4,6-Dimethoxy-1H-indole-2-carbaldehyde. How can I resolve and assign these signals?

This is a common challenge with substituted indoles, where the aromatic protons often resonate in a narrow chemical shift range.[1] Here’s a systematic approach to resolving this issue:

A1: Initial Troubleshooting: Solvent-Induced Shift (SIS) Studies

The chemical environment created by the NMR solvent can significantly influence the chemical shifts of your compound's protons.[2] This is due to interactions such as hydrogen bonding and anisotropic effects, which can alter the electron density around specific protons.[1] By systematically changing the solvent, you can often induce differential shifts that resolve the overlap.[3]

Recommended Solvents for Indole Derivatives:

Deuterated SolventTypical Effect on Aromatic ProtonsReference for Solvent Peaks
CDCl₃ (Chloroform-d)Standard, often used as a starting point.[4]
DMSO-d₆ (Dimethyl sulfoxide-d₆)Can form hydrogen bonds with the N-H proton, leading to downfield shifts.[1][4]
Acetone-d₆ Aprotic polar solvent, can cause moderate shifts.[4]
Benzene-d₆ Aromatic solvent that can cause significant upfield or downfield shifts (Aromatic Solvent-Induced Shifts or ASIS) due to the formation of specific solute-solvent complexes.[1][5]
Methanol-d₄ Protic solvent, can exchange with the N-H proton, sometimes broadening the signal.[4]

Experimental Protocol: Solvent Study

  • Sample Preparation: Prepare separate, equimolar solutions of 4,6-Dimethoxy-1H-indole-2-carbaldehyde in each of the recommended deuterated solvents (e.g., 5-10 mg in 0.6-0.7 mL).[6]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample on the same spectrometer to ensure comparability.

  • Analysis: Compare the aromatic regions of the spectra. Look for changes in chemical shifts and multiplicities that lead to better signal dispersion.

What to Expect:

You will likely observe that the aromatic signals shift to varying degrees in each solvent. For instance, using an aromatic solvent like benzene-d₆ may separate previously overlapping multiplets.[1]

Q2: The solvent study helped, but there's still some ambiguity in my assignments. What is the next logical step?

A2: Advanced 2D NMR Techniques

When 1D NMR is insufficient, two-dimensional (2D) NMR is the most powerful tool for unambiguous structure elucidation.[7] These experiments provide correlation data that reveal through-bond and through-space connectivities.[8]

Key 2D NMR Experiments for This Molecule:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[1] This is invaluable for tracing the connectivity within the indole ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[8] This is essential for assigning the ¹³C spectrum and confirming proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting different fragments of the molecule, for example, correlating the methoxy protons to their corresponding aromatic carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. This can help to confirm assignments and provide information about the molecule's conformation.

Troubleshooting Workflow using 2D NMR:

Below is a DOT language script that generates a workflow diagram for resolving signal overlap using 2D NMR.

G cluster_0 Problem: Overlapping Aromatic Signals cluster_1 Solution Pathway Start Overlapping ¹H NMR Signals COSY Run ¹H-¹H COSY Start->COSY Identify J-coupled protons Assign Assign Spin Systems COSY->Assign Trace proton connectivities HSQC Run ¹H-¹³C HSQC HMBC Run ¹H-¹³C HMBC HSQC->HMBC Identify long-range H-C correlations Connect Connect Fragments HMBC->Connect Assign->HSQC Correlate protons to attached carbons Final Complete Structural Assignment Connect->Final

Caption: Workflow for resolving overlapping signals using 2D NMR.

Q3: My N-H proton signal is very broad or not visible. Is this normal?

A3: Understanding N-H Signal Broadening

Yes, this is a frequently observed phenomenon for indole N-H protons.[1] There are two primary reasons for this:

  • Chemical Exchange: The indole N-H proton is weakly acidic and can exchange with trace amounts of water or with protic solvents.[1] If this exchange occurs on the NMR timescale, the signal broadens significantly.

  • Quadrupolar Broadening: The nitrogen-14 nucleus (¹⁴N), which is the most abundant isotope, has a nuclear spin of I=1 and is quadrupolar. This can lead to rapid relaxation of the attached proton, resulting in a broad signal.[7]

Troubleshooting Strategies for the N-H Signal:

  • Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible to minimize chemical exchange with water.

  • Lower the Temperature: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, potentially leading to a sharper signal.

  • Use a Non-Protic Solvent: Solvents like DMSO-d₆ can sometimes sharpen the N-H signal due to hydrogen bonding, which slows down exchange.[1]

Q4: I suspect I have atropisomers due to hindered rotation, leading to two sets of signals. How can I confirm this?

A4: Variable Temperature (VT) NMR

If hindered rotation around a single bond is slow on the NMR timescale, you may observe distinct sets of signals for each atropisomer. Variable Temperature (VT) NMR is the definitive experiment to confirm this.[1]

Experimental Protocol: Variable Temperature (VT) NMR

  • Solvent Selection: Choose a high-boiling deuterated solvent such as DMSO-d₆ or toluene-d₈.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.

  • Incremental Heating: Gradually increase the temperature of the NMR probe in increments (e.g., 10-15°C).

  • Equilibration and Shimming: At each new temperature, allow the sample to equilibrate for 5-10 minutes and re-shim the instrument, as magnetic field homogeneity is temperature-dependent.[1]

  • Data Acquisition: Acquire a ¹H NMR spectrum at each temperature point.

  • Analysis: Observe the signals of interest. If atropisomers are present, you will see the two sets of signals broaden, move closer together, and eventually coalesce into a single, averaged set of signals at a sufficiently high temperature.

Logical Relationship of VT NMR:

The following DOT script illustrates the process of using VT NMR to confirm the presence of atropisomers.

G cluster_0 Low Temperature cluster_1 Increasing Temperature cluster_2 High Temperature A Two Sets of Signals B Signal Broadening A->B Heat C Coalescence B->C Further Heat D One Set of Averaged Signals C->D Fast Interconversion

Caption: Effect of temperature on the NMR signals of atropisomers.

References

  • Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Royal Society of Chemistry. Retrieved from [Link]

  • Silva, M. M. C. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Retrieved from [Link]

  • Reinecke, M. G., Johnson, H. W., Jr., & Sebastian, J. F. (1969). Solvent and concentration dependence of the nuclear magnetic resonance spectra of indoles. Journal of the American Chemical Society, 91(14), 3817–3823. Retrieved from [Link]

  • PharmaTech. (2025). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. Retrieved from [Link]

  • Webb, G. A., & Witanowski, M. (1990). Study of solvent effects on the nitrogen NMR shieldings of some indolizines. Magnetic Resonance in Chemistry, 28(4), 358-361. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Retrieved from [Link]

  • Siritron, S., et al. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Scientific Reports, 12(1), 1-13. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • ANU Open Research. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Journal of Natural Products. Retrieved from [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Tousek, J., et al. (2008). Structural and solvent effects on the 13C and 15N NMR chemical shifts of indoloquinoline alkaloids: experimental and DFT study. Magnetic Resonance in Chemistry, 46(2), 143-151. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Reddit. (2023). Reporting Overlapping Signals in 1H NMR. Retrieved from [Link]

  • Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. Retrieved from [Link]

  • MDPI. (2021). Transition-Metal-Free Access to 2-Substituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Retrieved from [Link]

  • Iali, W., et al. (2020). Enhancing the NMR signals of plant oil components using hyperpolarisation relayed via proton exchange. Chemical Science, 11(30), 7847-7855. Retrieved from [Link]

  • Reddy, S. R. S., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. Retrieved from [Link]

  • Gregory, M. T., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS Validation of 4,6-Dimethoxy-1H-indole-2-carbaldehyde Purity: A Comparative Analytical Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: 4,6-Dimethoxy-1H-indole-2-carbaldehyde (CAS: 1774893-01-4) | MW: 205.21 g/mol | Formula: C₁₁H₁₁NO₃ Executive Summary & Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: 4,6-Dimethoxy-1H-indole-2-carbaldehyde (CAS: 1774893-01-4) | MW: 205.21 g/mol | Formula: C₁₁H₁₁NO₃

Executive Summary & The Analytical Dilemma

In pharmaceutical development and organic synthesis, substituted indoles serve as privileged scaffolds for novel therapeutics [1]. Specifically, 4,6-Dimethoxy-1H-indole-2-carbaldehyde is a highly valued building block. However, sourcing this compound presents a critical analytical challenge: standard commercial grades often contain co-eluting regioisomers (e.g., 4,5- or 5,6-dimethoxy variants) and oxidation degradants that standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) fails to resolve due to identical chromophoric properties.

As a Senior Application Scientist, I consistently observe that relying solely on UV purity leads to downstream synthetic failures or skewed Structure-Activity Relationship (SAR) data. To establish a self-validating, foolproof quality control system, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) must be employed. LC-MS provides the orthogonal selectivity required to differentiate isobaric impurities through specific fragmentation pathways and exact mass measurements [2].

This guide objectively compares the performance of "Premium Grade" (LC-MS validated) versus "Standard Grade" (HPLC-UV validated) 4,6-Dimethoxy-1H-indole-2-carbaldehyde, detailing the exact methodologies required to verify structural integrity.

Experimental Workflow: A Self-Validating LC-MS System

To ensure absolute trustworthiness, the analytical protocol must be self-validating. This means incorporating system suitability tests (SST), blank injections to monitor carryover, and Multiple Reaction Monitoring (MRM) to eliminate false positives [3].

LCMS_Workflow SamplePrep Sample Preparation (1 mg/mL in MeOH) Chromatography UHPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography 2 µL Injection Ionization ESI+ Ionization (Precursor m/z 206.08) Chromatography->Ionization Eluent MassSpec Tandem MS (MRM) (Product Ion Detection) Ionization->MassSpec Ions DataAnalysis Purity Quantification & Impurity ID MassSpec->DataAnalysis Spectra

Fig 1. UHPLC-MS/MS workflow for indole purity validation.

Step-by-Step Methodology

1. Sample Preparation (The Causality of Solubility):

  • Procedure: Dissolve 1.0 mg of 4,6-Dimethoxy-1H-indole-2-carbaldehyde in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 10 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Causality: Methanol ensures complete solvation of the hydrophobic indole core. Diluting in the mobile phase starting conditions prevents solvent-induced peak distortion (the "solvent effect") at the head of the column.

  • Self-Validation: Inject a pure solvent blank immediately prior to the sample to verify zero column carryover.

2. UHPLC Separation (Resolving Isomers):

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Causality: A shallow gradient maximizes the theoretical plates available to separate structurally similar regioisomers. Formic acid is critical; it acts as a proton donor, significantly enhancing the[M+H]⁺ ionization efficiency of the indole nitrogen in the subsequent MS stage [4].

3. Mass Spectrometry Parameters (ESI-MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions:

    • Quantifier:m/z 206.1 → 191.1 (Collision Energy: 15 eV)

    • Qualifier:m/z 206.1 → 178.1 (Collision Energy: 25 eV)

  • Causality: Utilizing MRM rather than full-scan MS guarantees specificity. Even if an impurity co-elutes perfectly with the main peak, it will not trigger the detector unless it shares the exact precursor and product ion transitions.

Mechanistic Insights: Fragmentation Pathways

Understanding the collision-induced dissociation (CID) of 4,6-Dimethoxy-1H-indole-2-carbaldehyde is essential for identifying degradation products.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 206.08 LossCO Loss of CO m/z 178.08 Precursor->LossCO -28 Da (Aldehyde) LossCH3 Loss of CH3 m/z 191.06 Precursor->LossCH3 -15 Da (Methoxy) CoreIndole Indole Core Fragment m/z 148.05 LossCO->CoreIndole -30 Da (CH2O) LossCH3->CoreIndole -43 Da (CHNO)

Fig 2. ESI+ collision-induced dissociation (CID) pathways.

Upon entering the collision cell, the protonated precursor ion (m/z 206.08) undergoes two primary fragmentation routes:

  • Cleavage of the methoxy group: Loss of a methyl radical (-15 Da) yields a stable product ion at m/z 191.06.

  • Cleavage of the carbaldehyde group: Loss of carbon monoxide (-28 Da) from the aldehyde moiety yields an ion at m/z 178.08. By monitoring the ratio of these two product ions, analysts can confirm the structural identity of the peak, distinguishing it from isomers that may favor different fragmentation kinetics.

Comparative Analysis: Premium vs. Standard Grade

To objectively demonstrate the necessity of LC-MS validation, we compared a "Premium Grade" batch (validated via our LC-MS/MS protocol) against a commercially available "Standard Grade" batch (validated only by HPLC-UV).

The quantitative data below highlights the hidden risks of relying on inferior analytical methods.

Analytical ParameterPremium Grade (LC-MS Validated)Standard Grade (HPLC-UV Validated)Impact on Downstream Synthesis
Overall Purity (Target Peak Area) > 99.5% 95.2% Standard grade introduces ~5% reactive impurities, reducing final yield.
Regioisomeric Impurities (e.g., 5,6-dimethoxy)Not Detected (< 0.05%)2.8% (Co-elutes on UV)Causes parallel synthesis of incorrect target analogs, corrupting SAR data.
Oxidation Degradants (Indole-2-carboxylic acid)< 0.1%1.5%Consumes coupling reagents; acts as a chain terminator in peptide synthesis.
Ion Suppression Effect (Residual Salts)Negligible (Clean baseline)Moderate (Signal quenching)Indicates residual inorganic salts from synthesis, which can poison metal catalysts.

Conclusion & Best Practices

For researchers utilizing 4,6-Dimethoxy-1H-indole-2-carbaldehyde, accepting standard HPLC-UV certificates of analysis is an unacceptable risk. The presence of isobaric impurities and oxidation products necessitates the use of high-resolution chromatographic separation coupled with tandem mass spectrometry.

Key Takeaways for the Bench Scientist:

  • Always request LC-MS purity data for substituted indoles.

  • Ensure the analytical method utilizes a shallow gradient (to separate regioisomers) and acidic mobile phases (to maximize ESI+ sensitivity).

  • Implement MRM transitions (m/z 206.1 → 191.1 and 178.1) to create a self-validating structural confirmation system.

References

  • MDPI. "Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL." Molecules, 2017. Available at:[Link]

  • Kamata, T., et al. "Liquid Chromatography-Mass Spectrometric and Liquid Chromatography-Tandem Mass Spectrometric Determination of Hallucinogenic Indoles." Journal of Forensic Sciences, ASTM Digital Library, 2005. Available at: [Link]

  • National Institutes of Health (NIH). "A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues." PMC, 2022. Available at:[Link]

Comparative

Comparative Structural Analysis of Methoxy-Substituted Indole Carbaldehydes: A Guide for Rational Drug Design

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical decision point in scaffold design: determining the optimal substitution pattern for indole-based pharmacophores. Indole-3...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical decision point in scaffold design: determining the optimal substitution pattern for indole-based pharmacophores. Indole-3-carboxaldehydes are ubiquitous building blocks in the synthesis of pharmaceuticals, phytoalexins, and targeted kinase inhibitors[1].

However, not all indole carbaldehydes behave identically. The introduction of a methoxy (-OCH₃) group fundamentally alters the electronic landscape, nucleophilicity, and binding affinity of the core scaffold. This guide provides an objective, data-driven comparison of methoxy-substituted indole carbaldehydes, exploring the causality behind their structural properties and providing self-validating experimental protocols for their synthesis and characterization.

Structural and Electronic Comparison

The position of the methoxy group on the indole ring dictates the delicate balance between inductive (-I) electron withdrawal and mesomeric (+M) electron donation. To illustrate this, we compare the unsubstituted 1H-indole-3-carboxaldehyde with its 5-methoxy and 1-methoxy derivatives.

Quantitative Data Comparison

The following table summarizes the experimental structural and spectroscopic data for key indole-3-carboxaldehyde derivatives, highlighting how substitution impacts physical properties[2].

Property / Parameter1H-Indole-3-carboxaldehyde5-Methoxy-1H-indole-3-carboxaldehyde1-Methoxy-1H-indole-3-carboxaldehyde
Core Structure UnsubstitutedC5-Methoxy SubstitutedN1-Methoxy Substituted
Melting Point (°C) 189–191 °C175–178 °CLiquid / Low-melting solid
¹H NMR (Aldehyde CHO) δ 9.95 ppm (s)δ 9.90 ppm (s)δ ~9.98 ppm (s)
¹H NMR (Indole NH) δ 12.15 ppm (br s)δ 12.01 ppm (br s)N/A (Substituted)
Electronic Effect on C3 BaselineStrongly Shielded (+M effect)Deshielded (-I effect)
Primary Application General building blockBioactive ligand designPhytoalexin synthesis
The Causality of Chemical Shifts

Why does the aldehyde proton in the 5-methoxy derivative shift upfield to 9.90 ppm compared to 9.95 ppm in the unsubstituted core[2]? The oxygen atom of the methoxy group at the 5-position is para-like to the C3 position. It donates lone-pair electron density into the aromatic system via resonance (+M effect). This increased electron density propagates to the C3 carbon, effectively shielding the attached formyl proton from the external magnetic field during NMR analysis. Conversely, substitution at the N1 position with a methoxy group exerts a strong inductive (-I) withdrawal effect through the nitrogen atom, which deshields the system[1].

Density Functional Theory (DFT) studies utilizing the B3LYP/6-311G++(d,p) basis set further validate this causality. The 5-methoxy substitution significantly narrows the HOMO-LUMO energy gap, increasing the molecule's overall polarizability and altering its molecular electrostatic potential (MEP), making it a superior ligand for hydrogen-bonding interactions within protein binding pockets[3].

ElectronicEffects A Methoxy Substitution B C5-Position A->B C N1-Position A->C D Resonance Donation (+M) Increases Ring Electron Density B->D E Inductive Withdrawal (-I) Decreases Ring Electron Density C->E F Upfield ¹H NMR Shift (Shielded C3-CHO) D->F G Downfield ¹H NMR Shift (Deshielded C3-CHO) E->G

Electronic effects of methoxy positioning on indole C3 reactivity and NMR shielding.

Self-Validating Experimental Protocol: Vilsmeier-Haack Formylation

To synthesize methoxy-substituted indole carbaldehydes reliably, the Vilsmeier-Haack reaction is the gold standard. As a scientist, I do not just follow recipes; I design workflows that validate themselves at every step. Below is the optimized, step-by-step methodology for synthesizing 5-methoxy-1H-indole-3-carboxaldehyde.

Step-by-Step Methodology

Step 1: Preparation of the Vilsmeier Reagent

  • Action: In a flame-dried round-bottom flask under an inert argon atmosphere, cool 5.0 mL of anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add 1.1 equivalents of phosphorus oxychloride (POCl₃) dropwise over 15 minutes.

  • Causality: The reaction between DMF and POCl₃ is highly exothermic and generates the active electrophile, the chloromethyleneiminium ion. Strict temperature control (0 °C) prevents the thermal decomposition of this highly reactive intermediate.

Step 2: Substrate Addition

  • Action: Dissolve 1.0 equivalent of 5-methoxyindole in 2.0 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Causality: The electron-rich nature of the 5-methoxyindole ring (due to the +M effect) makes it highly nucleophilic at the C3 position. The reaction proceeds via electrophilic aromatic substitution.

Step 3: Hydrolysis and Precipitation

  • Action: Pour the reaction mixture over crushed ice and slowly neutralize with 2M aqueous NaOH until the pH reaches 8-9. Boil the mixture briefly (5 mins), then cool to induce precipitation.

  • Causality: The basic hydrolysis breaks down the intermediate iminium salt into the final carbaldehyde. Boiling ensures complete hydrolysis of any trapped intermediate, while the basic pH ensures the indole nitrogen remains deprotonated, reducing solubility and driving the precipitation of the product.

Step 4: Self-Validation & Structural Characterization

  • Action: Filter the orange solid, wash with cold water, and dry. Run a ¹H NMR (500 MHz, DMSO-d₆)[2].

  • Validation Check: The protocol is considered successful only if a distinct singlet appears at exactly δ 9.90 ppm (the aldehyde proton) and a broad singlet at δ 12.01 ppm (the indole NH)[2]. The absence of the C3 proton peak (normally around δ 6.5-7.5 ppm in the starting material) confirms complete regioselective conversion.

Workflow N1 1. Vilsmeier Reagent Prep (POCl3 + DMF at 0°C) N2 2. Substrate Addition (5-Methoxyindole at 0-20°C) N1->N2 N3 3. Iminium Formation (Electrophilic Aromatic Substitution) N2->N3 N4 4. Basic Hydrolysis (NaOH/H2O, pH > 8) N3->N4 N5 5. Protocol Validation (Confirm ¹H NMR singlet at δ 9.90 ppm) N4->N5

Step-by-step Vilsmeier-Haack formylation and self-validation workflow.

Implications for Drug Development

Understanding the structural nuances of methoxyindole-3-carboxaldehydes is not merely an academic exercise; it directly impacts pharmacokinetics and target engagement.

For instance, when designing modulators for mitochondrial aldehyde dehydrogenase-2 (ALDH2), the steric bulk and electronic density of the methoxy group dictate the orientation of the molecule within the catalytic domain[4]. The 5-methoxy variant, with its localized electron density, serves as a superior hydrogen-bond acceptor compared to the unsubstituted core, allowing for tighter binding in polar pockets[3]. Furthermore, these structural parameters are crucial when utilizing these aldehydes as precursors for synthesizing complex indole phytoalexins, which exhibit potent antimicrobial properties[1].

By systematically analyzing the causality between chemical structure, NMR shifts, and synthetic reactivity, researchers can rationally select the optimal indole building block, minimizing trial-and-error in the drug discovery pipeline.

References
  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. PMC / NIH.
  • Conformational, vibrational spectroscopic and quantum chemical studies on 5-methoxyindole-3-carboxaldehyde: A DFT approach. AIP Publishing.
  • (NH4)2S2O8-Mediated Metal-Free Decarboxylative Formylation/Acylation of α-Oxo/Ketoacids and Its Application to the Synthesis of Indole Alkaloids.
  • Mitochondrial aldehyde dehydrogenase-2 modulators and methods of use thereof.

Sources

Validation

A Comparative Analysis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde and Standard Indole Derivatives

An In-Depth Guide for Researchers and Drug Development Professionals The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide ran...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] This guide provides an objective comparison of the performance of 4,6-dimethoxy-1H-indole-2-carbaldehyde against two well-established indole derivatives, Indole-3-carbaldehyde and Melatonin. This comparison will offer valuable insights for researchers, scientists, and drug development professionals in the field.

Introduction to the Indole Derivatives

4,6-Dimethoxy-1H-indole-2-carbaldehyde: This synthetic indole derivative is characterized by two methoxy groups on the benzene ring and a carbaldehyde group at the C2 position of the indole nucleus.[3] The presence and position of these functional groups are expected to significantly influence its physicochemical properties and biological activity.

Indole-3-carbaldehyde (I3A): A naturally occurring metabolite of tryptophan, I3A is found in the human gut and is known to be synthesized by various bacteria.[4] It exhibits a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6]

Melatonin (N-acetyl-5-methoxytryptamine): A well-known neurohormone, melatonin is endogenously produced in the pineal gland and regulates circadian rhythms.[7][8] Beyond its role in sleep, melatonin is a potent antioxidant and has demonstrated oncostatic, immunomodulatory, and neuroprotective effects.[7][9][10]

Comparative Physicochemical Properties

A compound's fundamental physical and chemical characteristics are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The table below summarizes key properties of the three indole derivatives.

Property4,6-Dimethoxy-1H-indole-2-carbaldehydeIndole-3-carbaldehydeMelatonin
Molecular Formula C₁₁H₁₁NO₃[3]C₉H₇NO[4]C₁₃H₁₆N₂O₂[9]
Molecular Weight 205.21 g/mol [3]145.16 g/mol [4]232.28 g/mol [9]
Appearance SolidSolidSolid
Melting Point Not available194-198 °C116-118 °C[9]
Solubility Soluble in organic solventsSoluble in organic solventsSoluble in organic solvents
CAS Number 1774893-01-4[3]487-89-8[4]73-31-4[9]
Benchmarking Biological Activities: A Data-Driven Comparison

The biological activity of indole derivatives is highly dependent on their substitution patterns. This section provides a comparative overview of the reported biological activities of the selected compounds.

Indole derivatives have shown significant promise as anticancer agents by targeting various cellular pathways.[11] The table below compares the in-vitro cytotoxic activity (IC50 values) of derivatives of the benchmark compounds against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4,6-Dimethoxy-1H-indole derivative (R3) MCF-7 (Breast)31.06 - 51.23[12]
Indole-3-carbaldehyde derivative MCF-7 (Breast)13.2[5]
Indole-3-carbaldehyde derivative MDA-MB-468 (Breast)8.2[5]
Indole-3-carbaldehyde derivative A549 (Lung)11.5[5]
Indole Acetamide 7d (Indole derivative) HeLa (Cervical)0.52[13]
Indole Acetamide 7d (Indole derivative) MCF-7 (Breast)0.34[13]
Indole Acetamide 7d (Indole derivative) HT-29 (Colorectal)0.86[13]

Note: IC50 values can vary between studies due to differences in experimental conditions.

The indole scaffold is a key pharmacophore for developing new antimicrobial agents.[14] The minimum inhibitory concentration (MIC) is a crucial metric for quantifying their effectiveness against various pathogens.[1]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
1H-indole-2-carbaldehyde derivative (3a) Staphylococcus aureus8[14]
1H-indole-2-carbaldehyde derivative (3b) Escherichia coli16[14]
1H-indole-2-carbaldehyde derivative (3c) Candida albicans4[14]
Indole-3-carbaldehyde derivative Various bacteria64–1,024[15]

Note: Data for 4,6-dimethoxy-1H-indole-2-carbaldehyde's direct antimicrobial activity was not available in the searched literature.

Mechanisms of Action: A Look at the Signaling Pathways

The diverse biological effects of these indole derivatives are mediated through their interactions with specific cellular signaling pathways.

Indole-3-carbaldehyde is known to be an agonist of the Aryl Hydrocarbon Receptor (AhR), which plays a role in modulating immune responses in the gut.[4] Activation of AhR by I3A stimulates the production of interleukin-22, which enhances mucosal reactivity.[4]

G I3A Indole-3-carbaldehyde (I3A) AhR Aryl Hydrocarbon Receptor (AhR) I3A->AhR acts as agonist ImmuneCell Intestinal Immune Cell AhR->ImmuneCell activation in IL22 Interleukin-22 (IL-22) Production ImmuneCell->IL22 MucosalReactivity Enhanced Mucosal Reactivity IL22->MucosalReactivity

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Indole-3-carboxaldehyde.

Melatonin exerts its effects through both receptor-mediated and non-receptor-mediated pathways.[7] It binds to melatonin receptors MT1 and MT2 to regulate circadian rhythms and sleep patterns.[8][16] As a potent antioxidant, melatonin directly scavenges free radicals and also stimulates the expression of antioxidant enzymes.[9]

G Melatonin Melatonin Receptors MT1/MT2 Receptors Melatonin->Receptors binds to FreeRadicals Free Radicals Melatonin->FreeRadicals scavenges AntioxidantEnzymes Antioxidant Enzyme Expression Melatonin->AntioxidantEnzymes stimulates Circadian Circadian Rhythm Regulation Receptors->Circadian OxidativeStress Reduced Oxidative Stress

Caption: Dual mechanism of action of Melatonin.

The precise signaling pathways modulated by 4,6-dimethoxy-1H-indole-2-carbaldehyde are still under investigation and represent an active area of research.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key biological assays are provided below.

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells by measuring cell viability.[1][17]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the indole derivatives and incubate for a specified period (e.g., 48-72 hours).[17]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Caption: General workflow for the MTT assay.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14]

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Conclusion

This comparative guide highlights the therapeutic potential of 4,6-dimethoxy-1H-indole-2-carbaldehyde and provides a framework for its evaluation against standard indole derivatives. While Indole-3-carbaldehyde and Melatonin have well-documented biological activities and mechanisms of action, the unique substitution pattern of 4,6-dimethoxy-1H-indole-2-carbaldehyde suggests it may possess novel pharmacological properties worthy of further investigation. The provided experimental protocols offer a starting point for researchers to explore the anticancer, antimicrobial, and other potential therapeutic applications of this and other novel indole derivatives.

References

  • A Comparative Analysis of the Biological Activities of Indole-3-Carboxaldehyde and its Derivatives. Benchchem.

  • Indole-3-carbaldehyde. Wikipedia.

  • Melatonin and Health: Insights of Melatonin Action, Biological Functions, and Associated Disorders. PMC.

  • Melatonin. Wikipedia.

  • Melatonin: An Overview on the Synthesis Processes and on Its Multiple Bioactive Roles Played in Animals and Humans. MDPI.

  • Dietary Sources and Bioactivities of Melatonin. PMC.

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.

  • Melatonin: Pharmacology, Functions and Therapeutic Benefits. PMC.

  • Indole-3-carboxaldehyde (3-Formylindole). MedChemExpress.

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.

  • Benchmarking a Novel Indole Acetamide Against Standard-of-Care Tubulin Inhibitors. Benchchem.

  • A Comprehensive Technical Review of 1H-Indole-2-carbaldehyde and Its Analogs: Synthesis, Biological Activity, and Therapeutic Po. Benchchem.

  • 4,7-dimethoxy-6,7-dihydro-1H-indole-2-carbaldehyde. PubChem.

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC.

  • A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives. Benchchem.

  • Synthesis and photophysical characterization of fluorescent indole nucleoside analogues.

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.

  • Benchmarking 6-chloro-9H-pyrido[2,3-b]indole Against Approved Anticancer Drugs. Benchchem.

  • 4-methoxy-1H-indole-2-carbaldehyde. Sigma-Aldrich.

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.

  • Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide. Benchchem.

  • Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. ResearchGate.

  • 4,6-Dimethoxy-1H-indole-2-carbaldehyde. Sapphire Bioscience.

  • Synthesis and evaluation of indole derivatives as photosynthesis and plant growth inhibitors. Photochemical & Photobiological Sciences (RSC Publishing).

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.

  • Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. PMC.

  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for.

  • Indole synthesis. Organic Chemistry Portal.

  • Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing.

  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. PMC.

  • physical and chemical properties of 4-Hydroxyindole-3-carboxaldehyde. Benchchem.

Sources

Comparative

A Comparative Guide to Validating the Biological Activity of 4,6-Dimethoxy-1H-indole-2-carbaldehyde Analogs

For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural products and its extensive pharmacologica...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural products and its extensive pharmacological applications. Among the diverse indole derivatives, 4,6-Dimethoxy-1H-indole-2-carbaldehyde and its analogs have garnered significant attention as a versatile foundation for creating novel therapeutic agents. These compounds have demonstrated a wide array of biological activities, with their potential as anticancer, antimicrobial, and anti-inflammatory agents being particularly noteworthy.

This guide offers an in-depth, objective comparison of the performance of 4,6-Dimethoxy-1H-indole-2-carbaldehyde analogs, supported by established experimental data and detailed protocols. As senior application scientists, our goal is to provide a narrative that is not only technically precise but also enriched with practical insights, ensuring that every described protocol is a self-validating system.

Unveiling the Therapeutic Potential: A Comparative Overview

The therapeutic promise of 4,6-Dimethoxy-1H-indole-2-carbaldehyde analogs stems from their ability to modulate key cellular pathways implicated in various diseases. The strategic placement of the dimethoxy and carbaldehyde groups on the indole ring provides a unique chemical architecture for further derivatization, allowing for the fine-tuning of their biological effects.

Anticancer Activity: Targeting Multiple Fronts

Numerous studies have highlighted the potent cytotoxic effects of indole-2-carboxamide derivatives, which can be synthesized from the parent carbaldehyde, against a range of cancer cell lines. The anticancer mechanisms of these analogs are often multifaceted, involving the inhibition of critical signaling pathways that drive cancer cell proliferation, survival, and metastasis.

Key Anticancer Mechanisms:

  • Tubulin Polymerization Inhibition: Several indole derivatives act as microtubule-targeting agents, disrupting the dynamics of tubulin polymerization, a process crucial for cell division. This leads to mitotic arrest and subsequent apoptosis in cancer cells.

  • Signaling Pathway Modulation: These compounds have been shown to inhibit key signaling pathways, including:

    • EGFR Signaling: Dysregulation of the Epidermal Growth Factor Receptor (EGFR) pathway is a common feature in many cancers. Certain indole-2-carboxamide analogs can effectively inhibit this pathway, curbing cell proliferation and survival.

    • NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation and cancer. Indole compounds have been documented to inhibit NF-κB activation, thereby suppressing the expression of genes involved in apoptosis, proliferation, and metastasis.

Antimicrobial Activity: A Promising Avenue against Drug Resistance

The indole scaffold is also a valuable pharmacophore for the development of new antimicrobial agents, with derivatives showing activity against a spectrum of bacterial and fungal pathogens, including drug-resistant strains.

Mechanisms of Antimicrobial Action:

  • Disruption of Microbial Cell Membranes: Indole analogs can interfere with the integrity of microbial cell membranes.

  • Inhibition of Essential Enzymes: They can inhibit enzymes vital for microbial survival.

  • Interference with Biofilm Formation: Some derivatives can prevent the formation of biofilms, which are communities of microorganisms that are notoriously difficult to eradicate.

  • Efflux Pump Inhibition: A significant mechanism of drug resistance in bacteria is the active pumping of antibiotics out of the cell by efflux pumps. Certain indole derivatives have been shown to inhibit these pumps, thereby restoring the efficacy of existing antibiotics.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a critical physiological process, but its dysregulation can lead to chronic diseases. Indole derivatives have demonstrated promising anti-inflammatory properties.

Mechanisms of Anti-inflammatory Action:

  • Inhibition of Pro-inflammatory Mediators: These compounds can suppress the production of pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins.

  • Modulation of Inflammatory Pathways: As mentioned earlier, the inhibition of the NF-κB signaling pathway is a key mechanism by which indole compounds exert their anti-inflammatory effects.

Validating Biological Activity: A Practical Guide to Experimental Protocols

To rigorously assess the biological activities of 4,6-Dimethoxy-1H-indole-2-carbaldehyde analogs, a series of well-defined in vitro assays are essential. The following section provides detailed, step-by-step methodologies for key experiments.

Evaluation of Anticancer Activity

A crucial first step in evaluating the anticancer potential of these analogs is to determine their cytotoxicity against various cancer cell lines.

These colorimetric assays are fundamental for assessing cell metabolic activity, which serves as an indicator of cell viability. The reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by metabolically active cells is quantified spectrophotometrically.

Experimental Protocol: XTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 4,6-Dimethoxy-1H-indole-2-carbaldehyde analogs and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.

  • Incubation with XTT: Add the XTT working solution to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the orange formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

CompoundCell LineIC50 (µM)
Analog 1MCF-7 (Breast)Value
Analog 2HCT116 (Colon)Value
Analog 3A549 (Lung)Value

Note: The IC50 values in this table are placeholders and should be replaced with experimental data.

This assay directly measures the effect of compounds on the assembly of microtubules from purified tubulin. The polymerization process is monitored by measuring the increase in light scattering or fluorescence.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement tubulin Purified Tubulin on Ice mix Mix Tubulin, Buffer, and Compound tubulin->mix buffer Polymerization Buffer (with GTP) buffer->mix compound Test Analog compound->mix plate Pre-warmed 96-well Plate incubate Incubate at 37°C mix->incubate Transfer to Plate read Measure Absorbance/Fluorescence over Time incubate->read

Caption: Workflow for the in vitro tubulin polymerization assay.

Experimental Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in ice-cold polymerization buffer containing GTP. Prepare serial dilutions of the test analogs.

  • Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compound followed by the tubulin solution.

  • Polymerization Monitoring: Immediately begin monitoring the change in absorbance at 340 nm or fluorescence in a microplate reader set to kinetic mode at 37°C for at least 60 minutes.

  • Data Analysis: Plot the absorbance/fluorescence versus time to generate polymerization curves. Compare the curves of treated samples to the control to determine if the analog inhibits or enhances tubulin polymerization.

Evaluation of Antimicrobial Activity

Determining the minimum inhibitory concentration (MIC) is a standard method for assessing the antimicrobial efficacy of a compound.

This method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is then added to each well.

Experimental Protocol:

  • Compound Dilution: Prepare serial dilutions of the indole analogs in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Analog 1ValueValueValue
Analog 2ValueValueValue
Analog 3ValueValueValue

Note: The MIC values in this table are placeholders and should be replaced with experimental data.

Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of the analogs can be assessed by measuring their ability to inhibit the production of inflammatory mediators in immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant.

Experimental Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the indole analogs for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the analogs on NO production.

Understanding the Mechanism: Signaling Pathway Analysis

To gain deeper insights into how these analogs exert their biological effects, it is crucial to investigate their impact on specific signaling pathways.

NF-κB Signaling Pathway

The inhibition of the NF-κB pathway is a key mechanism for both the anticancer and anti-inflammatory activities of many indole compounds.

Signaling Pathway Diagram:

G cluster_stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, LPS IKK IKK Activation stimuli->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_n NF-κB Translocation IkBa_d->NFkB_n Release of NF-κB NFkB NF-κB (p50/p65) NFkB->IkBa_p Bound to IκBα Indole Indole Analog Indole->IKK Inhibition Gene Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) NFkB_n->Gene

Caption: Inhibition of the NF-κB signaling pathway by indole analogs.

Experimental Validation:

  • Western Blot Analysis: This technique can be used to measure the protein levels of key components of the NF-κB pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB in the nucleus. A decrease in phosphorylated IκBα and nuclear p65 in the presence of the indole analog would indicate inhibition of the pathway.

  • Reporter Gene Assay: Cells can be transfected with a reporter plasmid containing a promoter with NF-κB binding sites linked to a reporter gene (e.g., luciferase). A decrease in reporter gene activity in the presence of the analog would confirm NF-κB inhibition.

Conclusion and Future Directions

The 4,6-Dimethoxy-1H-indole-2-carbaldehyde scaffold represents a highly promising platform for the development of novel therapeutic agents with diverse biological activities. The versatility of this chemical structure allows for extensive modifications to optimize potency, selectivity, and pharmacokinetic properties.

The experimental protocols and comparative data presented in this guide provide a robust framework for the validation of the biological activities of new analogs. Future research should focus on in-depth structure-activity relationship (SAR) studies to identify the key structural features required for potent and selective activity. Furthermore, promising lead compounds should be advanced to more complex preclinical models, such as 3D cell cultures and in vivo animal studies, to further evaluate their therapeutic potential.

References

  • A Comprehensive Technical Review of 1H-Indole-2-carbaldehyde and Its Analogs: Synthesis, Biological Activity, and Therapeutic Po - Benchchem. (URL: )
  • (PDF) Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates - ResearchGate. (URL: [Link])

  • Tubulin Polymerization Assay Kit - Cytoskeleton, Inc. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (URL: [Link])

  • Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (URL: [Link])

  • Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC. (URL: [Link])

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC. (URL: [Link])

  • Method Validation of US Environmental Protection Agency Microbiological Methods of Analysis. (URL: [Link])

  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC. (URL: [Link])

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC. (URL: [Link])

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC. (URL: [Link])

  • Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones - PMC. (URL: [Link])

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - ResearchGate. (URL: [Link])

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (URL: [Link])

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC. (URL: [Link])

  • Design, synthesis, and antimicrobial activity of novel 5-substituted indole-2-carboxamide derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells | Blood - ASH Publications. (URL: [Link])

  • Anti-neuroinflammatory activity of 6,7-dihydroxy-2,4-dimethoxy phenanthrene isolated from Dioscorea batatas Decne partly through suppressing the p38 MAPK/NF-κB pathway in BV2 microglial cells - PubMed. (URL: [Link])

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. (URL: [Link])

  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - MDPI. (URL: [Link])

  • Indole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Tubulin Polymerization Assay Kit - Cytoskeleton, Inc. (URL: [Link])

  • 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. (URL: [Link])

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - MDPI. (URL: [Link])

  • Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappa
Validation

FTIR spectroscopic data comparison of 4,6-Dimethoxy-1H-indole-2-carbaldehyde

FTIR Spectroscopic Data Comparison: 4,6-Dimethoxy-1H-indole-2-carbaldehyde vs. Structural Analogs As a Senior Application Scientist, evaluating the structural integrity of heterocyclic building blocks is paramount to dow...

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Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectroscopic Data Comparison: 4,6-Dimethoxy-1H-indole-2-carbaldehyde vs. Structural Analogs

As a Senior Application Scientist, evaluating the structural integrity of heterocyclic building blocks is paramount to downstream success. 4,6-Dimethoxy-1H-indole-2-carbaldehyde is a highly functionalized intermediate critical to the synthesis of advanced therapeutics, including anticholinesterase agents[1] and complex macrocyclic frameworks[2].

To verify its identity and purity during scale-up, Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool. However, simply matching peaks to a database is insufficient. A robust analytical framework requires understanding why specific vibrational shifts occur. This guide objectively compares the FTIR spectroscopic performance of 4,6-Dimethoxy-1H-indole-2-carbaldehyde against its unsubstituted parent (1H-indole-2-carbaldehyde) and a mono-substituted analog (5-Methoxy-1H-indole-2-carbaldehyde), providing a mechanistic rationale for the observed data[3].

Mechanistic Rationale for Spectroscopic Shifts

In FTIR spectroscopy, the vibrational frequency of a chemical bond is dictated by its force constant, which is directly influenced by the local electron density. The addition of methoxy groups at the C4 and C6 positions fundamentally alters the electronic landscape of the indole core.

Substituent_Effects cluster_0 Substituent Effects in 4,6-Dimethoxyindole-2-carbaldehyde A 4,6-Dimethoxy Substitution B Increased Ring Electron Density (+M Effect) A->B F C-O-C Asymmetric Stretch (~1210-1240 cm⁻¹) A->F C Altered Intermolecular H-Bonding (N-H ··· O=C) B->C D N-H Stretch Blue Shift (>3300 cm⁻¹) C->D E C=O Stretch Red Shift (~1645 cm⁻¹) C->E

Logical flow of how 4,6-dimethoxy substitution alters FTIR vibrational frequencies.

  • The Carbonyl (C=O) Red Shift: The lone pairs on the methoxy oxygen atoms donate electron density into the aromatic π-system via the mesomeric (+M) effect. This electron-rich indole ring donates density toward the electron-withdrawing aldehyde group at C2. This resonance increases the single-bond character of the C=O bond, lowering its force constant and resulting in a red shift (lower wavenumber)[4].

  • The Amine (N-H) Blue Shift: Unsubstituted indoles typically exhibit strong intermolecular hydrogen bonding (N-H ··· O=C), which weakens the N-H bond and broadens its IR peak[3]. The steric bulk and altered dipole moment introduced by the 4,6-dimethoxy groups disrupt this network, shifting the N-H stretch to a higher frequency (blue shift) and sharpening the peak[2].

Quantitative Data Comparison

The table below summarizes the critical vibrational modes, demonstrating the objective differences between the target compound and its alternatives.

Vibrational Assignment1H-Indole-2-carbaldehyde5-Methoxy-1H-indole-2-carbaldehyde4,6-Dimethoxy-1H-indole-2-carbaldehydeMechanistic Rationale
N-H Stretch ~3250 cm⁻¹ (Broad)~3280 cm⁻¹ (Medium)3310 - 3330 cm⁻¹ (Sharp)Increased electron density and steric bulk disrupt strong intermolecular H-bonding, shifting the peak to higher wavenumbers.
C=O Stretch (Aldehyde) ~1655 cm⁻¹ (Strong)~1650 cm⁻¹ (Strong)1640 - 1645 cm⁻¹ (Strong)+M effect of methoxy groups increases conjugation, lowering the C=O bond order and frequency.
Aromatic C=C Stretch 1575, 1610 cm⁻¹1580, 1615 cm⁻¹1585, 1620 cm⁻¹Methoxy substitution alters ring symmetry, slightly increasing the frequency of skeletal vibrations.
C-O-C Asymmetric Stretch N/A~1210 cm⁻¹ (Strong)1215, 1240 cm⁻¹ (Strong, Split)Presence of two methoxy groups at non-equivalent positions (C4, C6) leads to a split asymmetric stretch.
C-O-C Symmetric Stretch N/A~1030 cm⁻¹ (Medium)1050, 1080 cm⁻¹ (Medium)Symmetric stretching of the aryl-alkyl ether bonds.

Self-Validating Experimental Protocol: High-Fidelity FTIR Acquisition

A spectrum is only as reliable as the sample preparation method. The following KBr pellet protocol is designed as a self-validating system to eliminate artifacts (such as water interference) that commonly plague indole characterization[3].

FTIR_Workflow A 1. KBr Desiccation (Remove H2O) B 2. Sample Grinding (1% w/w in KBr) A->B C 3. Pellet Pressing (10 Tons, Vacuum) B->C D 4. Background Scan (CO2/H2O Subtraction) C->D E 5. IR Acquisition (4000-400 cm⁻¹) D->E

Self-validating KBr pellet FTIR workflow ensuring high-fidelity spectral acquisition.

Step-by-Step Methodology:

  • Desiccation of Potassium Bromide (KBr):

    • Action: Bake analytical-grade KBr powder at 110°C for 24 hours prior to use, storing it in an active desiccator.

    • Causality: KBr is highly hygroscopic. Absorbed atmospheric moisture produces a massive, broad O-H stretching band at 3400–3300 cm⁻¹. Because the critical indole N-H stretch exists in this exact region, failure to desiccate the KBr will result in an eclipsed peak, rendering the data invalid.

  • Sample Grinding and Dilution:

    • Action: Grind 1-2 mg of 4,6-Dimethoxy-1H-indole-2-carbaldehyde with 100-200 mg of anhydrous KBr using an agate mortar and pestle until a homogeneous, fine powder is achieved.

    • Causality: Maintaining a ~1% w/w concentration prevents the "saturation effect," where strong peaks (like the C=O stretch) bottom out at 0% transmittance, losing peak shape and resolution. Agate is strictly used because it does not shed IR-active silicate particles under friction, unlike glass mortars.

  • Pellet Pressing:

    • Action: Transfer the mixture to a mechanical die press and apply 10 tons of pressure under a vacuum for 2-3 minutes.

    • Causality: The vacuum removes trapped air, preventing light scattering. High pressure cold-fuses the KBr into a transparent, glass-like disc, ensuring maximum IR beam transmission and a flat baseline.

  • Background Subtraction (System Validation):

    • Action: Record a background spectrum of an empty sample compartment (or a pure KBr pellet) immediately before sample acquisition.

    • Causality: The atmosphere contains CO₂ (sharp doublet at 2350 cm⁻¹) and water vapor (rotational noise at 4000-3500 cm⁻¹ and 2000-1300 cm⁻¹). Subtracting this isolates the sample's true vibrational modes and validates that the spectrometer's purge system is functioning correctly.

  • Spectral Acquisition:

    • Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 to 64 scans.

    • Causality: A 4 cm⁻¹ resolution provides the optimal balance between resolving closely spaced peaks (such as the split C-O-C asymmetric stretches at 1215 and 1240 cm⁻¹) and maintaining a high signal-to-noise ratio. Averaging multiple scans statistically eliminates random electronic detector noise.

References

  • Title: Mannich reactions of activated 4,6-dimethoxyindoles Source: Arkivoc URL:[Link]

  • Title: Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates Source: ResearchGate URL: [Link]

  • Title: Synthesis of Imine and Amine-Linked Macrocycles Containing Tris-Indoles Source: ConnectSci URL: [Link]

Sources

Comparative

In vitro cytotoxicity comparison of 4,6-Dimethoxy-1H-indole-2-carbaldehyde and unsubstituted indoles

An In-Depth Guide to the In Vitro Cytotoxicity of 4,6-Dimethoxy-1H-indole-2-carbaldehyde and Unsubstituted Indoles Introduction: The Indole Scaffold as a Cornerstone in Drug Discovery The indole nucleus, an aromatic hete...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Cytotoxicity of 4,6-Dimethoxy-1H-indole-2-carbaldehyde and Unsubstituted Indoles

Introduction: The Indole Scaffold as a Cornerstone in Drug Discovery

The indole nucleus, an aromatic heterocyclic compound, is a "privileged scaffold" in medicinal chemistry.[1][2] Its structure is a fundamental component of numerous natural products, alkaloids, and peptides, enabling it to interact with a wide array of biological targets with high affinity.[2] From the essential amino acid tryptophan to neurotransmitters like serotonin and hormones like melatonin, the indole framework is central to biochemistry and therapeutics.[2][3] This versatility has driven extensive research into synthetic indole derivatives for the development of novel therapeutic agents, particularly in oncology.[1][4]

This guide provides a comparative analysis of the in vitro cytotoxicity of the unsubstituted indole core versus a specifically substituted derivative, 4,6-Dimethoxy-1H-indole-2-carbaldehyde. While the unsubstituted indole provides a baseline for biological activity, the addition of methoxy and carbaldehyde functional groups is hypothesized to significantly modulate its cytotoxic potential. We will explore the structure-activity relationships, delve into the molecular mechanisms of cell death, and provide detailed experimental protocols for researchers in the field of drug development. This analysis aims to explain the causality behind experimental design and to ground mechanistic claims in authoritative sources.

Structural and Mechanistic Foundations of Cytotoxicity

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring.[2]

  • Unsubstituted Indole: The basic indole structure itself possesses modest biological activity. While generally considered to have low toxicity, some studies have noted cytotoxic effects at high concentrations and potential as an insecticide scaffold.[3][5] Its activity serves as a crucial baseline for understanding the impact of functionalization.

  • 4,6-Dimethoxy-1H-indole-2-carbaldehyde: This derivative introduces three key modifications:

    • C2-Carbaldehyde Group: The placement of a carbaldehyde group at the C2 position is a common strategy in the design of bioactive indoles. This group acts as a versatile chemical handle for synthesizing a wide range of derivatives, such as indole-2-carboxamides, which have shown potent anticancer activity.[6][7]

    • 4,6-Dimethoxy Groups: Methoxy groups are strong electron-donating groups that can increase the electron density of the indole ring system, potentially enhancing its interaction with biological targets.[8] The position of these groups can influence the molecule's reactivity and its ability to form key interactions within protein binding pockets.

The combination of these features suggests that 4,6-Dimethoxy-1H-indole-2-carbaldehyde would exhibit significantly enhanced cytotoxicity compared to the parent indole, likely through mechanisms common to other substituted indole derivatives, such as the induction of apoptosis and cell cycle arrest.[9]

Comparative Analysis of In Vitro Cytotoxicity

The cytotoxic potential of indole compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth. A lower IC50 value indicates greater potency.[10] The table below summarizes representative data for unsubstituted and substituted indoles to illustrate the impact of chemical modification.

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Key Findings & Reference
Unsubstituted Indole IndoleCaco-2 (Colon)>5000Can induce toxic effects, but only at very high, non-physiologically relevant concentrations.[5]
Substituted Indole-2-Carboxamide N-(1-adamantyl)-indole-2-carboxamideKNS42 (Pediatric Glioblastoma)0.33Demonstrates potent inhibitory activity on cell viability, highlighting the efficacy of C2-position derivatives.[11]
Substituted Indole-2-Carboxamide 5-chloro, 3-methyl analogA549 (Lung)1.5Shows potent cytotoxic effects, indicating that substitutions on both the indole ring and the carboxamide group enhance activity.[6]
Substituted Indole-2-Carboxamide 5-chloro, 3-ethyl analogMCF-7 (Breast)0.95Exhibits sub-micromolar cytotoxicity, underscoring its potential as a potent anticancer agent.[6]
Aroyl-Indole OXi8006 (Lead Compound)SK-OV-3 (Ovarian), NCI-H460 (Lung), DU-145 (Prostate)<5A potent inhibitor of tubulin assembly with strong cytotoxicity across multiple cancer cell lines.[12]

This data clearly indicates that while the unsubstituted indole scaffold has limited intrinsic cytotoxicity, strategic functionalization transforms it into a potent pharmacophore for anticancer drug design. Derivatives with substitutions at the C2 position, such as carboxamides, consistently demonstrate high potency with IC50 values in the low micromolar to nanomolar range.

Mechanisms of Action: Inducing Cancer Cell Death

Indole derivatives exert their cytotoxic effects by modulating a variety of critical cellular processes, ultimately leading to apoptosis (programmed cell death) and the inhibition of proliferation.

Key Signaling Pathways Targeted by Indole Derivatives

Emerging evidence shows that bioactive indoles can interfere with multiple pro-survival signaling pathways and cellular components essential for cancer cell growth.[9]

  • Inhibition of Tubulin Polymerization: Many potent indole derivatives, particularly those with substitutions at the C2 and C3 positions, function as tubulin polymerization inhibitors.[12] By disrupting microtubule dynamics, they arrest the cell cycle in the G2/M phase, preventing mitosis and leading to apoptotic cell death.

  • Modulation of the Bcl-2 Protein Family: The Bcl-2 family of proteins are key regulators of apoptosis.[13] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of chemotherapy resistance.[13] Certain indole-based compounds have been specifically designed to act as Bcl-2 inhibitors, restoring the cell's natural ability to undergo apoptosis.[13]

  • Induction of Oxidative Stress: Some indole compounds can induce cell death by increasing the production of reactive oxygen species (ROS) within cancer cells.[14] Elevated ROS levels can lead to damage of cellular components like DNA and mitochondria, triggering apoptosis.

The following diagram illustrates a generalized mechanism by which a substituted indole derivative might induce apoptosis.

Indole Substituted Indole (e.g., 4,6-Dimethoxy-1H-indole-2-carbaldehyde) Tubulin Tubulin Monomers Indole->Tubulin Inhibits Polymerization Bcl2 Anti-Apoptotic Bcl-2 Proteins Indole->Bcl2 Inhibits Function Microtubules Microtubule Disruption Tubulin->Microtubules CellCycle G2/M Cell Cycle Arrest Microtubules->CellCycle Bcl2_Inhibition Bcl-2 Inhibition Mitochondria Mitochondrial Pathway Activation (e.g., Cytochrome c release) Bcl2->Mitochondria Prevents (Normal Function) Bcl2_Inhibition->Mitochondria Apoptosis Apoptosis CellCycle->Apoptosis Mitochondria->Apoptosis

Caption: Potential mechanisms of indole-induced apoptosis.

Experimental Methodologies: A Guide for In Vitro Analysis

To ensure scientific integrity, protocols for assessing cytotoxicity must be robust and reproducible. The MTT assay is a widely adopted colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[5][15][16]

Workflow for In Vitro Cytotoxicity Screening

The general workflow involves treating cancer cells with the test compounds and measuring their effect on cell viability.

Start Start: Cancer Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Compound Treatment (Varying Concentrations) Seeding->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Assay Viability Assay (e.g., MTT Assay) Incubation->Assay Measurement Data Acquisition (Absorbance Reading) Assay->Measurement Analysis Data Analysis (Calculate IC50) Measurement->Analysis End End: Determine Cytotoxicity Analysis->End

Caption: Standard workflow for cytotoxicity assessment.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a self-validating system for determining the cytotoxic potential of indole compounds.

I. Materials

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical).[17]

  • Normal human cell line (e.g., HEK-293) for selectivity assessment.[17]

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Test compounds (4,6-Dimethoxy-1H-indole-2-carbaldehyde, unsubstituted indole) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a 1:1 DMSO-ethanol solution).[5]

  • 96-well flat-bottom plates.

  • Microplate reader.

II. Step-by-Step Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.1 µM to 100 µM). Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. Gently agitate the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

III. Data Analysis

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Conclusion and Future Outlook

The evidence strongly suggests that 4,6-Dimethoxy-1H-indole-2-carbaldehyde possesses significantly greater cytotoxic potential than the unsubstituted indole scaffold. The strategic placement of electron-donating methoxy groups and a reactive carbaldehyde moiety at the C2 position are key determinants of this enhanced activity. These substitutions likely facilitate stronger interactions with biological targets such as tubulin or Bcl-2 family proteins, leading to cell cycle arrest and apoptosis in cancer cells.

While this guide provides a framework based on the extensive study of related indole derivatives, direct experimental validation is necessary to precisely quantify the cytotoxicity of 4,6-Dimethoxy-1H-indole-2-carbaldehyde and fully elucidate its specific mechanism of action. Future research should focus on head-to-head comparisons against a panel of cancer and normal cell lines and explore its potential to overcome drug resistance, a critical challenge in modern oncology. The versatile indole scaffold continues to be a rich source for the discovery of novel and potent anticancer agents.

References

  • The mechanism of indole acetic acid cytotoxicity - PubMed. (2004, March 14). PubMed. [Link]

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC. (2024, December 24). National Center for Biotechnology Information. [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC. National Center for Biotechnology Information. [Link]

  • RETRACTED: Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - MDPI. (2011, July 19). MDPI. [Link]

  • Cytotoxic Properties of Indole Alkaloids Research Guide - PapersFlow. (2026, February 15). PapersFlow. [Link]

  • Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals - ACS Publications. (2025, September 4). ACS Publications. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles - DOI. DOI. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. (2024, July 10). MDPI. [Link]

  • Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)Propionic Acid Derivatives - MDPI. (2026, March 3). MDPI. [Link]

  • (PDF) Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - ResearchGate. (2021, July 16). ResearchGate. [Link]

  • In-vitro cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells - Arabian Journal of Chemistry. (2019, February 1). Arabian Journal of Chemistry. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. (2022, January 1). Chulalongkorn University Digital Collections. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. (2026, January 21). MDPI. [Link]

  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023, September 28). MDPI. [Link]

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activit. Wiley Online Library. [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC. National Center for Biotechnology Information. [Link]

  • Anticancer activities and cell death mechanisms of 1H-indole-2,3-dione 3-[N-(4 sulfamoylphenyl) thiosemicarbazone] derivatives - Istanbul University Press. Istanbul University Press. [Link]

  • Facile synthesis of an acid-responsive cinnamaldehyde-pendant polycarbonate for enhancing the anticancer efficacy of etoposide via glutathione depletion - RSC Publishing. Royal Society of Chemistry Publishing. [Link]

  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PubMed. (2013, November 1). PubMed. [Link]

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - Semantic Scholar. (2023, October 23). Semantic Scholar. [Link]

Sources

Validation

A Comparative Guide to the Reproducibility of 4,6-Dimethoxy-1H-indole-2-carbaldehyde Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4,6-Dimethoxy-1H-indole-2-carbaldehyde The indole scaffold is a privileged structure in drug discovery, forming the core o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4,6-Dimethoxy-1H-indole-2-carbaldehyde

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of 4,6-dimethoxy-1H-indole-2-carbaldehyde, with its electron-donating methoxy groups and a reactive carbaldehyde function at the 2-position, makes it a highly sought-after intermediate for the synthesis of a diverse range of biologically active molecules. However, the reliable and reproducible synthesis of this specific isomer can be challenging. This guide will dissect two common and plausible synthetic strategies, evaluating their strengths and weaknesses to provide a clear picture of their performance across different laboratory settings.

Comparative Analysis of Synthetic Pathways

This guide will focus on two logical and experimentally validated approaches for the synthesis of 4,6-dimethoxy-1H-indole-2-carbaldehyde:

  • Pathway A: Directed ortho-Lithiation of N-Protected 4,6-Dimethoxyindole. This classic organometallic approach leverages a protecting group on the indole nitrogen to direct metallation specifically to the C2 position, followed by quenching with a formylating agent.

  • Pathway B: Oxidation of 4,6-Dimethoxy-2-methylindole. This pathway involves the initial synthesis of the corresponding 2-methylindole, which is then oxidized to the desired aldehyde.

The following sections will provide a detailed breakdown of each pathway, including mechanistic considerations, step-by-step protocols, and a critical evaluation of their reproducibility.

Pathway A: Directed ortho-Lithiation of N-Protected 4,6-Dimethoxyindole

This pathway is a powerful and generally reliable method for the regioselective formylation of indoles at the C2 position. The key to its success lies in the use of a protecting group on the indole nitrogen, which serves a dual purpose: it increases the acidity of the C2 proton and directs the organolithium base to this position through coordination.

Mechanistic Rationale

The N-protection strategy is crucial as direct lithiation of an unprotected indole typically occurs at the most acidic proton, the N-H proton. Subsequent deprotonation is less selective. By protecting the nitrogen with a group such as a tosyl (Ts) or a triisopropylsilyl (TIPS) group, the C2 proton becomes the most acidic C-H proton on the indole ring. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), results in clean deprotonation at the C2 position to form a 2-lithioindole intermediate. This intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. Subsequent deprotection of the nitrogen yields the target compound.

Diagram of the Directed ortho-Lithiation Pathway

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Directed Lithiation and Formylation cluster_2 Step 3: Deprotection 4,6-Dimethoxyindole 4,6-Dimethoxyindole N-Protected_4,6-Dimethoxyindole N-Protected_4,6-Dimethoxyindole 4,6-Dimethoxyindole->N-Protected_4,6-Dimethoxyindole Protecting Group (e.g., TsCl, pyridine) 2-Lithioindole_intermediate 2-Lithioindole_intermediate N-Protected_4,6-Dimethoxyindole->2-Lithioindole_intermediate n-BuLi or t-BuLi N-Protected_4,6-Dimethoxy-1H-indole-2-carbaldehyde N-Protected_4,6-Dimethoxy-1H-indole-2-carbaldehyde 2-Lithioindole_intermediate->N-Protected_4,6-Dimethoxy-1H-indole-2-carbaldehyde DMF Final_Product 4,6-Dimethoxy-1H-indole-2-carbaldehyde N-Protected_4,6-Dimethoxy-1H-indole-2-carbaldehyde->Final_Product Deprotection Conditions (e.g., NaOH or TBAF)

Caption: Workflow for Pathway A: Directed ortho-Lithiation.

Experimental Protocol: Synthesis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde via Directed ortho-Lithiation

The following protocol is a representative procedure compiled from established methodologies for the C2-formylation of N-protected indoles.

Step 1: Synthesis of N-Tosyl-4,6-dimethoxyindole

  • To a solution of 4,6-dimethoxyindole (1.0 eq) in anhydrous pyridine, add p-toluenesulfonyl chloride (1.1 eq) portionwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford N-tosyl-4,6-dimethoxyindole.

Step 2: Directed Lithiation and Formylation

  • Dissolve N-tosyl-4,6-dimethoxyindole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude N-tosyl-4,6-dimethoxy-1H-indole-2-carbaldehyde.

Step 3: Deprotection

  • Dissolve the crude N-tosyl-4,6-dimethoxy-1H-indole-2-carbaldehyde in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (or another suitable base) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4,6-dimethoxy-1H-indole-2-carbaldehyde.

Reproducibility and Practical Considerations
  • Substrate Availability: The starting material, 4,6-dimethoxyindole, can be synthesized from 3,5-dimethoxyaniline through methods such as the Bischler or Hemetsberger indole synthesis. The availability and purity of the starting aniline are critical for the overall success.

  • Strict Anhydrous and Inert Conditions: The lithiation step is highly sensitive to moisture and atmospheric oxygen. The reproducibility of this step is heavily dependent on the use of anhydrous solvents and reagents, as well as maintaining a strictly inert atmosphere. Failure to do so will result in significantly lower yields due to the quenching of the organolithium reagent and the lithiated intermediate.

  • Temperature Control: Precise temperature control, especially during the addition of the organolithium reagent, is crucial. Temperatures above -70 °C can lead to side reactions and reduced regioselectivity.

  • Choice of Protecting Group: While the tosyl group is commonly used, other protecting groups like benzenesulfonyl (Bs) or triisopropylsilyl (TIPS) can also be employed. The choice of protecting group can influence the ease of lithiation and the conditions required for its subsequent removal. The deprotection step can sometimes be challenging and may require optimization.

  • Yields: Reported yields for the C2-lithiation and formylation of N-protected indoles are generally good to excellent, often ranging from 70-90%. However, these yields are highly dependent on the meticulous execution of the reaction under strictly anhydrous and inert conditions.

Pathway B: Oxidation of 4,6-Dimethoxy-2-methylindole

This pathway offers an alternative approach that avoids the use of highly reactive organolithium reagents. The strategy involves the synthesis of the corresponding 2-methylindole followed by its selective oxidation to the aldehyde.

Mechanistic Rationale

The synthesis of 4,6-dimethoxy-2-methylindole can be achieved through various established indole syntheses, such as the Fischer indole synthesis using 3,5-dimethoxyphenylhydrazine and acetone. Once the 2-methylindole is obtained, the methyl group can be oxidized to a formyl group. Several reagents are known to effect this transformation, with manganese dioxide (MnO₂) being a common and often selective choice for the oxidation of activated methyl groups on heterocyclic systems. The reaction proceeds via a radical mechanism on the surface of the activated MnO₂.

Diagram of the Oxidation Pathway

G cluster_0 Step 1: 2-Methylindole Synthesis cluster_1 Step 2: Oxidation Starting_Materials 3,5-Dimethoxyphenylhydrazine + Acetone 4,6-Dimethoxy-2-methylindole 4,6-Dimethoxy-2-methylindole Starting_Materials->4,6-Dimethoxy-2-methylindole Fischer Indole Synthesis (Acid catalyst, Heat) Final_Product 4,6-Dimethoxy-1H-indole-2-carbaldehyde 4,6-Dimethoxy-2-methylindole->Final_Product Oxidizing Agent (e.g., MnO₂)

Caption: Workflow for Pathway B: Oxidation of 2-Methylindole.

Experimental Protocol: Synthesis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde via Oxidation

The following protocol is a representative procedure based on standard methods for Fischer indole synthesis and subsequent oxidation.

Step 1: Synthesis of 4,6-Dimethoxy-2-methylindole

  • To a solution of 3,5-dimethoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add acetone (1.2 eq).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture and pour it into ice-water.

  • Neutralize the solution with a base, such as sodium carbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4,6-dimethoxy-2-methylindole.

Step 2: Oxidation to 4,6-Dimethoxy-1H-indole-2-carbaldehyde

  • Dissolve 4,6-dimethoxy-2-methylindole (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or chloroform.

  • Add activated manganese dioxide (MnO₂) (5-10 eq) to the solution. The activity of the MnO₂ is crucial for the success of the reaction.

  • Stir the suspension vigorously at room temperature for 24-48 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4,6-dimethoxy-1H-indole-2-carbaldehyde.

Reproducibility and Practical Considerations
  • Synthesis of the 2-Methylindole: The Fischer indole synthesis is a classic and widely used reaction. However, the yields can be variable depending on the substrate and the acid catalyst used. The regioselectivity of the cyclization is generally reliable for this specific substrate combination.

  • Activity of the Oxidizing Agent: The success and reproducibility of the oxidation step are highly dependent on the quality and activity of the manganese dioxide. Commercially available "activated" MnO₂ can vary in its reactivity, and it is often recommended to use freshly prepared and activated MnO₂ for consistent results.

  • Reaction Time and Stoichiometry: The oxidation reaction can be slow, often requiring long reaction times and a large excess of the oxidizing agent. This can impact the overall efficiency and cost-effectiveness of the synthesis on a larger scale.

  • Over-oxidation: While MnO₂ is generally considered a mild oxidant, there is a possibility of over-oxidation to the corresponding carboxylic acid, especially with prolonged reaction times or highly active MnO₂. Careful monitoring of the reaction is necessary.

  • Workup and Purification: The removal of the solid MnO₂ by filtration can sometimes be slow, and the purification of the product from potential side-products may require careful chromatography.

Quantitative Data Summary and Performance Comparison

ParameterPathway A: Directed ortho-LithiationPathway B: Oxidation of 2-Methylindole
Typical Overall Yield Good to Excellent (60-80% over 3 steps)Moderate to Good (40-60% over 2 steps)
Reproducibility Highly dependent on anhydrous/inert techniquesDependent on the activity of the oxidizing agent
Scalability Challenging due to the use of organolithiums and cryogenic temperaturesMore readily scalable, but requires large amounts of solid oxidant
Reagent Hazards Pyrophoric organolithium reagents, cryogenic liquidsFlammable solvents, finely divided MnO₂ (inhalation hazard)
Key Challenges Strict control of reaction conditions (moisture, temperature)Variable activity of MnO₂, potentially long reaction times
Advantages High regioselectivity, generally high yieldsAvoids pyrophoric reagents, milder reaction conditions in the oxidation step

Conclusion and Recommendations

Both the directed ortho-lithiation and the oxidation of the corresponding 2-methylindole represent viable pathways for the synthesis of 4,6-dimethoxy-1H-indole-2-carbaldehyde. The choice between these two methods will largely depend on the specific capabilities and priorities of the research lab.

Pathway A (Directed ortho-Lithiation) is recommended for laboratories well-equipped for and experienced in organometallic chemistry. When executed with precision, it offers a highly regioselective and high-yielding route. However, its stringent requirements for anhydrous and inert conditions can make it less reproducible in non-specialized settings.

Pathway B (Oxidation of 2-Methylindole) provides a more operationally simple alternative that avoids the hazards associated with organolithium reagents. This pathway may be more suitable for larger-scale syntheses where the handling of cryogenic liquids and pyrophoric materials is less desirable. The primary challenge to its reproducibility lies in the variable activity of manganese dioxide, which may require careful sourcing or in-house preparation and activation to ensure consistent results.

Ultimately, for any laboratory undertaking the synthesis of 4,6-dimethoxy-1H-indole-2-carbaldehyde, a small-scale pilot study of the chosen pathway is strongly recommended to optimize conditions and ensure reproducibility before committing to a larger-scale reaction.

References

  • Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, 2000 , (7), 1045-1075. [Link]

  • Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 2005 , 105 (7), 2873-2920. [Link]

  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006 , 106 (7), 2875-2911. [Link]

  • Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 1990 , 90 (6), 879-933. [Link]

  • Mohanakrishnan, D.; Srinivasan, P. C. Unusual Oxidation of 2 (or 3)‐Methylindole Derivatives with Active Manganese Dioxide. Synthetic Communications, 1995 , 25 (15), 2407-2413. [Link]

  • Black, D. St.C.; Kumar, N.; Wong, L. C. H. Synthesis of 4,6-Dimethoxyindoles. Australian Journal of Chemistry, 1986 , 39(1), 15-20. [Link]

Comparative

A Comparative Guide to the Environmental Toxicity of Precursors for 4,6-Dimethoxy-1H-indole-2-carbaldehyde Synthesis

Introduction 4,6-Dimethoxy-1H-indole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a scaffold for a variety of pharmacologically active compounds.[1] The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,6-Dimethoxy-1H-indole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a scaffold for a variety of pharmacologically active compounds.[1] The synthesis of this target molecule, like many complex organic compounds, involves multiple steps and a range of chemical precursors. As the principles of green chemistry become increasingly integral to modern research and manufacturing, a thorough understanding of the environmental and toxicological profile of these precursors is no longer optional but essential. The selection of a synthetic route can have significant downstream consequences, not only for reaction yield and purity but also for environmental impact and laboratory safety.

This guide provides an in-depth comparative analysis of the environmental toxicity of precursors used in two common synthetic pathways for the formylation of indole rings: the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction. Our objective is to equip researchers, scientists, and drug development professionals with the data necessary to make informed decisions, balancing synthetic efficiency with environmental stewardship and safety. We will dissect the toxicological profiles of each precursor, provide supporting data, and outline standardized protocols for toxicity assessment, adhering to the highest standards of scientific integrity.

Part 1: The Vilsmeier-Haack Synthesis Pathway

The Vilsmeier-Haack reaction is a widely used and highly efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including substituted indoles.[2][3] The mechanism involves the reaction of a substituted indole with a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] For our target molecule, the synthesis would logically start from 4,6-dimethoxy-1H-indole, which is itself commonly prepared from a corresponding aniline derivative, in this case, 3,5-dimethoxyaniline.

G cluster_0 Indole Ring Formation cluster_1 Vilsmeier Reagent Formation cluster_2 Formylation Reaction A 3,5-Dimethoxyaniline B 4,6-Dimethoxy-1H-indole A->B Cyclization F 4,6-Dimethoxy-1H-indole-2-carbaldehyde B->F C N,N-Dimethylformamide (DMF) E Vilsmeier Reagent C->E D Phosphorus Oxychloride (POCl3) D->E E->F Formylation

Caption: Vilsmeier-Haack synthesis workflow for the target molecule.

Precursor Toxicity Profile: Vilsmeier-Haack Reagents

This pathway necessitates the use of three key precursors, each with a distinct toxicological and environmental profile.

1. 3,5-Dimethoxyaniline (CAS: 10272-07-8)

  • Role: The foundational building block for the 4,6-dimethoxy-1H-indole scaffold.

  • Human Health Hazards: Classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[5][6] It is a significant irritant, causing skin irritation (Category 2) and serious eye irritation (Category 2A).[5][7][8] Inhalation may lead to respiratory tract irritation.[6] Standard protocols require handling this compound in a well-ventilated area and using personal protective equipment (PPE) to avoid contact.[9]

  • Environmental Hazards: Specific data on its environmental fate, such as biodegradability and bioaccumulation, are limited. However, general principles of chemical safety mandate that its release into drains and the wider environment must be strictly avoided to prevent contamination.[9] The primary environmental concern stems from its potential toxicity to aquatic organisms before it is degraded.

2. N,N-Dimethylformamide (DMF) (CAS: 68-12-2)

  • Role: Acts as both a solvent and a reactant to form the Vilsmeier reagent.

  • Human Health Hazards: DMF presents significant chronic health risks. It is classified as a substance with suspected reproductive toxicity (Category 1B), with the potential to damage an unborn child.[10][11] It is also a suspected carcinogen.[10] Acute exposure through inhalation or skin contact is harmful, and chronic exposure is linked to liver damage in humans.[10][12][13] These severe long-term health effects necessitate stringent engineering controls, such as the mandatory use of chemical fume hoods and non-permeable gloves.

  • Environmental Hazards: Environmentally, DMF is water-miscible and shows low potential for bioaccumulation.[12] It is considered readily biodegradable in aerobic conditions, which mitigates its long-term persistence.[14] However, its high mobility in soil and water means that a significant spill could contaminate a large area before degradation occurs. Its primary environmental risk is associated with its release in industrial effluents.

3. Phosphorus Oxychloride (POCl₃) (CAS: 10025-87-3)

  • Role: The activating agent that converts DMF into the electrophilic Vilsmeier reagent.

  • Human Health Hazards: POCl₃ is an extremely dangerous substance. It is classified as fatal if inhaled (Acute toxicity, Inhalation, Category 1/2) and causes severe skin burns and eye damage.[15][16][17] It is highly corrosive to all tissues.[18] Exposure can cause pulmonary edema, a medical emergency where fluid accumulates in the lungs, with symptoms that may be delayed.[15][16]

  • Environmental Hazards: The primary environmental danger of POCl₃ lies in its violent reaction with water.[16][18][19] It hydrolyzes rapidly to form phosphoric acid and hydrochloric acid.[18][19] An accidental release into a water body would cause a rapid and significant drop in pH, which can be lethal to fish and other aquatic organisms.[18] This reactivity also makes it a fire hazard when in contact with combustible materials.[15]

Part 2: The Reimer-Tiemann Synthesis Pathway

An alternative, albeit less common for this specific substrate, is the Reimer-Tiemann reaction. This reaction typically formylates phenols but can be applied to electron-rich heterocycles like indoles.[20][21] It involves treating the substrate with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH), to generate a dichlorocarbene intermediate.[22]

Precursor Toxicity Profile: Reimer-Tiemann Reagents

This pathway avoids the use of DMF and POCl₃ but introduces its own set of hazardous precursors.

1. Chloroform (CHCl₃) (CAS: 67-66-3)

  • Role: The source of the dichlorocarbene electrophile.

  • Human Health Hazards: Chloroform is a suspected human carcinogen and is harmful if swallowed. It causes significant skin and eye irritation. Prolonged or repeated exposure can cause severe damage to the liver, kidneys, and central nervous system. There is also evidence suggesting it may damage the unborn child.

  • Environmental Hazards: Chloroform is recognized as being harmful to aquatic life with long-lasting effects. It is a volatile organic compound (VOC) that can contribute to the formation of ground-level ozone. Its persistence in the environment is a concern, and it is listed as a priority pollutant by many environmental agencies.

2. Sodium Hydroxide (NaOH) (CAS: 1310-73-2)

  • Role: A strong base used to deprotonate both the indole and chloroform, facilitating the reaction.

  • Human Health Hazards: Sodium hydroxide is extremely corrosive and can cause severe burns to the skin and eyes upon contact, potentially leading to permanent eye damage.[23] Inhalation of its dust or aerosols can cause severe irritation to the respiratory tract.[23]

  • Environmental Hazards: The primary environmental risk of NaOH is its effect on pH.[24] A significant release into an aquatic environment can drastically increase the alkalinity of the water, which is highly toxic to most aquatic life.[24] It does not bioaccumulate, and its environmental impact is localized to the area of the spill, where it will eventually be neutralized by environmental buffers.[25]

Part 3: Comparative Analysis and Data Summary

To provide an objective comparison, the key toxicological and environmental data for each precursor are summarized below. This table serves as a quick reference guide for risk assessment.

PrecursorGHS Hazard Statements (Selected)Acute ToxicityChronic Toxicity & Other HazardsEnvironmental Fate & Hazards
3,5-Dimethoxyaniline H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationOral: Category 4[5][6]Irritant to skin, eyes, and respiratory system.[5][6][7]Avoid release to the environment.[9] Data on persistence is limited.
N,N-Dimethylformamide (DMF) H360D: May damage the unborn childH312: Harmful in contact with skinH332: Harmful if inhaledH319: Causes serious eye irritationDermal/Inhalation: Category 4[10][11]Reproductive Toxin (Cat 1B) [10][11]Suspected Carcinogen[10]Hepatotoxic (liver damage)[12][13]Readily biodegradable, low bioaccumulation.[14] Water-miscible.[12]
Phosphorus Oxychloride (POCl₃) H330: Fatal if inhaledH314: Causes severe skin burns and eye damageH302: Harmful if swallowedInhalation: Category 1/2 (Fatal) [17]Highly Corrosive [18]Causes pulmonary edema.[15]Reacts violently with water to form corrosive acids, causing acute pH drop lethal to aquatic life.[18][19]
Chloroform (CHCl₃) H351: Suspected of causing cancerH372: Causes damage to organs through prolonged exposureH302: Harmful if swallowedH361d: Suspected of damaging the unborn childOral: HarmfulSuspected Carcinogen Organ damage (liver, kidneys)[13]Harmful to aquatic life with long-lasting effects. Volatile Organic Compound (VOC).
Sodium Hydroxide (NaOH) H314: Causes severe skin burns and eye damageNot applicable (toxicity is via corrosivity)Corrosive to all tissues.[23]Acutely toxic to aquatic life due to pH shift. [24] Does not bioaccumulate.[25]
Narrative Comparison

The Vilsmeier-Haack pathway, while synthetically elegant, employs a combination of precursors with severe and varied hazards. The use of POCl₃ represents an acute, high-consequence risk due to its fatal inhalation toxicity and violent reactivity with water. Simultaneously, DMF introduces a significant chronic risk due to its reproductive toxicity and suspected carcinogenicity.

The Reimer-Tiemann pathway substitutes these risks with others. Chloroform carries the significant chronic burden of being a suspected carcinogen and organ toxicant, along with long-term environmental concerns. Sodium Hydroxide , while common, poses an acute corrosive hazard to both personnel and, in the case of a spill, local aquatic ecosystems through drastic pH alteration.

From a comparative standpoint, the Vilsmeier-Haack precursors present a more immediate and severe set of acute chemical hazards (POCl₃) combined with serious long-term health implications (DMF). The Reimer-Tiemann precursors, while still highly hazardous, have risks that are arguably more manageable with standard engineering controls, though the long-term environmental persistence and carcinogenicity of chloroform remain a major drawback.

Part 4: Experimental Protocols for Toxicity Assessment

To provide a self-validating framework, any assessment of chemical toxicity must rely on standardized, reproducible protocols. Below are two key experimental workflows that are fundamental to characterizing the environmental risk of any chemical precursor.

Protocol 1: Acute Aquatic Toxicity Testing using Daphnia magna

Causality: This protocol is chosen to determine the concentration of a substance that is lethal to aquatic invertebrates over a short exposure period. Daphnia magna (water fleas) are a standard model organism because they are sensitive to a broad range of toxicants and are a critical link in many freshwater food webs. The EC₅₀ (median effective concentration) value derived from this test is a cornerstone of environmental risk assessment.

Methodology:

  • Test Organism Culture: Maintain healthy cultures of Daphnia magna under controlled conditions (20 ± 2°C, 16:8 hour light:dark cycle).

  • Range-Finding Test: Prepare a series of broad, order-of-magnitude dilutions of the test precursor (e.g., 1000, 100, 10, 1, 0.1 mg/L) in a suitable medium. Expose a small number of daphnids (n=5) to each concentration for 24 hours to determine the approximate toxic range.

  • Definitive Test: Based on the range-finding results, prepare at least five test concentrations in a geometric series, plus a control group (medium only).

  • Exposure: Introduce 20 daphnids (four replicates of five animals each), less than 24 hours old, into each test concentration.

  • Observation: After 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis: Use statistical methods (e.g., Probit analysis) to calculate the 48-hour EC₅₀ value and its 95% confidence intervals.

G A Prepare Test Solutions (Geometric Series + Control) B Introduce Daphnia magna (<24h old, n=20 per conc.) A->B C Incubate for 48h (Controlled Conditions) B->C D Observe & Count Immobilized Daphnids C->D E Statistical Analysis (Calculate EC50) D->E

Caption: Experimental workflow for acute aquatic toxicity testing.

Protocol 2: Ready Biodegradability Assessment (OECD 301D - Closed Bottle Test)

Causality: This protocol is designed to determine if a chemical is likely to persist in the environment. It measures the extent of biodegradation by aerobic microorganisms over 28 days. A substance that is "readily biodegradable" is not expected to persist, reducing the potential for long-term exposure and bioaccumulation.

Methodology:

  • Inoculum Preparation: Collect an inoculum from a source with a diverse microbial population, such as the effluent from a wastewater treatment plant.

  • Test Setup: Prepare a series of sealed bottles containing a defined mineral medium, the inoculum, and the test precursor at a known concentration (typically 2-10 mg/L).

  • Control Groups: Prepare control bottles including:

    • Blank controls (inoculum + medium only) to measure background respiration.

    • Reference controls (inoculum + medium + a readily biodegradable substance like sodium benzoate) to verify the viability of the inoculum.

    • Toxicity controls (inoculum + medium + test substance + reference substance) to check for inhibitory effects of the test substance on the microorganisms.

  • Incubation: Incubate all bottles in the dark at a constant temperature (20 ± 1°C) for 28 days.

  • Oxygen Measurement: Measure the dissolved oxygen concentration in each bottle at the beginning and end of the incubation period.

  • Calculation: Calculate the percentage of biodegradation based on the oxygen consumed in the test bottles relative to the theoretical oxygen demand (ThOD) of the substance. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within the 28-day window.

Conclusion and Recommendations

The synthesis of 4,6-Dimethoxy-1H-indole-2-carbaldehyde presents a clear case study in the trade-offs inherent in chemical synthesis. Neither the Vilsmeier-Haack nor the Reimer-Tiemann pathway offers a "perfectly" green or safe option; both involve precursors with significant environmental and human health risks.

  • The Vilsmeier-Haack route is characterized by high efficiency but requires managing the extreme acute toxicity and reactivity of POCl₃ alongside the serious chronic reproductive toxicity of DMF.

  • The Reimer-Tiemann route avoids these specific chemicals but introduces a suspected carcinogen with long-term environmental persistence (chloroform) and a highly corrosive base (NaOH).

For researchers and drug development professionals, the key takeaways are:

  • Prioritize Containment: Regardless of the chosen route, stringent engineering controls (fume hoods, closed systems), rigorous SOPs, and appropriate PPE are non-negotiable to prevent personnel exposure and environmental release.

  • Risk-Based Selection: The choice of pathway should be a deliberate, risk-based decision. If the facility is well-equipped to handle highly water-reactive and acutely toxic substances, the Vilsmeier-Haack route may be viable. If chronic hazards and VOC emissions are the primary concern, alternatives must be explored.

  • Lifecycle Assessment: Consider the entire lifecycle of the chemicals used, from procurement to disposal. The "greenest" synthesis is not just about the reaction itself but also about minimizing hazardous waste and environmental persistence.

  • Explore Greener Alternatives: While this guide compares two classical methods, the field of green chemistry is continually evolving. Researchers should actively investigate newer, catalytic, or solvent-free formylation methods that may offer a more benign toxicological profile.

Ultimately, a commitment to safety and environmental responsibility requires a deep, data-driven understanding of the materials we work with. By critically evaluating the toxicity of precursors, we can better navigate the complex landscape of chemical synthesis and contribute to a safer and more sustainable scientific enterprise.

References

  • Benchchem. (n.d.). Synthesis of Indole-2-Carbaldehydes. Technical Support Center.
  • New Jersey Department of Health. (2001, September 15). Phosphorus Oxychloride Hazard Summary. NJ.gov.
  • Fisher Scientific. (2025, December 19).
  • Organic Syntheses. (n.d.). Indole-3-aldehyde. Organic Syntheses Procedure.
  • Tokyo Chemical Industry. (2025, November 6). Safety Data Sheet: 3,5-Dimethoxyaniline. TCI Chemicals.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide. EPA.
  • Salehi, B., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
  • Echemi. (n.d.).
  • PubChem. (n.d.). 3,5-Dimethoxyaniline.
  • Lanxess. (2015, August 15). Product Safety Assessment: Phosphorus oxychloride. Lanxess.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Centers for Disease Control and Prevention. (n.d.). Sodium Hydroxide. CDC.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 3,5-Dimethoxyaniline. Fisher Scientific.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: N,N-Dimethylformamide. Fisher Scientific.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: 3,5-Dimethoxyaniline. Thermo Fisher Scientific.
  • Tennessee Department of Health. (n.d.). Sodium Hydroxide (NaOH). TN.gov.
  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Carl ROTH.
  • New Jersey Department of Health. (n.d.). N,N-Dimethylformamide - Hazardous Substance Fact Sheet. NJ.gov.
  • CAMEO Chemicals - NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE. NOAA.
  • Sigma-Aldrich. (2012, April 24). Safety Data Sheet: Phosphorus(V) oxychloride. Sigma-Aldrich.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: N,N-dimethylformamide dimethyl acetal. Sigma-Aldrich.
  • Sciencemadness.org. (n.d.). The Reimer-Tiemann Reaction.
  • New Jersey Department of Health. (n.d.). Sodium Hydroxide - Hazardous Substance Fact Sheet. NJ.gov.
  • National Center for Biotechnology Information. (n.d.). SODIUM HYDROXIDE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants. NCBI Bookshelf.
  • INCHEM. (n.d.). N,N-DIMETHYLFORMAMIDE.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Operational Guide: Handling 4,6-Dimethoxy-1H-indole-2-carbaldehyde

As a Senior Application Scientist, I recognize that handling specialized substituted indoles requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized substituted indoles requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior to ensure absolute safety and operational integrity. This guide provides drug development professionals and researchers with a self-validating, step-by-step framework for the safe handling, preparation, and disposal of 4,6-Dimethoxy-1H-indole-2-carbaldehyde .

Chemical Profiling & Mechanistic Hazard Identification

4,6-Dimethoxy-1H-indole-2-carbaldehyde is a highly specialized building block utilized in the synthesis of complex pharmaceutical APIs. To design an effective safety protocol, we must first understand the quantitative data and the chemical causality behind its hazards.

Quantitative Data Summary
PropertySpecification / Value
CAS Number 1774893-01-4
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Physical State Solid / Powder
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Causality of Hazards

The compound carries specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Mechanistic Insight : The causality behind these irritant properties lies in the electrophilic nature of the 2-carbaldehyde moiety. Aldehydes can readily undergo nucleophilic attack by primary amines present in skin proteins and mucosal membranes (forming Schiff bases), leading to acute irritation[1].

  • Physical Hazard : Like many fine organic powders, if dispersed in air at sufficient concentrations, it poses a risk of forming combustible dust mixtures[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with the lipophilicity of the indole core and the reactivity of the aldehyde group, a stringent, causality-driven PPE regimen is required.

PPE CategorySpecificationMechanistic Rationale & Causality
Eye Protection Tight-fitting chemical safety goggles (ANSI Z87.1 / EN166).The reactive aldehyde group causes serious eye irritation (H319). Goggles prevent fine powder particulates from bypassing standard safety glasses and contacting the ocular mucosa.
Hand Protection Double-layered Nitrile gloves (minimum 0.11 mm thickness).Nitrile provides a robust barrier against lipophilic organic molecules. Double-gloving ensures a fail-safe barrier if the outer layer is compromised by organic solvents during dissolution.
Respiratory N95 / P100 particulate respirator or local exhaust ventilation.Prevents inhalation of fine organic dust (H335). Organic powders act as respiratory irritants and can be hazardous if inhaled deeply into the lungs[2].
Body Protection Flame-resistant (FR) lab coat and closed-toe, non-porous shoes.Protects against dermal irritation (H315) and minimizes static discharge, which is critical when handling potentially combustible organic powders[3].

Operational Workflow & Engineering Controls

The following self-validating protocol ensures the safe transition of 4,6-Dimethoxy-1H-indole-2-carbaldehyde from a raw powder to a stable, usable solution.

Workflow A Storage (Inert Atm, Dark) B Weighing (Fume Hood) A->B Transfer C Dissolution (Organic Solvent) B->C Add Solvent D Sterile Filtration (0.22 µm PTFE) C->D Purify E Aliquoting & Cryostorage D->E Finalize

Workflow for handling and preparing 4,6-Dimethoxy-1H-indole-2-carbaldehyde solutions.

Step-by-Step Methodology: Solution Preparation
  • Environmental Preparation : Ensure the chemical fume hood has a verified face velocity of 80-100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents, which react violently with indoles[1].

  • Static Mitigation : Wipe down the analytical balance and spatulas with an anti-static cloth. Causality: Fine organic powders are prone to static cling, which can cause sudden aerosolization during weighing[3].

  • Weighing : Using a non-sparking, anti-static spatula, transfer the required mass into a pre-tared, amber glass vial.

    • Self-Validation Check: Ensure the balance reading stabilizes within 5 seconds. Continuous fluctuation indicates air drafts that could disperse the powder into the breathing zone.

  • Dissolution : Add the appropriate organic solvent (e.g., anhydrous DMSO or DMF) slowly down the inner wall of the vial to prevent powder displacement. Cap the vial immediately.

  • Homogenization : Vortex the sealed vial at 500 RPM for 30 seconds until the solution is optically clear.

  • Storage : Store the resulting solution at Room Temperature or 2-8°C (depending on solvent choice), strictly protected from light, and under an inert atmosphere (Argon or Nitrogen) to prevent auto-oxidation of the aldehyde group.

Spill Response & Decontamination Protocol

In the event of a powder spill, immediate and methodical action is required to prevent respiratory exposure and cross-contamination.

SpillResponse Spill Powder Spill Detected Assess Assess Volume & Ventilation Spill->Assess PPE Don Emergency PPE (N95/P100, Nitrile) Assess->PPE Contain Containment (Damp Towel/Absorbent) PPE->Contain Clean Mechanical Collection (Non-sparking tools) Contain->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Step-by-step logical flow for mitigating and cleaning a powder spill.

Step-by-Step Methodology: Spill Mitigation
  • Evacuate and Assess : Temporarily clear the immediate area. Verify that the fume hood or room ventilation is operating at maximum capacity to capture airborne particulates.

  • PPE Escalation : Upgrade to a P100 respirator and heavy-duty nitrile gloves before approaching the spill.

  • Containment (Wet Method) : Do NOT dry sweep , as this rapidly aerosolizes the organic powder into the breathing zone. Lightly dampen a disposable absorbent pad with water or a mild surfactant solution and gently drape it over the spilled powder to suppress dust formation.

  • Collection : Use a non-sparking scoop to collect the dampened material and the absorbent pads[3].

  • Decontamination : Wash the affected surface with a 10% ethanol/water solution to dissolve and lift any residual lipophilic indole traces, followed by a thorough wash with soap and water[1].

  • Disposal : Place all collected materials into a chemically resistant, sealable hazardous waste container.

Waste Disposal & Environmental Compliance

Indole derivatives and their methoxy-substituted counterparts must never be discharged into municipal wastewater systems or standard lab trash[4].

  • Solid Waste : Any unused powder, contaminated spatulas, or empty vials must be disposed of as solid hazardous organic waste. Incineration at an approved waste disposal plant is the preferred and mandated method of disposal for indole-based compounds[1].

  • Liquid Waste : Solvent mixtures containing 4,6-Dimethoxy-1H-indole-2-carbaldehyde must be segregated into clearly labeled "Non-Halogenated Organic Waste" carboys (or "Halogenated" if dissolved in solvents like DCM or Chloroform).

References

  • [4] Title: Fact Sheet for Indole-3-butyric Acid (Indole Toxicity & Handling). Source: Environmental Protection Agency (EPA). URL:[Link]

  • Title: INDOLE-3-ACETIC ACID (IAA) Safety Data Sheet. Source: Sdfine. URL: [Link]

Sources

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